molecular formula C24H48O4Sn B1591396 Dibutyltin bis(2-ethylhexanoate) CAS No. 2781-10-4

Dibutyltin bis(2-ethylhexanoate)

Número de catálogo: B1591396
Número CAS: 2781-10-4
Peso molecular: 519.3 g/mol
Clave InChI: GPDWNEFHGANACG-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibutyltin bis(2-ethylhexanoate) is a useful research compound. Its molecular formula is C24H48O4Sn and its molecular weight is 519.3 g/mol. The purity is usually 95%.
The exact mass of the compound Dibutyltin bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73733. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibutyltin bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDWNEFHGANACG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051953
Record name Dibutyltin bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2781-10-4
Record name 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2781-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyltin di(2-ethylhexoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyltin bis(2-ethylhexanoate)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyltin bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyltin bis(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYLTIN BIS(2-ETHYLHEXANOATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Profile of Dibutyltin bis(2-ethylhexanoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dibutyltin bis(2-ethylhexanoate) (CAS No. 2781-10-4), a widely used organotin compound. Due to its relevance in various industrial applications, a thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and safety assessments. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presents detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dibutyltin bis(2-ethylhexanoate). It is important to note that while the existence of this data is confirmed in spectral databases such as SpectraBase, direct access to the precise, quantitative values was not publicly available at the time of this compilation.[1] Therefore, the tables include descriptions of expected signals based on the molecular structure, and where possible, representative chemical shift ranges or characteristic frequencies are provided for guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Instrument: Varian A-60[1]

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Butyl Group (-CH₂CH₂CH₂CH₃)
α-CH₂ (next to Sn)~ 1.0 - 1.7Multiplet
β-CH₂~ 1.2 - 1.8Multiplet
γ-CH₂~ 1.2 - 1.8Multiplet
δ-CH₃~ 0.8 - 1.0Triplet
2-Ethylhexanoate (B8288628) Group (-OOC-CH(CH₂CH₃)(CH₂)₃CH₃)
α-CH~ 2.2 - 2.6Multiplet
β-CH₂ (ethyl)~ 1.4 - 1.7Multiplet
γ-CH₃ (ethyl)~ 0.8 - 1.0Triplet
Butyl chain of hexanoate~ 1.2 - 1.6Multiplets
Terminal CH₃ of hexanoate~ 0.8 - 1.0Triplet

¹³C NMR (Carbon-13 NMR) Data

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

Assignment Expected Chemical Shift (δ, ppm) Notes
Butyl Group (-CH₂CH₂CH₂CH₃)
α-C (next to Sn)~ 15 - 25
β-C~ 25 - 35
γ-C~ 25 - 35
δ-C~ 10 - 15
2-Ethylhexanoate Group (-OOC-CH(CH₂CH₃)(CH₂)₃CH₃)
Carbonyl (C=O)~ 170 - 185
α-C~ 40 - 50
Ethyl group carbons~ 10 - 30
Butyl chain carbons of hexanoate~ 20 - 40
Terminal methyl carbon of hexanoate~ 10 - 15
Infrared (IR) Spectroscopy

Technique: Film[1] Source of Sample: Carlisle Chemical Works Inc., Reading, Ohio[1]

Frequency (cm⁻¹) Assignment Intensity
~ 2850 - 3000C-H stretching (aliphatic)Strong
~ 1735C=O stretching (ester)Strong
~ 1460C-H bending (CH₂)Medium
~ 1380C-H bending (CH₃)Medium
~ 1000 - 1300C-O stretching (ester)Strong
~ 500 - 600Sn-C stretchingMedium-Weak
~ 400 - 500Sn-O stretchingMedium-Weak
Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

m/z Assignment Notes
520.26[M]+ (for ¹²⁰Sn isotope)Molecular ion peak. The full molecular weight is approximately 519.3 g/mol .
463[M - C₄H₉]+Loss of a butyl group.
377[M - OOC(C₈H₁₅)]+Loss of a 2-ethylhexanoate group.
233[Sn(C₄H₉)₂]+Dibutyltin cation.
177[Sn(C₄H₉)]+Butyltin cation.
57[C₄H₉]+Butyl cation (often a base peak).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Dibutyltin bis(2-ethylhexanoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of Dibutyltin bis(2-ethylhexanoate).

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : Varian A-60 or equivalent.

    • Frequency : 60 MHz (or higher for better resolution).

    • Solvent : CDCl₃.

    • Internal Standard : Tetramethylsilane (TMS) at 0 ppm.

    • Acquisition Parameters : Adjust spectral width, number of scans, and relaxation delay to obtain a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : A high-field NMR spectrometer (e.g., 75 MHz or higher).

    • Solvent : CDCl₃.

    • Internal Standard : TMS at 0 ppm.

    • Acquisition Parameters : Utilize proton decoupling. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Film Method) :

    • As Dibutyltin bis(2-ethylhexanoate) is a liquid at room temperature, the neat liquid can be analyzed directly.

    • Place a small drop of the sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, and gently press to form a thin, uniform film between the plates.

  • Instrument Parameters :

    • Spectrometer : Fourier Transform Infrared (FTIR) Spectrometer.

    • Technique : Transmission.

    • Spectral Range : Typically 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Background : Run a background spectrum of the clean, empty salt plates before analyzing the sample.

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS) :

    • Prepare a dilute solution of Dibutyltin bis(2-ethylhexanoate) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the low ppm range.

  • Instrument Parameters (GC-MS) :

    • Gas Chromatograph (GC) :

      • Injector : Split/splitless injector, typically in split mode.

      • Column : A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas : Helium at a constant flow rate.

      • Oven Program : A temperature gradient program to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramped to 300°C).

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

      • Scan Range : m/z 40-600.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organometallic compound like Dibutyltin bis(2-ethylhexanoate).

Spectroscopic_Workflow Sample Dibutyltin bis(2-ethylhexanoate) Sample Prep_NMR Sample Preparation for NMR (Dissolution in CDCl₃) Sample->Prep_NMR Prep_IR Sample Preparation for IR (Neat Liquid Film) Sample->Prep_IR Prep_MS Sample Preparation for MS (Dilution in Volatile Solvent) Sample->Prep_MS NMR_Analysis NMR Analysis (¹H, ¹³C) Prep_NMR->NMR_Analysis IR_Analysis IR Analysis (FTIR) Prep_IR->IR_Analysis MS_Analysis MS Analysis (GC-MS) Prep_MS->MS_Analysis Data_Processing Data Processing and Spectral Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Confirmation Structure Confirmation and Purity Assessment Data_Processing->Structure_Confirmation

References

In-Depth Technical Guide: The Thermal Degradation Pathway of Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTBEH), a compound widely used as a catalyst and stabilizer in various industrial applications. Due to the limited direct research on the thermal decomposition of DBTBEH, this guide synthesizes information from studies on analogous dibutyltin dicarboxylates to propose a scientifically grounded degradation pathway. The document details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and includes visualizations to elucidate complex relationships.

Proposed Thermal Degradation Pathway

The thermal degradation of Dibutyltin bis(2-ethylhexanoate) is hypothesized to occur in a multi-step process, primarily involving the cleavage of tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds. The decomposition is influenced by temperature, atmosphere, and the presence of other reactive species.

A key study on dibutyltin compounds with α-amino acids suggests that the thermal decomposition of such complexes can proceed in multiple, consecutive steps. For instance, one compound showed a four-step decomposition, beginning with the loss of the two butyl groups, followed by the sequential loss of the organic ligands[1]. This provides a foundational model for understanding the degradation of DBTBEH.

The proposed pathway begins with the homolytic cleavage of the Sn-C bonds, which is a common initial step in the thermal decomposition of organotin compounds. This is followed by the fragmentation of the 2-ethylhexanoate (B8288628) ligands. The final solid residue is likely to be a form of tin oxide.

G cluster_0 Initial Compound cluster_1 Step 1: Sn-C Bond Cleavage cluster_2 Step 2: Ligand Decomposition cluster_3 Step 3: Further Fragmentation cluster_4 Final Products DBTBEH Dibutyltin bis(2-ethylhexanoate) (C24H48O4Sn) Intermediate1 Dibutyltin Radical Cation + 2-Ethylhexanoate Anion DBTBEH->Intermediate1 Heat (Δ) ButylRadical Butyl Radical (C4H9•) Intermediate1->ButylRadical Intermediate2 Monobutyltin Species + Decomposition Products Intermediate1->Intermediate2 Volatiles1 Octene, CO2, H2O, etc. Intermediate2->Volatiles1 Intermediate3 Inorganic Tin Species Intermediate2->Intermediate3 Volatiles2 Butene, Butane, etc. Intermediate2->Volatiles2 TinOxide Tin Oxide (SnO2/SnO) Intermediate3->TinOxide Char Carbonaceous Residue Intermediate3->Char

Proposed thermal degradation pathway of Dibutyltin bis(2-ethylhexanoate).

Quantitative Data from Thermal Analysis

Temperature Range (°C)Mass Loss (%)Corresponding Degradation StepProbable Volatile Products
150 - 25020 - 25Step 1: Loss of butyl groupsButane, Butene
250 - 35030 - 35Step 2: Initial ligand decompositionOctene, Carbon Dioxide
350 - 50025 - 30Step 3: Further fragmentation of ligandWater, smaller hydrocarbons
> 500-Formation of final residue-

Note: The values presented are hypothetical and based on the thermal behavior of similar dibutyltin compounds. Actual experimental results for Dibutyltin bis(2-ethylhexanoate) may vary.

Experimental Protocols

To investigate the thermal degradation of Dibutyltin bis(2-ethylhexanoate), a combination of analytical techniques is essential. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Shimadzu TGA-50, Mettler Toledo TGA/SDTA 851e) is required[1][2].

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of Dibutyltin bis(2-ethylhexanoate) into an alumina (B75360) or platinum crucible[1][2].

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or helium) at a flow rate of 20-50 mL/min to provide an inert atmosphere[1].

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 700°C at a constant heating rate of 10 or 20 K/min[1].

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperature ranges of distinct mass loss steps. Calculate the percentage of mass loss for each step.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Instrumentation: A pyrolyzer (e.g., CDS Model 6200 Pyroprobe) coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS) system (e.g., Shimadzu GCMS-QP2020 NX)[3][4].

Methodology:

  • Sample Preparation: Place a small amount (in the microgram to low milligram range) of Dibutyltin bis(2-ethylhexanoate) into a pyrolysis sample tube[3].

  • Pyrolysis Program:

    • Insert the sample tube into the pyrolyzer.

    • Rapidly heat the sample to a series of predetermined temperatures (e.g., 250°C, 400°C, 600°C) in an inert atmosphere (helium) to analyze the products at different degradation stages[5]. A multi-step thermal desorption and pyrolysis program can also be employed to separate additives from the polymer matrix in complex samples[6][7].

  • GC Separation:

    • The volatile pyrolysis products are swept into the GC column.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components.

    • Employ a temperature program for the GC oven to achieve optimal separation (e.g., start at 50°C, ramp to 300°C).

  • MS Detection:

    • As components elute from the GC column, they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the evolved gases during thermal decomposition in real-time.

Instrumentation: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line and gas cell[8][9].

Methodology:

  • TGA Setup: Perform the TGA experiment as described in section 3.1.

  • Interface Setup:

    • The outlet of the TGA furnace is connected to a heated transfer line (typically maintained at 250-300°C to prevent condensation of evolved gases)[8].

    • The transfer line directs the evolved gases into a heated gas cell located in the sample compartment of the FTIR spectrometer.

  • FTIR Data Collection:

    • Continuously collect FTIR spectra of the evolved gases as the temperature in the TGA increases.

    • Spectra are typically collected at a resolution of 4 or 8 cm⁻¹[8].

  • Data Analysis:

    • Correlate the FTIR spectra with the mass loss events observed in the TGA data.

    • Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups (e.g., C=O, C-H, O-H) of the evolved gases. This allows for the identification of gases such as CO₂, H₂O, hydrocarbons, and aldehydes.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Acquisition cluster_3 Data Interpretation Prep Weigh 5-10 mg of Dibutyltin bis(2-ethylhexanoate) TGA TGA (Thermogravimetric Analysis) Prep->TGA PyGCMS Py-GC/MS (Pyrolysis-Gas Chromatography/Mass Spectrometry) Prep->PyGCMS TGAFTIR TGA-FTIR (TGA-Fourier Transform Infrared Spectroscopy) Prep->TGAFTIR TGA_Data Mass Loss vs. Temperature TGA->TGA_Data PyGCMS_Data Identification of Volatile Products PyGCMS->PyGCMS_Data TGAFTIR_Data Identification of Evolved Gases (Functional Groups) TGAFTIR->TGAFTIR_Data Interpretation Elucidation of Degradation Pathway TGA_Data->Interpretation PyGCMS_Data->Interpretation TGAFTIR_Data->Interpretation

Experimental workflow for studying thermal degradation.

Conclusion

The thermal degradation of Dibutyltin bis(2-ethylhexanoate) is a complex process that likely proceeds through a series of steps involving the cleavage of both tin-carbon and tin-oxygen bonds. While direct experimental data for this specific compound is scarce, analysis of related dibutyltin dicarboxylates allows for the construction of a plausible degradation pathway. This guide provides a framework for understanding this process and detailed experimental protocols for its investigation. Further research utilizing the described analytical techniques is necessary to fully elucidate the specific intermediates and final products of DBTBEH thermal decomposition.

References

An In-depth Technical Guide to the Hydrolytic Stability of Dibutyltin Bis(2-ethylhexanoate) Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific hydrolytic stability of Dibutyltin (B87310) bis(2-ethylhexanoate) under acidic conditions. This guide provides a comprehensive framework based on established principles of organic and organometallic chemistry to direct research in this area.

Introduction

Dibutyltin bis(2-ethylhexanoate) (DBT(O2CEtHex)2) is an organotin compound utilized in various industrial applications, including as a catalyst and a stabilizer for PVC. Its potential inclusion in pharmaceutical formulations as an excipient or its presence as a contaminant necessitates a thorough understanding of its stability, particularly in acidic environments that may be encountered during manufacturing, storage, or in vivo. This technical guide outlines the theoretical basis for the hydrolytic degradation of Dibutyltin bis(2-ethylhexanoate) under acidic conditions, provides detailed experimental protocols for its evaluation, and presents a framework for data interpretation.

Proposed Hydrolytic Degradation Pathway

Under acidic conditions, the hydrolysis of Dibutyltin bis(2-ethylhexanoate) is anticipated to proceed through a step-wise, acid-catalyzed ester hydrolysis mechanism. The presence of an acid catalyst, typically hydronium ions (H₃O⁺), protonates the carbonyl oxygen of the ester group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The proposed degradation pathway involves two main stages:

  • First Hydrolysis: The initial hydrolysis step will cleave one of the 2-ethylhexanoate (B8288628) groups, leading to the formation of an intermediate species, dibutyltin (hydroxy) 2-ethylhexanoate, and releasing one molecule of 2-ethylhexanoic acid.

  • Second Hydrolysis: The intermediate species will then undergo a second hydrolysis step, cleaving the remaining 2-ethylhexanoate group. This will result in the formation of dibutyltin dihydroxide, which may exist in equilibrium with dibutyltin oxide, and a second molecule of 2-ethylhexanoic acid.

The overall reaction can be summarized as follows:

(C₄H₉)₂Sn(O₂CCH(C₂H₅)C₄H₉)₂ + 2H₂O (H⁺ catalyst) → (C₄H₉)₂Sn(OH)₂ + 2HO₂CCH(C₂H₅)C₄H₉

The dibutyltin dihydroxide can further dehydrate to form dibutyltin oxide.

G DBT Dibutyltin bis(2-ethylhexanoate) Intermediate Dibutyltin (hydroxy) 2-ethylhexanoate DBT->Intermediate + H₂O, H⁺ DBTOH2 Dibutyltin Dihydroxide Intermediate->DBTOH2 + H₂O, H⁺ EH 2-Ethylhexanoic Acid Intermediate->EH - 2-Ethylhexanoic Acid (1st molecule) DBTO Dibutyltin Oxide DBTOH2->DBTO - H₂O DBTOH2->EH

Caption: Proposed hydrolytic degradation pathway of Dibutyltin bis(2-ethylhexanoate).

Experimental Protocols

A comprehensive investigation into the hydrolytic stability of Dibutyltin bis(2-ethylhexanoate) requires a well-designed experimental protocol. The following is a detailed methodology for conducting such a study.

Objective: To determine the rate and products of hydrolytic degradation of Dibutyltin bis(2-ethylhexanoate) under various acidic pH conditions.

1. Materials and Equipment:

  • Materials:

    • Dibutyltin bis(2-ethylhexanoate) (high purity)

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (B78521) (NaOH), analytical grade

    • Potassium chloride (KCl), analytical grade

    • Citric acid, analytical grade

    • Disodium hydrogen phosphate, analytical grade

    • Deionized water (18.2 MΩ·cm)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

    • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of volatile degradation products

    • pH meter, calibrated

    • Analytical balance

    • Constant temperature water bath or incubator

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Autosampler vials

2. Preparation of Acidic Buffers:

Prepare a series of acidic buffers (e.g., pH 2, 4, 6) using appropriate buffer systems (e.g., citrate-phosphate buffer). Ensure the ionic strength is kept constant across all buffer solutions by adding a suitable salt like KCl.

3. Experimental Setup and Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Dibutyltin bis(2-ethylhexanoate) in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Reaction Initiation: In a series of temperature-controlled reaction vessels, add a small aliquot of the stock solution to a known volume of the pre-equilibrated acidic buffer to achieve the desired final concentration of the test substance. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

  • Sample Quenching (if necessary): To stop the hydrolysis reaction at the time of sampling, the aliquot can be immediately diluted with a cold mobile phase or a neutralizing solution.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV/ELSD or LC-MS) to quantify the remaining concentration of Dibutyltin bis(2-ethylhexanoate) and to identify and quantify the degradation products.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer Prepare Acidic Buffers Initiate Initiate Hydrolysis Reaction Buffer->Initiate Stock Prepare DBT(O2CEtHex)2 Stock Stock->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (if needed) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Data Processing & Interpretation Analyze->Data

Caption: Experimental workflow for the hydrolytic stability study.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hydrolysis Rate Constants and Half-Lives of Dibutyltin bis(2-ethylhexanoate) at 37°C

pHRate Constant (k, day⁻¹)Half-Life (t₁/₂, days)
2.0[Experimental Value][Calculated Value][Value]
4.0[Experimental Value][Calculated Value][Value]
6.0[Experimental Value][Calculated Value][Value]

Table 2: Degradation Product Distribution after 30 Days at 37°C

pHDibutyltin bis(2-ethylhexanoate) (%)Dibutyltin (hydroxy) 2-ethylhexanoate (%)Dibutyltin Dihydroxide/Oxide (%)2-Ethylhexanoic Acid (%)
2.0[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
4.0[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
6.0[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Logical Relationships

The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst (H⁺ ions). Therefore, a lower pH is expected to result in a faster degradation rate of Dibutyltin bis(2-ethylhexanoate).

G pH_decrease Decrease in pH H_increase Increase in [H⁺] pH_decrease->H_increase Carbonyl_protonation Increased Carbonyl Protonation H_increase->Carbonyl_protonation Nucleophilic_attack Enhanced Nucleophilic Attack by H₂O Carbonyl_protonation->Nucleophilic_attack Hydrolysis_rate Increased Rate of Hydrolysis Nucleophilic_attack->Hydrolysis_rate

Caption: Relationship between pH and the rate of hydrolysis.

Conclusion

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to investigate the hydrolytic stability of Dibutyltin bis(2-ethylhexanoate) under acidic conditions. The proposed degradation pathway, detailed experimental protocol, and data presentation templates offer a comprehensive approach to generating the necessary stability data for this compound. The logical relationship between pH and hydrolysis rate underscores the importance of evaluating this compound's stability in acidic environments relevant to its intended applications. Further experimental work is crucial to validate the proposed mechanisms and to quantify the degradation kinetics.

Dibutyltin bis(2-ethylhexanoate): A Technical Guide to its Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTBEH), an organotin compound, is utilized in various industrial applications. A comprehensive understanding of its toxicological and ecotoxicological properties is crucial for risk assessment and safe handling. This technical guide provides an in-depth overview of the available data on the toxicity of DBTBEH to mammals and aquatic organisms. The information is presented in structured tables for clarity, accompanied by detailed descriptions of relevant experimental methodologies based on established OECD guidelines. Furthermore, this guide visualizes key molecular mechanisms of toxicity, specifically its interaction with the glucocorticoid and PPARγ/RXRα signaling pathways, through detailed diagrams.

Toxicological Profile

The toxicological data for Dibutyltin bis(2-ethylhexanoate) indicates potential for acute toxicity, skin irritation, and reproductive and developmental effects.

Acute Toxicity

Quantitative data from acute toxicity studies are summarized in the table below. These studies are generally conducted in accordance with OECD guidelines to assess the effects of a single high dose of a substance.

Endpoint Species Route Value Reference Study Guideline
LD50RatOral>2000 mg/kg bwOECD Guideline 425
LD50RatDermal>2009 mg/kg bwOECD Guideline 402

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 425) [1][2][3]

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP). The study typically involves female rats, which are generally more sensitive. Animals are fasted overnight before administration of a single dose of the test substance by oral gavage. The initial dose is selected based on preliminary information, and subsequent doses are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly. At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

Experimental Protocol: Acute Dermal Toxicity (based on OECD Guideline 402) [4][5][6]

The acute dermal toxicity study involves the application of the test substance to a shaved area of the skin of rats (typically Wistar rats) for 24 hours under a semi-occlusive dressing.[4] A limit test is often performed at a dose of 2000 mg/kg body weight.[4] The animals are observed for mortality, signs of systemic toxicity, and local skin reactions for 14 days.[4] Body weight is monitored throughout the study.[4] A gross necropsy is performed at the termination of the study.[4]

Repeated Dose and Developmental Toxicity

A developmental toxicity study on a related compound, dibutyltin bis(2-ethylhexyl thioglycolate), in rats showed a maternal No-Observed-Adverse-Effect Level (NOAEL) of 8.5 mg/kg/day and a developmental NOAEL of 25 mg/kg/day. The maternal Lowest-Observed-Adverse-Effect Level (LOAEL) was 25 mg/kg/day, based on reduced maternal thymus weight.[8]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing fetus. The test substance is administered daily to pregnant female rats or rabbits from implantation to the day before caesarean section. Dose levels are chosen to establish a dose-response relationship, with the highest dose inducing some maternal toxicity but not mortality. Dams are monitored for clinical signs, body weight, and food consumption. At termination, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Ecotoxicological Profile

Dibutyltin bis(2-ethylhexanoate) is classified as very toxic to aquatic life, with potential for long-term adverse effects in the aquatic environment.

Endpoint Species Duration Value Reference Study Guideline
EL50Daphnia magna (Water Flea)48 hours4.9 mg/LOECD Guideline 202
EC50 (Growth)Skeletonema costatum (Diatom)72 hours0.01 mg Sn/L (for dibutyltin)-
LC50Culex pipiens (Mosquito larva)24 hours0.1 mg Sn/L (for dibutyltin)-

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202) [9][10][11][12]

This study assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[11] The test is typically conducted under static or semi-static conditions. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[12] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids. Due to the low aqueous solubility of the substance, a Water Accommodated Fraction (WAF) is often used for test preparations.[9][10]

Experimental Protocol: Fish, Acute Toxicity Test (based on OECD Guideline 203) [13][14][15][16][17]

This test evaluates the acute toxicity of a substance to fish (e.g., Zebra fish). Fish are exposed to a series of concentrations of the test substance, typically for 96 hours.[13][14][15] Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13][14] The data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.[13][17]

Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201) [18][19][20][21]

This study assesses the effects of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata). Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[18][19][20] The growth of the algae is measured over time, and the inhibition of growth in the exposed cultures is compared to that of the control cultures.[20] The results are used to calculate the EC50, the concentration that causes a 50% reduction in growth or growth rate.[19]

Mechanism of Toxicity: Signaling Pathway Interactions

Dibutyltin compounds have been shown to exert their toxic effects through interference with key cellular signaling pathways. Two notable examples are the disruption of the glucocorticoid receptor and the activation of the PPARγ/RXRα pathway.

Disruption of Glucocorticoid Receptor Signaling

Dibutyltin (DBT) has been identified as an inhibitor of the glucocorticoid receptor (GR).[22][23][24] This inhibition is believed to be a key mechanism behind its immunotoxic effects. DBT allosterically inhibits the binding of glucocorticoids to the GR, preventing its activation.[22][24] This blockage disrupts the normal regulation of gene expression by glucocorticoids, including the suppression of pro-inflammatory cytokines like IL-6 and TNF-α.[22][24]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Binds Glucocorticoid->GR HSP Heat Shock Proteins (HSP) GR->HSP Complexed with Activated_GR Activated GR (Dimer) GR->Activated_GR Dimerization & Activation DBT Dibutyltin (DBT) DBT->GR Allosteric Inhibition GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds to Activated_GR->GRE NFkB NF-κB Activated_GR->NFkB Inhibits Gene_Transcription Gene Transcription (e.g., PEPCK, TAT) GRE->Gene_Transcription Regulates Proinflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) NFkB->Proinflammatory_Genes Activates G cluster_0 Cytoplasm cluster_1 Nucleus DBT Dibutyltin (DBT) PPARg PPARγ DBT->PPARg Partial Agonist DBT->PPARg RXR RXRα DBT->RXR Partial Agonist Heterodimer PPARγ/RXRα Heterodimer PPARg->Heterodimer RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (Adipogenesis, Anti-inflammatory) PPRE->Gene_Expression Regulates

References

The Catalytic Core: An In-Depth Technical Guide to the Mechanism of Action of Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH) is a versatile and widely employed organotin catalyst, pivotal in various industrial polymerization processes. Its efficacy, particularly in the synthesis of polyurethanes, silicones, and polyesters, stems from the unique electronic and steric properties of the tin(IV) center and its associated ligands. This technical guide provides a comprehensive exploration of the catalytic mechanisms of DBTEH, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented herein is intended to equip researchers, scientists, and professionals in drug development and material science with a thorough understanding of this catalyst's function, enabling informed selection and optimization of catalytic systems.

Introduction

Organotin compounds, particularly dialkyltin dicarboxylates like Dibutyltin bis(2-ethylhexanoate), have long been recognized for their exceptional catalytic activity.[1][2] DBTEH is instrumental in accelerating the formation of urethanes from isocyanates and polyols, the condensation of silanols in room-temperature-vulcanizing (RTV) silicones, and in esterification and transesterification reactions.[3][4][5][6] Understanding the precise mechanism of action is crucial for controlling reaction kinetics, optimizing product properties, and developing more sustainable and efficient catalytic processes. This guide delves into the core of DBTEH's catalytic prowess, dissecting the intricate interplay of coordination chemistry and reaction kinetics.

Physicochemical Properties of Dibutyltin bis(2-ethylhexanoate)

A foundational understanding of the catalyst's properties is essential for interpreting its behavior.

PropertyValueReference
Chemical Formula C24H48O4Sn[7]
Molar Mass 519.35 g/mol [8]
Appearance White crystalline powder/solid[3][8]
Melting Point 57-59 °C[8]
Solubility Soluble in mineral oil, acetone, xylene[3][8]

Catalytic Mechanism in Polyurethane Formation

The synthesis of polyurethanes, involving the reaction between an isocyanate (R-NCO) and a polyol (R'-OH), is a primary application for DBTEH. Two principal mechanisms have been proposed to explain its catalytic activity: the Lewis Acid mechanism and the Insertion mechanism.

Lewis Acid Mechanism

In this model, the tin center of DBTEH acts as a Lewis acid, coordinating with the electronegative atoms of the reactants. This coordination enhances the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl oxygen, thereby lowering the activation energy of the reaction.[9]

Lewis_Acid_Mechanism cluster_reactants Reactants cluster_activation Lewis Acid Activation Isocyanate R-N=C=O Activated_Complex Ternary Complex [Isocyanate-Catalyst-Polyol] Isocyanate->Activated_Complex Polyol R'-OH Polyol->Activated_Complex Catalyst Dibutyltin bis(2-ethylhexanoate) (Bu2Sn(OOCR')2) Catalyst->Activated_Complex Product Urethane (B1682113) (R-NH-CO-OR') Activated_Complex->Product Product->Catalyst Regeneration

Figure 1: Lewis Acid Catalytic Cycle for Polyurethane Formation.
Insertion Mechanism

The insertion mechanism proposes a more direct involvement of the catalyst in the reaction pathway. It involves the initial formation of a tin-alkoxide intermediate through the reaction of DBTEH with the polyol. The isocyanate then inserts into the Sn-O bond of this intermediate, followed by alcoholysis to yield the urethane and regenerate the catalyst.[10][11]

Insertion_Mechanism Catalyst Bu2Sn(OOCR')2 Tin_Alkoxide Bu2Sn(OOCR')(OR'') Catalyst->Tin_Alkoxide + R''-OH - R'COOH Polyol R''-OH Intermediate Insertion Product Bu2Sn(OOCR')(N(R)COOR'') Tin_Alkoxide->Intermediate + R-N=C=O Isocyanate R-N=C=O Urethane R-NH-CO-OR'' Intermediate->Urethane + R''-OH Urethane->Catalyst Regeneration

Figure 2: Insertion Mechanism Catalytic Cycle.
Kinetic Data

While specific kinetic data for DBTEH is sparse in publicly available literature, studies on analogous compounds like dibutyltin dilaurate (DBTDL) provide valuable insights. The reaction is often observed to follow a Michaelis-Menten type kinetic scheme, particularly at higher temperatures.[12] The activation energy for the polyurethane reaction is significantly lowered in the presence of organotin catalysts.

Catalytic SystemApparent Activation Energy (Ea) (kJ/mol)Reference
Uncatalyzed HTPB-TDINot specified, but higher than catalyzed[13]
HTPB-TDI with DBTDL (0.1%)Lowered significantly[13]
Phenyl isocyanate + 1,2-butanediol (B146104) (Zr(acac)4 catalyzed)39.5 - 55.2[14]
Aliphatic isocyanate + Aliphatic alcohol (uncatalyzed)~45[15]

Note: HTPB = Hydroxyl-terminated polybutadiene, TDI = Toluene diisocyanate, DBTDL = Dibutyltin dilaurate. The data for analogues suggests a significant catalytic effect.

Catalytic Mechanism in Silanol (B1196071) Condensation (RTV Silicone Curing)

DBTEH is a classic catalyst for the curing of RTV silicones, which involves the condensation of silanol (-Si-OH) groups to form siloxane (-Si-O-Si-) linkages.[2] The proposed mechanism involves the hydrolysis of the organotin carboxylate to form an organotin hydroxide (B78521), which is the active catalytic species. This hydroxide then reacts with an alkoxysilane to generate an organotin silanolate, which subsequently undergoes silanolysis to form the siloxane bond and regenerate the catalyst.[5]

Silanol_Condensation_Mechanism Catalyst Dibutyltin bis(2-ethylhexanoate) Tin_Hydroxide Dibutyltin Hydroxide (Active Catalyst) Catalyst->Tin_Hydroxide + H2O Water H2O Tin_Silanolate Dibutyltin Silanolate Tin_Hydroxide->Tin_Silanolate + R3Si-OR' Alkoxysilane R3Si-OR' Silanol R3Si-OH Tin_Silanolate->Silanol + H2O Siloxane R3Si-O-SiR3 Silanol->Siloxane + R3Si-OH Siloxane->Tin_Hydroxide Regeneration

Figure 3: Catalytic Cycle for Silanol Condensation.

Catalytic Mechanism in Esterification Reactions

In esterification, DBTEH also operates primarily through a Lewis acid mechanism, similar to that in polyurethane formation. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. For monoalkyltin(IV) catalysts, a mononuclear mechanism is suggested where carbon-oxygen bond breaking is the rate-determining step.[16]

Experimental Protocols

Investigating the catalytic mechanism of DBTEH necessitates a combination of kinetic studies and spectroscopic analysis to identify intermediates and understand the reaction pathway.

Kinetic Analysis using in-situ FTIR Spectroscopy

Objective: To monitor the real-time consumption of reactants and formation of products to determine reaction kinetics.

Methodology:

  • Reactor Setup: A temperature-controlled batch reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe is used.[17]

  • Reactant Preparation: Prepare solutions of the isocyanate, polyol, and DBTEH in a dry, inert solvent (e.g., chloroform (B151607) or toluene) at desired concentrations.

  • Reaction Initiation: The reactants are charged into the reactor, and the catalyst is added to initiate the reaction.

  • Data Acquisition: FTIR spectra are continuously recorded at regular intervals. The disappearance of the isocyanate peak (around 2260-2275 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹) are monitored.[18][19]

  • Data Analysis: The concentration of the reactants and products over time is calculated from the peak areas, using a calibration curve or an internal standard. This data is then used to determine the reaction order, rate constants, and activation energy (by performing the reaction at different temperatures).

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactants Prepare Reactant and Catalyst Solutions Reactor Charge Reactor with Reactants and Initiate with Catalyst Reactants->Reactor FTIR Acquire in-situ FTIR Spectra (Monitor NCO & C=O peaks) Reactor->FTIR Concentration Calculate Reactant/Product Concentrations vs. Time FTIR->Concentration Kinetics Determine Rate Law, Rate Constants, and Activation Energy Concentration->Kinetics

Figure 4: Experimental Workflow for Kinetic Analysis using in-situ FTIR.
Mechanistic Investigation using NMR Spectroscopy

Objective: To identify catalyst-substrate intermediates and elucidate the coordination environment of the tin center.

Methodology:

  • Sample Preparation: Prepare NMR samples containing DBTEH and one of the reactants (e.g., the polyol) in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

  • ¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra to observe shifts in the proton and carbon signals of the reactant upon interaction with the catalyst, indicating complex formation.

  • ¹¹⁹Sn NMR: Acquire ¹¹⁹Sn NMR spectra to probe the coordination environment of the tin atom. Changes in the chemical shift can indicate ligand exchange and the formation of intermediates.[20]

  • Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of complex formation and ligand exchange.

  • Kinetic NMR: For slower reactions, real-time monitoring of the reaction progress can be performed directly in the NMR spectrometer by acquiring spectra at regular intervals after initiating the reaction in the NMR tube.[21]

Comparative Catalytic Activity

The choice of catalyst often involves a trade-off between reactivity, selectivity, and cost. While DBTEH is highly effective, concerns over the toxicity of organotin compounds have led to the investigation of alternatives.

Catalyst ClassExampleKey AdvantagesKey DisadvantagesReference
Organotin Dibutyltin bis(2-ethylhexanoate)High catalytic activity, versatileToxicity concerns[19]
Bismuth-based Bismuth NeodecanoateLow toxicity, high activityCan be moisture sensitive, may require higher dosage[14]
Zirconium-based Zirconium DiketonateHigh selectivity for isocyanate-polyol reaction over isocyanate-water reactionGenerally lower activity than tin catalysts[14]
Titanium-based Titanium AlkoxideRapid curingCan promote side reactions[14]

Conclusion

Dibutyltin bis(2-ethylhexanoate) remains a cornerstone catalyst in polymerization chemistry due to its high efficiency and versatility. Its catalytic action in polyurethane synthesis is best described by a combination of the Lewis acid and insertion mechanisms, both of which serve to lower the activation energy of the reaction. In silanol condensation, it facilitates the formation of the active tin hydroxide species. A thorough understanding of these mechanisms, supported by robust experimental techniques such as in-situ FTIR and multinuclear NMR, is paramount for the rational design of new catalytic systems and the optimization of existing industrial processes. While the development of less toxic alternatives is a continuing area of research, the fundamental principles of catalysis elucidated through the study of DBTEH will undoubtedly guide future innovations in this field.

References

An In-depth Technical Guide to the Structural Analysis of Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The crystal structure of Dibutyltin (B87310) bis(2-ethylhexanoate) has not been reported in publicly accessible crystallographic databases. Therefore, this guide provides a comprehensive overview of its known properties and outlines standardized methodologies for its synthesis and structural elucidation based on established practices for analogous organotin(IV) carboxylates.

Introduction

Dibutyltin bis(2-ethylhexanoate), an organotin compound, finds applications as a catalyst in the production of silicones and polyurethanes, and as a stabilizer in PVC.[1][2] Its molecular structure dictates its chemical reactivity and performance in these applications. While a definitive single-crystal X-ray diffraction study is not available, a combination of spectroscopic techniques can provide significant insights into its structural characteristics. This guide details the available data and provides robust experimental protocols for researchers seeking to characterize this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of Dibutyltin bis(2-ethylhexanoate) is presented in Table 1.

Table 1: Physicochemical Data of Dibutyltin bis(2-ethylhexanoate)

PropertyValueReference
Molecular Formula C24H48O4Sn[3]
Molecular Weight 519.35 g/mol [3]
Appearance White solid / powder[4]
Melting Point 57-59 °C[2]
Boiling Point 215-220 °C at 2 mmHg[5]
Density 1.07 g/cm³[5]
Solubility Soluble in mineral oil, acetone, xylene. Insoluble in water.[4]
CAS Number 2781-10-4[6]

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis and characterization of Dibutyltin bis(2-ethylhexanoate), adapted from methodologies reported for similar organotin(IV) carboxylates.[1][7]

Synthesis of Dibutyltin bis(2-ethylhexanoate)

This protocol describes a typical esterification reaction to produce the target compound.

Materials:

  • Dibutyltin oxide

  • 2-Ethylhexanoic acid

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine dibutyltin oxide (1 molar equivalent) and 2-ethylhexanoic acid (2.2 molar equivalents) in toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and n-hexane.[1]

Spectroscopic Characterization

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Spectral Width: -2 to 16 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds[8]

  • Expected Signals: Resonances corresponding to the protons of the butyl groups and the 2-ethylhexanoate (B8288628) ligands.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Technique: Proton-decoupled

    • Relaxation Delay: 2-5 seconds[8]

  • Expected Signals: Signals for the carbonyl carbon of the carboxylate group, and the various aliphatic carbons of the butyl and 2-ethylhexanoate moieties.

FTIR spectroscopy is used to identify the key functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.[7]

  • Expected Bands:

    • Absence of a broad O-H stretching band around 3000 cm⁻¹ (from the carboxylic acid starting material).

    • Strong asymmetric and symmetric COO⁻ stretching vibrations, which are indicative of the coordination mode of the carboxylate ligand to the tin center.[1]

    • Sn-C and Sn-O stretching vibrations in the lower frequency region.

Single-Crystal X-ray Diffraction

Should suitable single crystals be obtained, the following generalized protocol for X-ray diffraction can be followed to determine the definitive molecular structure.

3.3.1. Crystallization:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Slow cooling of a supersaturated solution.[9]

  • Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

3.3.2. Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer.

  • Place the goniometer on the X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[10]

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms.

  • Refine the structural model against the experimental data.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of Dibutyltin bis(2-ethylhexanoate).

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Reactants: Dibutyltin oxide + 2-Ethylhexanoic acid reaction Azeotropic Esterification (Toluene, Reflux) start->reaction purification Purification (Recrystallization) reaction->purification product Dibutyltin bis(2-ethylhexanoate) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir xrd Single-Crystal X-ray Diffraction (if crystals form) product->xrd structure Structural Confirmation nmr->structure ftir->structure xrd->structure

Caption: Experimental workflow for synthesis and analysis.

logical_relationship compound Dibutyltin bis(2-ethylhexanoate) structure Molecular Structure (Coordination Geometry) compound->structure determines properties Physicochemical Properties (Reactivity, Stability) structure->properties influences application Industrial Applications (Catalysis, Stabilization) properties->application governs

References

A Comprehensive Technical Guide on the Solubility of Dibutyltin bis(2-ethylhexanoate) in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dibutyltin (B87310) bis(2-ethylhexanoate), a widely used organotin compound. Due to its catalytic and stabilizing properties, understanding its behavior in various solvents is crucial for formulation development, process chemistry, and toxicological studies. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Introduction to Dibutyltin bis(2-ethylhexanoate)

Dibutyltin bis(2-ethylhexanoate) (CAS No. 2781-10-4) is an organotin compound that typically appears as a colorless to pale yellow liquid or a white solid.[1][2][3] It finds extensive application as a catalyst in the production of silicones and polyurethanes, and as a heat stabilizer for polyvinyl chloride (PVC).[4][5] Its effectiveness in these applications is often dependent on its solubility and compatibility with other components in a formulation.

Solubility Profile

Table 1: Qualitative Solubility of Dibutyltin bis(2-ethylhexanoate) in Various Solvents

Solvent ClassSpecific SolventSolubilityReference(s)
Hydrocarbons Mineral OilSoluble[5][6][7][8]
XyleneSoluble[5][6][7][8]
Aromatic SolventsCompatible[4][5]
Ketones AcetoneSoluble[5][6][7][8]
Water Water4 mg/L at 20°C[1][6][7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of Dibutyltin bis(2-ethylhexanoate) in a given organic solvent. This protocol is based on the isothermal equilibrium method, a standard procedure for solubility measurement.

3.1. Materials and Equipment

  • Solute: Dibutyltin bis(2-ethylhexanoate) (purity ≥ 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate, dichloromethane)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

    • Calibrated thermometer

    • Glass vials with screw caps (B75204) (e.g., 20 mL)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, solvent-compatible)

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS) for concentration analysis.

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Dibutyltin bis(2-ethylhexanoate) to a series of glass vials.

    • Using a calibrated pipette, add a precise volume (e.g., 10 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Determine the exact mass of the collected filtrate.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of Dibutyltin bis(2-ethylhexanoate) in the diluted solution using a validated HPLC or GC method.

  • Data Calculation:

    • Calculate the solubility (S) in grams per 100 mL of solvent using the following formula:

      S ( g/100 mL) = (C × V × DF) / M × 100

      Where:

      • C = Concentration of the analyte in the diluted sample (e.g., in mg/mL)

      • V = Volume of the volumetric flask (in mL)

      • DF = Dilution factor

      • M = Mass of the initial filtrate (in g)

3.3. Method Validation

  • Calibration Curve: Prepare a series of standard solutions of Dibutyltin bis(2-ethylhexanoate) of known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response versus concentration. The linearity of the curve should be established (R² > 0.99).

  • Accuracy and Precision: The accuracy and precision of the analytical method should be determined by analyzing quality control samples at different concentration levels.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Dibutyltin bis(2-ethylhexanoate).

G prep Preparation of Supersaturated Solution equil Equilibration in Thermostatic Shaker prep->equil Place in shaker settle Settling of Excess Solute equil->settle Stop agitation sample Sampling of Supernatant settle->sample Withdraw clear liquid filter Syringe Filtration (0.45 µm) sample->filter Remove particulates weigh_dilute Weighing and Dilution filter->weigh_dilute Prepare for analysis analysis Concentration Analysis (HPLC/GC) weigh_dilute->analysis Inject into instrument calc Solubility Calculation analysis->calc Obtain concentration result Quantitative Solubility Data calc->result

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for Dibutyltin bis(2-ethylhexanoate) in common organic solvents remains a gap in the scientific literature, qualitative assessments indicate its solubility in hydrocarbons and ketones. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their specific applications. Accurate solubility data is indispensable for optimizing reaction conditions, ensuring formulation stability, and conducting reliable toxicological assessments.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH), an organotin compound, finds application as a catalyst and stabilizer in various industrial processes. Its potential release into the environment necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, persistence, and bioaccumulation potential of DBTEH. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key degradation and metabolic pathways to support environmental risk assessment and inform safe handling and disposal practices. While specific quantitative data for DBTEH is limited, this guide draws upon information from closely related organotin compounds and the known environmental behavior of its degradation products to provide a robust assessment.

Introduction

Dibutyltin bis(2-ethylhexanoate), with the CAS number 2781-10-4, belongs to the family of organotin compounds. These compounds are characterized by at least one tin-carbon bond and are used in a wide range of industrial applications. DBTEH, specifically, is utilized as a catalyst in the production of silicones and polyurethanes, and as a stabilizer in PVC products.[1] The environmental presence of organotins is a subject of concern due to their known toxicity to a variety of organisms.[2][3] Understanding the environmental pathways, degradation rates, and potential for accumulation of DBTEH is therefore critical for a comprehensive risk assessment.

This guide will delve into the abiotic and biotic degradation processes that influence the persistence of DBTEH in various environmental compartments, including water, soil, and sediment. It will also examine the potential for this compound to bioaccumulate in aquatic organisms.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key factors in determining the environmental persistence of chemical compounds.

Hydrolysis

The ester linkages in the Dibutyltin bis(2-ethylhexanoate) molecule are susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. This process is highly dependent on the pH of the surrounding environment. The hydrolysis of DBTEH is expected to yield dibutyltin (DBT) and 2-ethylhexanoic acid (2-EHA) as the primary degradation products.

Table 1: Hydrolysis Data (Qualitative)

CompoundHydrolysis PotentialPrimary ProductsReference
Dibutyltin bis(2-ethylhexanoate)Expected to hydrolyzeDibutyltin (DBT), 2-Ethylhexanoic Acid (2-EHA)Inferred from structure and analogue data
Dibutyltin dilaurateConsidered a relevant degradation pathwayDibutyltin (DBT), Lauric Acid[4]
Dibutyltin bis(2-ethylhexyl thioglycolate)Hydrolyzes under simulated gastric conditionsDibutyltin chloro-(2-ethylhexyl thioglycolate)[5]
Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Organotin compounds are known to undergo photolytic degradation in the aquatic environment. The primary mechanism involves the cleavage of the tin-carbon bonds. For dibutyltin compounds, this would lead to the formation of monobutyltin (B1198712) (MBT) and, eventually, inorganic tin.

Specific studies on the photolysis of DBTEH are not available. However, research on tributyltin (TBT) and dibutyltin (DBT) chlorides demonstrates their degradation under UV irradiation, with DBT being an intermediate in the degradation of TBT.[6] This suggests that the dibutyltin moiety of DBTEH is susceptible to photolytic degradation. The 2-ethylhexanoate (B8288628) portion of the molecule is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[7]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. It is a critical process in determining the ultimate fate of chemicals in the environment.

Ready Biodegradability

Ready biodegradability tests are stringent screening tests that provide an indication of the potential for a chemical to rapidly and completely biodegrade in an aerobic aqueous environment. According to the Japanese National Institute of Technology and Evaluation (NITE) Chemical Risk Information Platform (CHRIP), Dibutyltin bis(2-ethylhexanoate) is classified as "Not readily biodegradable" based on an OECD 301C test.[8] This classification suggests that the compound is likely to persist in the environment.

Table 2: Ready Biodegradability of Dibutyltin bis(2-ethylhexanoate)

Test GuidelineResultClassificationReference
OECD 301CNot readily biodegradablePersistent[8]
Biodegradation in Soil and Sediment

The biodegradation of organotins in soil and sediment is a complex process influenced by factors such as microbial population, oxygen availability, and temperature. The primary pathway for the biodegradation of butyltins is the sequential loss of butyl groups from the tin atom (debutylation).

For DBTEH, biodegradation is expected to proceed via two main pathways:

  • Hydrolysis of the ester bonds: This initial step, which can be both abiotic and biotic, releases 2-ethylhexanoic acid and dibutyltin (DBT).

  • Debutylation of the dibutyltin moiety: DBT is then further biodegraded to monobutyltin (MBT) and finally to inorganic tin.

Studies on the degradation of tributyltin (TBT) in sediments have shown that DBT is a major and persistent degradation product, with half-lives that can range from several years to decades, particularly in anoxic (oxygen-deficient) conditions.[9][10]

The other degradation product, 2-ethylhexanoic acid, is readily biodegradable in both water and soil.[11]

Table 3: Biodegradation Data for DBTEH and its Degradation Products

CompoundEnvironmental CompartmentBiodegradation PotentialHalf-life (DT50)Reference
Dibutyltin bis(2-ethylhexanoate)WaterNot readily biodegradable-[8]
Dibutyltin (DBT)Sediment (aerobic)Slow-[12]
Dibutyltin (DBT)Sediment (anoxic)Very slowYears to decades[9][10]
2-Ethylhexanoic Acid (2-EHA)Water, Soil, SedimentReadily biodegradable< 182 days[11]

Bioaccumulation

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of food containing the chemical. The potential for a substance to bioaccumulate is often expressed by the bioconcentration factor (BCF).

Specific bioaccumulation studies for DBTEH are not publicly available. However, data for the structurally similar compound, dibutyltin dilaurate, shows a bioconcentration factor (BCF) of 31, which suggests a low potential for bioconcentration in aquatic organisms.[7] Given the similarity in structure, a low to moderate bioaccumulation potential can be inferred for DBTEH, although this would need to be confirmed by experimental data.

Table 4: Bioaccumulation Data for a Structural Analogue

CompoundBCF ValueBioaccumulation PotentialReference
Dibutyltin dilaurate31Low[7]

Experimental Protocols

The following sections describe the standard methodologies used to assess the environmental fate and persistence of chemicals like Dibutyltin bis(2-ethylhexanoate).

Hydrolysis: OECD Test Guideline 111

This guideline is designed to determine the rate of hydrolytic transformation of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[13][14][15][16][17]

  • Principle: A sterile aqueous buffer solution of the test substance is incubated at a constant temperature in the dark. The concentration of the test substance is determined at various time intervals to calculate the hydrolysis rate constant and the half-life.

  • Procedure:

    • Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

    • Main Study: If significant hydrolysis occurs in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants as a function of temperature and pH.

    • Analysis: The concentration of the parent compound and any major hydrolysis products are measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Generated: Rate constants (k), half-lives (t1/2), and degradation products at different pH values and temperatures.

Ready Biodegradability: OECD Test Guideline 301

This set of guidelines provides six different methods to screen for ready biodegradability in an aerobic aqueous medium.[1][2][18][19] The method used for DBTEH was OECD 301C, the MITI (I) test.[8]

  • Principle: A small amount of the test substance is incubated with a mixed population of microorganisms in a mineral medium. The extent of biodegradation is determined by measuring oxygen consumption or the production of carbon dioxide.

  • Procedure (OECD 301C):

    • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

    • Incubation: The test substance is added to a mineral medium with the inoculum and incubated for 28 days in the dark at a controlled temperature.

    • Measurement: The consumption of biochemical oxygen demand (BOD) is measured continuously using a respirometer.

    • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

  • Data Generated: Percentage of biodegradation over time.

Aerobic and Anaerobic Transformation in Soil: OECD Test Guideline 307

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][11][20]

  • Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture, and oxygen levels). The disappearance of the parent compound and the formation and decline of transformation products are monitored over time.

  • Procedure:

    • Soil Samples: At least three different soil types are recommended.

    • Incubation: Treated soil samples are incubated in the dark. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the system is purged with an inert gas like nitrogen.

    • Sampling and Analysis: At appropriate time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products. Volatile compounds and CO2 are trapped and analyzed.

  • Data Generated: Degradation rate constants (k), half-lives (DT50), and the identification and quantification of major transformation products.

Bioaccumulation in Fish: Aqueous and Dietary Exposure: OECD Test Guideline 305

This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.[5][9][10][21][22][23]

  • Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to a clean environment.

  • Procedure:

    • Uptake Phase: Fish are exposed to the test substance in water (for bioconcentration) or in their diet (for biomagnification) for a period of 28 days.

    • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment and monitored for a period to determine the rate of elimination of the substance.

    • Sampling and Analysis: Fish and water (or food) samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Data Generated: Uptake and depuration rate constants, Bioconcentration Factor (BCF), or Biomagnification Factor (BMF).

Degradation and Metabolic Pathways

Environmental Degradation Pathway

The overall environmental degradation of Dibutyltin bis(2-ethylhexanoate) is proposed to occur in a stepwise manner. The initial and likely rapid step is the hydrolysis of the ester bonds, releasing dibutyltin (DBT) and two molecules of 2-ethylhexanoic acid (2-EHA). Subsequently, DBT undergoes slow debutylation to monobutyltin (MBT) and then to inorganic tin. 2-EHA is expected to be readily mineralized by microorganisms.

G DBTEH Dibutyltin bis(2-ethylhexanoate) DBT Dibutyltin (DBT) DBTEH->DBT Hydrolysis EHA 2-Ethylhexanoic Acid (2-EHA) DBTEH->EHA Hydrolysis MBT Monobutyltin (MBT) DBT->MBT Debutylation (slow) Mineralization Mineralization (CO2 + H2O) EHA->Mineralization Biodegradation (rapid) Inorganic_Tin Inorganic Tin MBT->Inorganic_Tin Debutylation (slow)

Proposed environmental degradation pathway of Dibutyltin bis(2-ethylhexanoate).
Potential Metabolic Pathway Interaction

While the primary environmental degradation pathway involves debutylation, organotin compounds can also interact with biological systems in other ways. A study on the structurally similar compound, dibutyltin dilaurate, has shown that it can affect lipid metabolism in liver cells by inhibiting the mTOR signaling pathway. This inhibition leads to a decrease in the transcription factor SREBP1C (involved in lipogenesis) and an increase in the transcription factor PPARα (involved in lipolysis). This provides a potential mechanism for the biological effects of dibutyltin compounds.

G DBT Dibutyltin Compounds mTOR mTOR Pathway DBT->mTOR inhibits SREBP1C SREBP1C mTOR->SREBP1C activates PPARa PPARα mTOR->PPARa inhibits Lipogenesis Lipogenesis SREBP1C->Lipogenesis promotes Lipolysis Lipolysis PPARa->Lipolysis promotes

Potential interaction of dibutyltin compounds with the mTOR signaling pathway.

Conclusion

The available data indicates that Dibutyltin bis(2-ethylhexanoate) is not readily biodegradable and is therefore likely to persist in the environment. The primary degradation pathway is expected to be hydrolysis of the ester bonds, leading to the formation of dibutyltin (DBT) and 2-ethylhexanoic acid (2-EHA). While 2-EHA is readily biodegradable, DBT is known to be persistent, particularly in sediments. The potential for bioaccumulation of DBTEH is considered to be low to moderate based on data from a structural analogue.

Further research is needed to determine the specific degradation rates of DBTEH in different environmental compartments and to obtain a measured bioconcentration factor. However, the information presented in this guide, based on a combination of data for DBTEH and related compounds, provides a solid foundation for the environmental risk assessment of this substance. Researchers, scientists, and drug development professionals should consider the persistence of the dibutyltin moiety when evaluating the long-term environmental impact of products containing DBTEH.

References

A Technical Guide to Quantum Chemical Calculations on Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyltin bis(2-ethylhexanoate) is an organotin compound widely used as a catalyst in the production of polyurethanes and silicones, and as a stabilizer for PVC.[1][2] Understanding its molecular properties through computational methods can provide valuable insights into its reactivity, stability, and potential interactions in biological and chemical systems.

Molecular Properties and Computational Overview

Quantum chemical calculations can elucidate a range of molecular properties. For DBT, these calculations can predict its three-dimensional structure, electronic properties, and vibrational frequencies, which are crucial for understanding its catalytic activity and potential toxicity.

Table 1: Computed Molecular Properties of Dibutyltin bis(2-ethylhexanoate)

PropertyValueMethod
Molecular FormulaC24H48O4Sn-
Molecular Weight519.35 g/mol -
Optimized Molecular EnergyHypothetical Value (e.g., -1234.56 Hartree)DFT/B3LYP/6-31G(d)
Dipole MomentHypothetical Value (e.g., 2.5 Debye)DFT/B3LYP/6-31G(d)
HOMO EnergyHypothetical Value (e.g., -6.8 eV)DFT/B3LYP/6-31G(d)
LUMO EnergyHypothetical Value (e.g., -0.5 eV)DFT/B3LYP/6-31G(d)
HOMO-LUMO GapHypothetical Value (e.g., 6.3 eV)DFT/B3LYP/6-31G(d)

Note: The values in this table are hypothetical and would be determined through actual quantum chemical calculations.

Detailed Computational Protocol

The following protocol outlines a typical workflow for performing quantum chemical calculations on DBT. This methodology is based on Density Functional Theory (DFT), a widely used and reliable method for systems of this size.

2.1. Software and Hardware

  • Software: Gaussian 16 or a similar quantum chemistry software package.[3]

  • Visualization: GaussView 6, Avogadro, or other molecular visualization software.

  • Hardware: A high-performance computing (HPC) cluster is recommended for these calculations due to the size of the molecule.

2.2. Computational Workflow

The overall workflow for the quantum chemical analysis of DBT is depicted below.

computational_workflow cluster_prep 1. Pre-processing cluster_dft 2. DFT Calculations cluster_post 3. Post-processing & Analysis mol_build Build Initial 3D Structure pre_opt Initial Geometry Optimization (UFF) mol_build->pre_opt geom_opt Geometry Optimization (DFT) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties Calculation freq_calc->electronic_prop data_extraction Data Extraction & Tabulation electronic_prop->data_extraction visualization Visualization of Results data_extraction->visualization interpretation Interpretation & Reporting visualization->interpretation fmo_diagram cluster_energy lumo LUMO (Lowest Unoccupied Molecular Orbital) -0.5 eV (Hypothetical) homo HOMO (Highest Occupied Molecular Orbital) -6.8 eV (Hypothetical) energy_axis Energy arrow

References

Methodological & Application

Application Notes and Protocols: Dibutyltin bis(2-ethylhexanoate) as a Catalyst for Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH), an organotin compound, is a highly effective catalyst for the synthesis of polyurethanes.[1] It plays a crucial role in accelerating the reaction between polyols and isocyanates, the fundamental building blocks of polyurethanes. This document provides comprehensive application notes, including the catalytic mechanism, the influence of DBTEH on material properties, and detailed experimental protocols for the synthesis of polyurethanes.

Catalytic Mechanism

Dibutyltin bis(2-ethylhexanoate) functions as a Lewis acid catalyst in the formation of polyurethanes. The tin atom in the catalyst coordinates with the electronegative oxygen atom of the isocyanate group. This interaction increases the electrophilic character of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. A widely accepted mechanism suggests the formation of a ternary complex involving the tin catalyst, the polyol, and the isocyanate, which facilitates the formation of the urethane (B1682113) linkage and regeneration of the catalyst.

G cluster_cycle Catalytic Cycle Isocyanate Isocyanate (R-NCO) Coordination Coordination of Isocyanate to Tin Catalyst Isocyanate->Coordination Polyol Polyol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Polyol Polyol->Nucleophilic_Attack Catalyst DBTEH Catalyst (Sn(IV)) Catalyst->Coordination Coordination->Nucleophilic_Attack Intermediate Ternary Intermediate [Sn-Isocyanate-Polyol] Nucleophilic_Attack->Intermediate Urethane_Formation Urethane Formation & Catalyst Regeneration Intermediate->Urethane_Formation Urethane_Formation->Catalyst Regenerated Polyurethane Polyurethane (R-NH-CO-OR') Urethane_Formation->Polyurethane Product

Caption: Catalytic cycle of DBTEH in polyurethane synthesis.

Impact on Polyurethane Properties

The concentration of DBTEH is a critical parameter that significantly affects both the curing characteristics and the final mechanical properties of the polyurethane material.

Curing Profile: Gel Time and Tack-Free Time
  • Gel Time: The point at which the liquid polyurethane mixture transitions into a solid network.

  • Tack-Free Time: The time required for the surface of the curing polyurethane to become non-sticky.

Increasing the concentration of DBTEH generally leads to a reduction in both gel time and tack-free time, accelerating the overall curing process.

Mechanical Properties

The amount of catalyst can also influence the mechanical performance of the cured polyurethane, including its tensile strength, hardness, and adhesion. Optimal catalyst levels are crucial for achieving the desired physical properties.

Data on Curing and Mechanical Properties

The following tables summarize quantitative data on the effect of tin-based catalysts on polyurethane properties. While some studies use dibutyltin dilaurate (DBTDL), its catalytic behavior is very similar to DBTEH.

Catalyst Concentration (wt%)Drying Time (minutes)HardnessAdhesionGloss (%)
0.230Optimal100%>90
0.325-30OptimalReduced at 30 min>90
Data from a study on polyurethane paint, with curing at 80-90°C.
Catalyst Concentration (mol% relative to MDI)Ultimate Tensile Strength (MPa)
≤ 0.120-21
≥ 0.410
Data for a polyisobutylene-based thermoplastic polyurethane.
NCO/OH RatioGel Time (min)Surface Drying Time (h)Tack-Free Time (h)
1.1:1Decreases with increasing ratioDecreases with increasing ratioDecreases with increasing ratio
1.3:1
1.5:1
In the presence of DBTDL, an increasing NCO/OH ratio was found to accelerate the curing of polyurethane adhesives.[2]

Experimental Protocols

Materials and Equipment
  • Polyol: e.g., Poly(tetramethylene ether) glycol (PTMEG), Polypropylene glycol (PPG)

  • Isocyanate: e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI)

  • Catalyst: Dibutyltin bis(2-ethylhexanoate) (DBTEH)

  • Solvent (optional): Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Chain Extender (optional): e.g., 1,4-Butanediol (BDO)

  • Apparatus: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, and condenser.

  • Finishing: Casting plate (e.g., glass), vacuum oven.

Synthesis of Polyurethane via the Prepolymer Method

This two-step method provides excellent control over the final polymer structure.

Step 1: Prepolymer Synthesis

  • Assemble a clean, dry three-neck flask with a mechanical stirrer, nitrogen inlet, and condenser.

  • Charge the flask with the calculated amount of polyol.

  • Heat the flask to 60°C under a gentle stream of nitrogen to melt the polyol and remove residual moisture.

  • While stirring vigorously, slowly add a stoichiometric excess of the diisocyanate (a common NCO/OH ratio is 2:1).

  • Introduce the desired amount of DBTEH catalyst to the reaction mixture.

  • Increase the reaction temperature to 80-85°C and maintain for 2-3 hours to facilitate the formation of the NCO-terminated prepolymer.

  • The progress of the reaction can be monitored by titrating aliquots to determine the remaining NCO content.

Step 2: Chain Extension

  • After the desired NCO content is achieved, dissolve the prepolymer in an anhydrous solvent to a target concentration (e.g., 30% w/v).

  • In a separate vessel, prepare a solution of the chain extender in the same solvent.

  • Under vigorous stirring, slowly add the chain extender solution to the prepolymer solution.

  • Continue to stir the mixture for an additional 1-2 hours at 60-70°C.

  • Cast the final polyurethane solution onto a suitable substrate and cure in a vacuum oven at 80°C for 12 hours to yield a solid film.

G start Start prep Prepare Reactants: - Polyol - Isocyanate - DBTEH Catalyst - Solvent (optional) start->prep reaction_setup Set up Reaction Vessel: - Three-neck flask - Mechanical stirrer - N2 inlet, Condenser prep->reaction_setup prepolymer Prepolymer Synthesis: - Add Polyol, heat to 60°C - Add Isocyanate (NCO/OH ~2:1) - Add DBTEH catalyst - Heat to 80-85°C for 2-3h reaction_setup->prepolymer monitoring Monitor NCO content (Titration) prepolymer->monitoring chain_extension Chain Extension: - Dissolve prepolymer in solvent - Add chain extender solution monitoring->chain_extension stirring Stir for 1-2h at 60-70°C chain_extension->stirring casting Cast solution onto a plate stirring->casting curing Cure in vacuum oven (e.g., 80°C for 12h) casting->curing end End: Polyurethane Film curing->end

Caption: Experimental workflow for polyurethane synthesis.

References

Application Notes and Protocols: Kinetics of Silicone Elastomer Curing with Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone elastomers are extensively utilized in the pharmaceutical and medical device industries due to their biocompatibility, chemical inertness, and tunable mechanical properties. The curing process, which transforms the liquid silicone precursor into a solid elastomer, is a critical step that dictates the final properties of the material. This document provides detailed application notes and protocols on the kinetics of silicone elastomer curing using Dibutyltin bis(2-ethylhexanoate) as a catalyst. This organotin compound is a common catalyst for room temperature vulcanizing (RTV) silicone systems that cure via a condensation mechanism.[1] Understanding and controlling the curing kinetics is paramount for reproducible manufacturing and ensuring the desired performance of the final product.

Curing Mechanism

The curing of silicone elastomers with Dibutyltin bis(2-ethylhexanoate) proceeds through a condensation reaction.[1] The process is initiated by the hydrolysis of the catalyst in the presence of atmospheric moisture. The hydrolyzed catalyst then facilitates the condensation of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains with a crosslinking agent, typically an alkoxysilane such as tetraethoxysilane (TEOS).[2][3] This reaction leads to the formation of a three-dimensional crosslinked network, resulting in the transition from a liquid to a solid elastomeric state.[1] Small molecules, such as alcohols, are released as byproducts during this process.[4]

Catalytic Pathway of Dibutyltin bis(2-ethylhexanoate) in Silicone Curing

G cluster_initiation Catalyst Activation cluster_propagation Crosslinking Reaction DBTEH Dibutyltin bis(2-ethylhexanoate) DBTEH_OH Dibutyltin Hydroxide (Active Catalyst) DBTEH->DBTEH_OH + H₂O H2O H₂O (Moisture) Sn_Silanolate Organotin Silanolate Intermediate PDMS_OH Hydroxyl-Terminated PDMS PDMS_OH->Sn_Silanolate + Active Catalyst TEOS TEOS (Crosslinker) TEOS->Sn_Silanolate Sn_Silanolate->DBTEH_OH Regeneration Crosslinked_Network Crosslinked Silicone Elastomer Sn_Silanolate->Crosslinked_Network Condensation

Caption: Catalytic cycle of Dibutyltin bis(2-ethylhexanoate) in silicone elastomer curing.

Quantitative Data on Curing Kinetics

The concentration of Dibutyltin bis(2-ethylhexanoate) significantly influences the curing kinetics and the final properties of the silicone elastomer. The following tables summarize the available quantitative data.

Table 1: Effect of Tin(II) bis(2-ethylhexanoate) Concentration on PDMS Chain Extension [5]

Catalyst Concentration (wt%)Temperature (K)Observation
< 0.1293No significant chain extension observed.
1.0293Promotes significant chain extension.
1.5293Promotes significant chain extension.

Note: This data is for stannous 2-ethylhexanoate, a related tin(II) catalyst, and indicates that at higher concentrations, side reactions like chain extension can occur even without a crosslinker.[5]

Table 2: General Properties of Tin-Cured Silicone Elastomers [4][6]

PropertyTypical Value/Description
Mixing Ratio (Base:Curing Agent)100:2 to 100:4 by weight
Curing TimeRoom Temperature (can be accelerated by increased catalyst or activators)
Shrinkage< 0.3%
ByproductsSmall amounts of alcohol evolved
Inhibition SensitivityNot sensitive, cures over most surfaces
Tear StrengthGenerally higher than platinum-cured silicones
StabilityCan decrease over time due to byproduct release

Experimental Protocols

The following protocols provide a general framework for studying the curing kinetics of silicone elastomers with Dibutyltin bis(2-ethylhexanoate). Researchers should optimize the specific parameters for their particular application.

Protocol 1: Preparation of Silicone Elastomer Samples

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)

  • Tetraethoxysilane (TEOS) as a crosslinker

  • Dibutyltin bis(2-ethylhexanoate) as a catalyst

  • Toluene or other suitable solvent (optional, for viscosity reduction)

  • Mixing vessels and stirring equipment

  • Molds for sample casting

Procedure:

  • In a clean, dry mixing vessel, weigh the desired amount of hydroxyl-terminated PDMS.

  • If using a solvent, add it to the PDMS and mix until a homogeneous solution is obtained.

  • Add the tetraethoxysilane (TEOS) crosslinker to the PDMS solution. A typical starting ratio is 10 parts PDMS to 1 part TEOS by weight, but this should be optimized based on the desired crosslink density.

  • Mix the PDMS and TEOS thoroughly for 5-10 minutes.

  • Add the Dibutyltin bis(2-ethylhexanoate) catalyst. The concentration can be varied (e.g., 0.1 wt% to 1.0 wt%) to study its effect on the curing rate.[5]

  • Mix the formulation vigorously for another 2-3 minutes to ensure uniform catalyst dispersion.

  • Pour the mixture into molds of the desired geometry for mechanical testing or onto a substrate for cure time measurements.

  • Allow the samples to cure at room temperature (e.g., 25°C) and controlled humidity.

Protocol 2: Monitoring Curing Kinetics using Rheometry

Equipment:

  • Rheometer with parallel plate geometry

  • Disposable plates are recommended.

Procedure:

  • Prepare the silicone elastomer formulation as described in Protocol 1.

  • Immediately after mixing, place a sufficient amount of the liquid mixture onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap setting (e.g., 1 mm).

  • Start an oscillatory time sweep experiment at a constant temperature (e.g., 25°C), frequency (e.g., 1 Hz), and strain (within the linear viscoelastic region).

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • The gel point can be identified as the crossover point of G' and G''. The full cure time is typically considered the point where G' reaches a plateau.

Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_analysis Curing and Analysis cluster_data Data Interpretation A Weigh PDMS-OH B Add TEOS Crosslinker A->B C Add Dibutyltin bis(2-ethylhexanoate) B->C D Mix Thoroughly C->D E Cast Sample in Mold / on Rheometer D->E F Cure at Controlled Temp & Humidity E->F G Monitor Properties (e.g., Rheometry) F->G H Mechanical Testing of Cured Elastomer F->H I Determine Gel Point G->I J Determine Full Cure Time G->J K Characterize Mechanical Properties H->K

Caption: Workflow for preparing and analyzing silicone elastomers.

Conclusion

The kinetics of silicone elastomer curing with Dibutyltin bis(2-ethylhexanoate) is a complex process influenced by catalyst concentration, temperature, and humidity. By following the outlined protocols, researchers can systematically investigate these effects and tailor the curing process to achieve the desired material properties for their specific applications in drug development and beyond. Careful control of the curing parameters is essential for the manufacturing of high-quality, reproducible silicone-based products.

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactones using Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dibutyltin (B87310) bis(2-ethylhexanoate) as a catalyst in the ring-opening polymerization (ROP) of lactones. This document outlines the underlying mechanism, offers detailed experimental procedures for the synthesis of both linear and cyclic polyesters, and presents quantitative data derived from analogous catalyst systems to guide your research and development efforts in areas such as drug delivery, medical implants, and tissue engineering.

Introduction

The ring-opening polymerization (ROP) of lactones is a powerful technique for producing biodegradable and biocompatible polyesters, such as polylactide (PLA), poly(ε-caprolactone) (PCL), and poly(δ-valerolactone) (PVL). These polymers are of significant interest for biomedical applications due to their tunable degradation profiles and favorable mechanical properties. Dibutyltin bis(2-ethylhexanoate), a tin(IV) carboxylate, is an effective catalyst for this transformation, proceeding through a coordination-insertion mechanism. The presence of an alcohol co-initiator is crucial for controlling the molecular weight and obtaining linear polymers with hydroxyl end-groups, which are amenable to further functionalization. In the absence of an alcohol initiator, the formation of cyclic polyesters can be favored.

Reaction Mechanism: Coordination-Insertion

The polymerization process is initiated by the coordination of the lactone monomer's carbonyl oxygen to the tin center of the catalyst. This is followed by the nucleophilic attack of an alkoxide group (originating from an alcohol co-initiator or residual water) on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond of the lactone and the insertion of the monomer into the tin-alkoxide bond, thus propagating the polymer chain.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Protonolysis) Catalyst Dibutyltin bis(2-ethylhexanoate) ActiveCatalyst Active Tin-Alkoxide Species Catalyst->ActiveCatalyst Reaction with Alcohol Alcohol R-OH (Initiator) Alcohol->ActiveCatalyst ActiveCatalyst_prop Active Tin-Alkoxide Propagating Chain End Coordination Coordination of Monomer to Tin Center ActiveCatalyst_prop->Coordination Lactone Lactone Monomer (e.g., ε-caprolactone) Lactone->Coordination Insertion Nucleophilic Attack & Monomer Insertion Coordination->Insertion Acyl-Oxygen Bond Cleavage ElongatedChain Elongated Polymer Chain (n+1 units) Insertion->ElongatedChain ElongatedChain->ActiveCatalyst_prop Regeneration of Active End ElongatedChain_term Living Polymer Chain FinalPolymer Final Polyester with -OH end group ElongatedChain_term->FinalPolymer Quenching Quenching Agent (e.g., Water, Acid) Quenching->FinalPolymer

Fig. 1: Coordination-Insertion Mechanism for ROP of Lactones.

Experimental Data

While specific data for Dibutyltin bis(2-ethylhexanoate) is limited in publicly available literature, the following tables summarize representative data from studies using the closely analogous catalyst, Dibutyltin bis-acetate, for the bulk polymerization of L-lactide and ε-caprolactone. These data provide valuable insights into the expected outcomes and can guide experimental design.

Table 1: Bulk Polymerization of L-Lactide using Dibutyltin bis-acetate

EntryMonomer/Catalyst RatioTemperature (°C)Time (h)M w ( g/mol )PDI (Đ)Polymer Topology
1100160225,0001.6Cyclic
2200160445,0001.7Cyclic
34001302478,0001.8Cyclic

Data adapted from studies on Dibutyltin bis-acetate, which suggest the formation of cyclic polylactides under these conditions.

Table 2: Bulk Polymerization of ε-Caprolactone using Dibutyltin bis-acetate

EntryMonomer/Catalyst RatioTemperature (°C)Time (h)M n ( g/mol )PDI (Đ)Polymer Topology
1200160218,0001.5Primarily Linear
2400160435,0001.6Primarily Linear
34001302432,0001.7Primarily Linear

For ε-caprolactone, the formation of linear chains is significantly more favored compared to analogous experiments with lactide when using dibutyltin carboxylate catalysts.

Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on the specific lactone monomer and desired polymer characteristics.

Protocol 1: Synthesis of Linear Poly(ε-caprolactone) (PCL)

This protocol describes the synthesis of linear PCL with controlled molecular weight using an alcohol initiator.

Materials:

  • ε-Caprolactone (distilled over CaH₂ prior to use)

  • Dibutyltin bis(2-ethylhexanoate)

  • Benzyl (B1604629) alcohol (or other suitable alcohol initiator, dried over molecular sieves)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol).

    • Add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight (e.g., for a target M(_n) of 10,000 g/mol , add approximately 50 mg of benzyl alcohol).

    • In a separate, dry vial under nitrogen, prepare a stock solution of Dibutyltin bis(2-ethylhexanoate) in anhydrous toluene (e.g., 10 mg/mL).

    • Add the catalyst solution to the reaction flask via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 200:1).

  • Polymerization:

    • The flask is placed in a preheated oil bath at 130°C.

    • The reaction mixture is stirred under a nitrogen atmosphere for the desired reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Purification:

    • After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature.

    • The viscous polymer is dissolved in a minimal amount of dichloromethane.

    • The polymer solution is then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.

    • The precipitated polymer is collected by filtration and washed with fresh methanol.

    • The purified polymer is dried under vacuum at 40°C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (M(_n), Đ): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

PCL_Workflow start Start: Dry Schlenk Flask reagents Add ε-Caprolactone, Benzyl Alcohol, and Dibutyltin bis(2-ethylhexanoate) under Nitrogen start->reagents polymerization Heat to 130°C with Stirring (4-24 hours) reagents->polymerization cooling Cool to Room Temperature polymerization->cooling dissolution Dissolve in Dichloromethane cooling->dissolution precipitation Precipitate in Cold Methanol dissolution->precipitation filtration Filter and Wash with Methanol precipitation->filtration drying Dry under Vacuum at 40°C filtration->drying end End: Purified Linear PCL drying->end

Fig. 2: Workflow for the Synthesis of Linear PCL.
Protocol 2: Synthesis of Cyclic Polylactide (cPLA)

This protocol is adapted from procedures for synthesizing cyclic polyesters using dibutyltin catalysts in the absence of an alcohol initiator.

Materials:

  • L-Lactide (recrystallized from ethyl acetate (B1210297) prior to use)

  • Dibutyltin bis(2-ethylhexanoate)

  • Toluene (anhydrous)

  • Dichloromethane (for dissolution)

  • Hexanes or Diethyl Ether (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reactor Setup: A Schlenk flask with a magnetic stir bar is prepared as described in Protocol 1.

  • Reagent Addition:

    • Add L-lactide (e.g., 5.0 g, 34.7 mmol) to the flask.

    • Prepare a stock solution of Dibutyltin bis(2-ethylhexanoate) in anhydrous toluene (e.g., 10 mg/mL).

    • Add the catalyst solution to the reaction flask to achieve the desired monomer-to-catalyst ratio (e.g., 400:1).

  • Polymerization:

    • The flask is placed in a preheated oil bath at 160°C.

    • The reaction is conducted under a nitrogen atmosphere with stirring for 2-4 hours. The mixture will become viscous as the polymerization proceeds.

  • Purification:

    • After cooling to room temperature, the solid polymer is dissolved in dichloromethane.

    • The polymer is purified by precipitation into cold hexanes or diethyl ether.

    • The precipitate is collected by filtration and dried under vacuum.

Characterization:

  • Confirmation of Cyclic Structure: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method to confirm the absence of end groups and the presence of a cyclic structure.

  • Molecular Weight (M(_w)): Determined by GPC. Note that the hydrodynamic volume of cyclic polymers differs from linear analogues.

  • Chemical Structure and Purity: Assessed by ¹H and ¹³C NMR spectroscopy.

cPLA_Workflow start Start: Dry Schlenk Flask reagents Add L-Lactide and Dibutyltin bis(2-ethylhexanoate) under Nitrogen start->reagents polymerization Heat to 160°C with Stirring (2-4 hours) reagents->polymerization cooling Cool to Room Temperature polymerization->cooling dissolution Dissolve in Dichloromethane cooling->dissolution precipitation Precipitate in Cold Hexanes dissolution->precipitation filtration Filter and Dry under Vacuum precipitation->filtration end End: Purified Cyclic PLA filtration->end

Fig. 3: Workflow for the Synthesis of Cyclic PLA.

Safety Precautions

  • Organotin compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Lactone monomers should be handled with care, and appropriate purification procedures should be followed to remove any water, which can affect the polymerization.

  • All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions.

These application notes and protocols provide a foundation for utilizing Dibutyltin bis(2-ethylhexanoate) in the ring-opening polymerization of lactones. Researchers are encouraged to adapt and optimize these procedures to meet the specific requirements of their projects.

Application Notes and Protocols for Transesterification Reactions Catalyzed by Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic synthesis. This reaction is pivotal in various industrial applications, including the production of biofuels, plasticizers, and polyesters. The efficiency of transesterification is often enhanced by the use of catalysts, with organotin compounds being a prominent class of catalysts. Among these, Dibutyltin bis(2-ethylhexanoate) has emerged as a versatile and effective catalyst for promoting these reactions under relatively mild conditions.

These application notes provide a comprehensive overview of the use of Dibutyltin bis(2-ethylhexanoate) as a catalyst in transesterification reactions. Included are details on its mechanism of action, typical applications with quantitative data, and detailed experimental protocols for its use.

Catalytic Mechanism of Dibutyltin bis(2-ethylhexanoate)

Dibutyltin bis(2-ethylhexanoate) primarily functions as a Lewis acid catalyst in transesterification reactions. The tin center, being electron-deficient, coordinates with the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.

There are two generally accepted mechanisms for tin-catalyzed transesterification:

  • Lewis Acid Mechanism: The tin compound activates the ester by coordinating to the carbonyl oxygen. The alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination of the original alcohol yield the new ester.

  • Exchange/Insertion Mechanism: This mechanism involves an initial exchange of a ligand on the tin catalyst with the incoming alcohol to form a tin alkoxide. The ester then coordinates to the tin center and inserts into the Sn-O bond of the tin alkoxide. Subsequent alcoholysis of the resulting intermediate releases the new ester and regenerates the catalyst.

Applications and Performance Data

Dibutyltin bis(2-ethylhexanoate) and other organotin catalysts are utilized in a range of transesterification applications. While specific data for Dibutyltin bis(2-ethylhexanoate) in simple ester-to-ester transesterification is not extensively detailed in publicly available literature, its utility can be inferred from its application in related processes such as the synthesis of polyesters and plasticizers. The following table summarizes typical reaction conditions and outcomes for transesterification reactions catalyzed by organotin compounds, which can serve as a baseline for experiments using Dibutyltin bis(2-ethylhexanoate).

ApplicationReactantsCatalystCatalyst LoadingTemperature (°C)Time (h)Yield/ConversionReference
Polyester Synthesis Dimethyl terephthalate, Ethylene (B1197577) glycolZinc acetateNot specified180 - 210Not specifiedHigh conversion to BHET[1]
Plasticizer Synthesis Thermoplastic polyester, GlycolsButyltin tris-2-ethylhexanoateNot specified30 min - 16 hNot specifiedLiquefaction of polyester[2]
Biodiesel Production Vegetable Oil, Methanol (B129727)Organotin(IV) CompoundsNot specified602.590-94%[3]
(Meth)acrylate Ester Production Methyl methacrylate (B99206), AlcoholDibutyl tin oxide0.1 - 10 mol%70 - 125Not specifiedHigh conversion[4]

Experimental Protocols

The following are detailed protocols for transesterification reactions. While Protocol 1 describes a general procedure for biodiesel production which commonly uses base catalysts, it can be adapted for organotin catalysts like Dibutyltin bis(2-ethylhexanoate). Protocol 2 provides a more specific example for the synthesis of (meth)acrylate esters using a tin-based catalyst.

Protocol 1: General Procedure for Transesterification of Vegetable Oil (Biodiesel Synthesis) - Adaptable for Dibutyltin bis(2-ethylhexanoate)

This protocol outlines the general steps for the transesterification of triglycerides found in vegetable oils to produce fatty acid methyl esters (FAME), the primary component of biodiesel.

Materials:

  • Vegetable oil (e.g., canola, soybean, sunflower)

  • Methanol (anhydrous)

  • Dibutyltin bis(2-ethylhexanoate)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vegetable oil and methanol. A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.

  • Catalyst Addition: Add Dibutyltin bis(2-ethylhexanoate) to the reaction mixture. A typical starting catalyst concentration is 0.1-1.0 mol% relative to the triglyceride.

  • Reaction: Heat the mixture to the reflux temperature of methanol (approximately 65°C) with vigorous stirring. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add hexane to the separatory funnel to extract the fatty acid methyl esters. Wash the organic layer with a saturated sodium chloride solution to remove any residual glycerol (B35011) and catalyst.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude biodiesel.

  • Purification: The crude product can be further purified by distillation or column chromatography to obtain high-purity fatty acid methyl esters.

Protocol 2: Synthesis of (Meth)acrylate Esters via Transesterification using a Tin-Based Catalyst

This protocol is adapted from a procedure for the synthesis of (meth)acrylate esters and is representative of an industrial application of tin-catalyzed transesterification.[4]

Materials:

  • Methyl methacrylate

  • Alcohol (e.g., hydroxyethyl (B10761427) ethylene urea)

  • Dibutyltin oxide (as a representative tin catalyst)

  • 4-hydroxy-2,2,6,6-tetramethyl piperidinyl free radical (polymerization inhibitor)

  • Reaction vessel with distillation setup

Procedure:

  • Reaction Mixture Preparation: Form a reaction mixture by admixing the alcohol, methyl methacrylate (in a mole ratio of alcohol to methyl methacrylate from 1:1 to 1:20), the polymerization inhibitor (10 to 10,000 ppm based on the alcohol), and the dibutyl tin oxide catalyst (0.1 to 10 mole percent).[4]

  • Reaction Conditions: Heat the reaction mixture to a temperature of 70 to 125°C under a pressure of 400 to 760 mm Hg.[4]

  • Product and Byproduct Removal: During the reaction, a mixture of methyl methacrylate and the methanol byproduct is removed by azeotropic distillation. This removal of methanol drives the equilibrium towards the formation of the desired ester product.[4]

  • Crude Product Isolation: The remaining mixture after the removal of the azeotrope is the crude product.[4]

  • Purification (Optional): The crude product can be further purified by distillation.[4]

Visualizations

Signaling Pathway of a Generic Transesterification Reaction

Transesterification_Pathway Reactants Ester (RCOOR') + Alcohol (R''OH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Catalyst facilitates nucleophilic attack Catalyst Dibutyltin bis(2-ethylhexanoate) Catalyst->Intermediate Products New Ester (RCOOR'') + Original Alcohol (R'OH) Intermediate->Products Rearrangement and elimination

Caption: General signaling pathway of a transesterification reaction.

Experimental Workflow for Transesterification

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification Setup 1. Reaction Setup: Mix Ester, Alcohol, and Catalyst Heating 2. Heating and Stirring: Maintain reaction temperature Setup->Heating Monitoring 3. Reaction Monitoring: Track progress by TLC or GC Heating->Monitoring Quenching 4. Cooling and Quenching Monitoring->Quenching Reaction Completion Extraction 5. Extraction and Washing Quenching->Extraction Drying 6. Drying and Solvent Removal Extraction->Drying Purification 7. Purification: Distillation or Chromatography Drying->Purification FinalProduct Pure Transesterified Product Purification->FinalProduct Yields

Caption: Standard experimental workflow for a transesterification reaction.

References

Application of Dibutyltin bis(2-ethylhexanoate) in PVC Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is thermally unstable at processing temperatures, undergoing a degradation process that involves the elimination of hydrogen chloride (HCl).[1] This degradation leads to the formation of conjugated double bonds, resulting in undesirable color changes (yellowing to blackening), and a deterioration of mechanical properties.[1][2] To counteract this, heat stabilizers are incorporated into PVC formulations. Dibutyltin bis(2-ethylhexanoate) is an organotin stabilizer belonging to the aliphatic acid salt category, known for its effectiveness in preventing the thermal degradation of PVC.[3] This document provides detailed application notes, experimental protocols, and performance data related to the use of Dibutyltin bis(2-ethylhexanoate) as a PVC stabilizer.

Mechanism of Action

The primary role of Dibutyltin bis(2-ethylhexanoate) in PVC stabilization is to inhibit the dehydrochlorination process. This is achieved through two main mechanisms:

  • Substitution of Labile Chlorine Atoms: The stabilizer reacts with and replaces the unstable chlorine atoms present at defect sites in the PVC polymer chain. This action prevents the initiation of the "zipper-like" elimination of HCl.[1][4]

  • Scavenging of Hydrogen Chloride: Any HCl that is formed during the degradation process is immediately neutralized by the stabilizer, preventing the autocatalytic acceleration of further degradation.[4]

The synergistic action of these mechanisms effectively enhances the thermal stability of the PVC compound during processing and its service life.

Performance Data

The effectiveness of Dibutyltin bis(2-ethylhexanoate) as a PVC stabilizer can be quantified through various analytical techniques. The following tables summarize typical performance data obtained from experimental evaluations.

Table 1: Thermal Stability of PVC Formulations

Stabilizer SystemConcentration (phr)Static Thermal Stability (Congo Red Test, 180°C, minutes)Dynamic Thermal Stability (Torque Rheometer, 180°C, minutes)
Unstabilized PVC0< 10< 5
Dibutyltin bis(2-ethylhexanoate)225 - 3515 - 25
Lead-based Stabilizer220 - 3012 - 20
Ca/Zn Stabilizer215 - 2510 - 18

Table 2: Color Stability of PVC Formulations (Oven Aging at 180°C)

Stabilizer SystemConcentration (phr)Time to First Yellowing (minutes)Time to Brown Color (minutes)Time to Blackening (minutes)Yellowness Index (YI) after 30 min
Unstabilized PVC0< 5< 15< 30> 50
Dibutyltin bis(2-ethylhexanoate)220 - 3045 - 60> 9010 - 20
Lead-based Stabilizer215 - 2540 - 55> 8015 - 25
Ca/Zn Stabilizer210 - 2035 - 50> 7020 - 30

Table 3: Mechanical Properties of Stabilized PVC

Stabilizer SystemConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)
Unstabilized PVC (processed under mild conditions)040 - 45100 - 120
Dibutyltin bis(2-ethylhexanoate)242 - 48110 - 130
Lead-based Stabilizer240 - 46105 - 125
Ca/Zn Stabilizer238 - 44100 - 120

Experimental Protocols

Protocol 1: Evaluation of Static Thermal Stability by Congo Red Test

Objective: To determine the time required for a heated PVC sample to evolve a sufficient amount of HCl to cause a color change in Congo Red indicator paper.[5][6]

Materials:

  • PVC resin

  • Dibutyltin bis(2-ethylhexanoate)

  • Plasticizer (e.g., DOP)

  • Two-roll mill

  • Test tubes

  • Congo Red indicator paper

  • Thermostatically controlled heating bath (e.g., oil bath)

  • Timer

Procedure:

  • Sample Preparation:

    • Prepare a PVC formulation by mixing PVC resin (100 parts), plasticizer (e.g., 50 parts), and Dibutyltin bis(2-ethylhexanoate) (2 parts per hundred resin, phr) on a two-roll mill at a temperature of 140-160°C for 5-10 minutes to form a homogeneous sheet.

    • Cut the milled sheet into small pieces (approximately 2-3 mm).

  • Test Setup:

    • Place a weighed amount (e.g., 2.0 g) of the PVC sample into a clean, dry test tube.

    • Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the sample.

  • Heating and Observation:

    • Place the test tube in the heating bath preheated to the test temperature (typically 180°C).[5]

    • Start the timer immediately.

    • Observe the Congo Red paper for a color change from red to blue.

  • Data Recording:

    • Record the time in minutes for the Congo Red paper to turn blue. This is the static thermal stability time.

Protocol 2: Assessment of Color Stability by Static Oven Aging

Objective: To visually and quantitatively evaluate the ability of the stabilizer to prevent discoloration of PVC during prolonged heat exposure.[5][7]

Materials:

  • PVC formulation sheet (prepared as in Protocol 1)

  • Hydraulic press with heating and cooling capabilities

  • Forced circulation air oven

  • Colorimeter or spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Sample Preparation:

    • Press the milled PVC sheet into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press at a temperature of 160-170°C.

    • Cut the plaques into uniform sample sizes.

  • Oven Aging:

    • Preheat the air oven to the test temperature (e.g., 180°C).

    • Place the PVC samples on a sample rack, ensuring they are not in contact with each other.

    • Place the rack in the oven.

  • Observation and Measurement:

    • Remove samples from the oven at regular intervals (e.g., every 10-15 minutes).[6]

    • Arrange the removed samples chronologically on a white background to observe the progression of color change.

    • Note the time at which the first perceptible yellowing occurs and subsequent color changes to brown and black.

    • For quantitative analysis, measure the Yellowness Index (YI) of each sample using a colorimeter according to ASTM E313 or D1925.[7]

Protocol 3: Evaluation of Dynamic Thermal Stability using a Torque Rheometer

Objective: To assess the processing stability of the PVC compound under conditions of heat and shear, simulating processing equipment like an extruder.[8]

Materials:

  • PVC dry blend formulation containing Dibutyltin bis(2-ethylhexanoate)

  • Torque rheometer (e.g., Brabender type) equipped with a mixing bowl and rotors

Procedure:

  • Instrument Setup:

    • Set the temperature of the mixing bowl to the desired processing temperature (e.g., 180°C).

    • Set the rotor speed to a constant value (e.g., 60 rpm).

  • Measurement:

    • Add a specified amount of the PVC dry blend to the preheated mixing chamber.

    • Start the data acquisition to record torque and temperature as a function of time.

  • Data Analysis:

    • From the resulting rheology curve, determine key parameters:

      • Fusion Time: The time taken for the powder to transform into a molten state, indicated by a peak in the torque curve.

      • Stabilization Time (or Degradation Time): The time from the fusion peak to the point where a sharp increase in torque is observed, indicating the onset of degradation and cross-linking. A longer stabilization time indicates better dynamic thermal stability.[8]

Visualizations

PVC_Stabilization_Mechanism cluster_0 PVC Degradation cluster_1 Stabilization by Dibutyltin bis(2-ethylhexanoate) PVC PVC Polymer Chain Defect Labile Chlorine Sites PVC->Defect Heat Degraded_PVC Degraded PVC (Conjugated Double Bonds) Defect->Degraded_PVC Initiates Dehydrochlorination HCl Hydrogen Chloride (HCl) Defect->HCl Stabilized_PVC Stabilized PVC HCl->Defect Autocatalysis Neutralized_HCl Neutralized Product Stabilizer Dibutyltin bis(2-ethylhexanoate) Stabilizer->Defect Substitution Reaction Stabilizer->HCl HCl Scavenging

Caption: PVC degradation and stabilization mechanism.

Experimental_Workflow cluster_0 Formulation & Preparation cluster_1 Performance Evaluation cluster_2 Analytical Methods cluster_3 Data Analysis & Conclusion Start Start: Define PVC Formulation (PVC, Plasticizer, Stabilizer) Mixing Dry Blending / Two-Roll Milling Start->Mixing Sheet_Prep Press Molding of PVC Sheets Mixing->Sheet_Prep Thermal_Stability Thermal Stability Testing Sheet_Prep->Thermal_Stability Color_Stability Color Stability Testing Sheet_Prep->Color_Stability Mechanical_Properties Mechanical Property Testing Sheet_Prep->Mechanical_Properties Congo_Red Congo Red Test Thermal_Stability->Congo_Red Torque_Rheometry Torque Rheometry Thermal_Stability->Torque_Rheometry Oven_Aging Oven Aging Color_Stability->Oven_Aging Yellowness_Index Yellowness Index Measurement Color_Stability->Yellowness_Index Tensile_Test Tensile Strength & Elongation Mechanical_Properties->Tensile_Test Analysis Data Compilation & Analysis Congo_Red->Analysis Torque_Rheometry->Analysis Oven_Aging->Analysis Yellowness_Index->Analysis Tensile_Test->Analysis Conclusion Conclusion on Stabilizer Efficacy Analysis->Conclusion

Caption: Experimental workflow for PVC stabilizer evaluation.

References

Application Notes: Protocol for Using Dibutyltin bis(2-ethylhexanoate) in RTV Silicone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Dibutyltin (B87310) bis(2-ethylhexanoate) as a catalyst in the formulation of Room Temperature Vulcanizing (RTV) silicone elastomers. This document outlines the catalyst's mechanism of action, provides detailed experimental protocols for formulation and testing, and presents typical performance data.

Introduction

Dibutyltin bis(2-ethylhexanoate), a type of organotin compound, is a highly effective catalyst for the condensation curing of two-part RTV silicone systems.[1][2][3] In these systems, a silanol-terminated polysiloxane polymer (Part A) reacts with an alkoxy crosslinker, such as tetraethoxysilane (TEOS), in the presence of the tin catalyst (often included in Part B) to form a stable, crosslinked silicone elastomer.[4][5][6] The choice of catalyst and its concentration are critical variables that control the curing characteristics and the final mechanical properties of the elastomer.[4][5]

Mechanism of Action

The curing of RTV silicone with Dibutyltin bis(2-ethylhexanoate) proceeds via a condensation reaction, which involves two main steps: hydrolysis and condensation.[1][3]

  • Hydrolysis: The Dibutyltin bis(2-ethylhexanoate) catalyst is first hydrolyzed by ambient moisture to form a more active catalytic species, a dibutyltin hydroxide (B78521) derivative.[7]

  • Condensation: This activated catalyst then facilitates the condensation reaction between the silanol (B1196071) (-Si-OH) groups of the silicone polymer and the alkoxy groups of the crosslinking agent. This process results in the formation of stable siloxane (-Si-O-Si-) bonds, creating a three-dimensional network, and releases a small molecule byproduct, typically an alcohol.[1][7]

The overall process transforms the liquid silicone precursor into a solid, elastic rubber. The speed of this transformation is directly influenced by the concentration of the tin catalyst.

Quantitative Data Summary

The concentration of Dibutyltin bis(2-ethylhexanoate) significantly impacts the working time (pot life), cure time, and the final mechanical properties of the RTV silicone elastomer. The following table summarizes the typical effects of varying catalyst concentrations on key performance parameters.

Catalyst Concentration (% w/w)Pot Life (minutes)Tack-Free Time (minutes)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
0.1~120~180282.8450
0.3~45~75353.5400
0.5~20~40404.0350
0.7~10~25424.2320

Note: These values are illustrative and can vary depending on the specific silicone polymer, crosslinker, filler, temperature, and humidity.

Experimental Protocols

The following protocols describe the preparation of RTV silicone formulations with varying catalyst concentrations and the subsequent testing of their mechanical properties according to ASTM standards.

Materials and Equipment
  • Part A: Silanol-terminated polydimethylsiloxane (B3030410) (PDMS)

  • Part B: Crosslinker (e.g., Tetraethoxysilane - TEOS) and Dibutyltin bis(2-ethylhexanoate) catalyst

  • Fumed silica (B1680970) (as a reinforcing filler)

  • Analytical balance

  • Planetary mixer or dual asymmetric centrifuge

  • Vacuum chamber for degassing

  • Molds for test specimens (as per ASTM specifications)

  • Durometer (Shore A) for hardness testing (per ASTM D2240)[8][9][10][11][12]

  • Universal Testing Machine (UTM) for tensile and tear strength testing (per ASTM D412 and ASTM D624)[13][14][15][16][17][18][19][20][21]

Formulation Protocol
  • Preparation of Part A (Base):

    • Weigh the desired amount of silanol-terminated PDMS into a mixing vessel.

    • Gradually add the fumed silica to the PDMS while mixing at a low speed to avoid excessive air entrapment.

    • Once all the silica is incorporated, increase the mixing speed and continue for 30 minutes to ensure a homogeneous dispersion.

    • Degas the mixture in a vacuum chamber until all air bubbles are removed.

  • Preparation of Part B (Curing Agent):

    • In a separate container, accurately weigh the crosslinker (TEOS).

    • Add the desired amount of Dibutyltin bis(2-ethylhexanoate) catalyst to the crosslinker and mix thoroughly. Prepare separate Part B mixtures for each catalyst concentration to be tested (e.g., 0.1%, 0.3%, 0.5%, 0.7% by weight of the total formulation).

  • Mixing and Curing:

    • Combine Part A and Part B in the appropriate mix ratio (typically specified by the polymer supplier, e.g., 10:1 or 100:2 by weight).

    • Mix the two parts thoroughly in a planetary mixer or by hand, ensuring a uniform consistency. Scrape the sides and bottom of the container to ensure all material is incorporated.[22]

    • Degas the final mixture in a vacuum chamber.

    • Pour the degassed mixture into the appropriate molds for the required test specimens.

    • Allow the samples to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity for at least 7 days to ensure full vulcanization.

Mechanical Property Testing Protocols
  • Hardness (ASTM D2240):

    • Use a calibrated Shore A durometer.

    • Place the cured silicone specimen on a flat, hard surface. The specimen should be at least 6 mm thick.

    • Press the durometer foot firmly and parallel to the surface of the specimen.

    • Record the hardness reading within one second of firm contact.

    • Take at least five measurements at different locations on the specimen and report the average value.[8][12]

  • Tensile Strength and Elongation at Break (ASTM D412):

    • Use a Universal Testing Machine (UTM) equipped with appropriate grips for elastomers.

    • Cut dumbbell-shaped test specimens from the cured silicone sheets using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[21]

    • The UTM software will record the tensile strength (maximum stress) and the elongation at break.

    • Test at least five specimens and report the average values.

  • Tear Strength (ASTM D624):

    • Use a Universal Testing Machine (UTM).

    • Cut tear strength test specimens (e.g., Type C) from the cured silicone sheets.

    • Measure the thickness of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen tears completely.[13][16]

    • The maximum force recorded during the test is used to calculate the tear strength.

    • Test at least five specimens and report the average value.

Visualizations

RTV Silicone Curing Workflow

G cluster_formulation Formulation cluster_curing Curing cluster_testing Testing A Part A: Silanol-terminated PDMS + Filler Mix Mixing & Degassing A->Mix B Part B: Crosslinker + Dibutyltin bis(2-ethylhexanoate) B->Mix Pour Pour into Molds Mix->Pour Liquid Silicone Cure Room Temperature Vulcanization (7 days) Pour->Cure Hardness Hardness (ASTM D2240) Cure->Hardness Cured Elastomer Tensile Tensile Strength (ASTM D412) Cure->Tensile Cured Elastomer Tear Tear Strength (ASTM D624) Cure->Tear Cured Elastomer Results Mechanical Properties Data Hardness->Results Tensile->Results Tear->Results

Caption: Workflow for RTV silicone formulation, curing, and testing.

Catalytic Mechanism of Dibutyltin bis(2-ethylhexanoate)

G Catalyst Dibutyltin bis(2-ethylhexanoate) ActivatedCatalyst Activated Tin Catalyst (Dibutyltin Hydroxide Species) Catalyst->ActivatedCatalyst Hydrolysis H2O Moisture (H2O) H2O->ActivatedCatalyst Intermediate Catalyst-Reactant Complex ActivatedCatalyst->Intermediate PDMS Silanol-terminated PDMS (-Si-OH) PDMS->Intermediate Crosslinker Alkoxy Crosslinker (-Si-OR) Crosslinker->Intermediate Intermediate->ActivatedCatalyst Catalyst Regeneration Siloxane Crosslinked Network (-Si-O-Si-) Intermediate->Siloxane Condensation Byproduct Alcohol (ROH) Intermediate->Byproduct

Caption: Catalytic cycle of tin-catalyzed RTV silicone curing.

References

Application Notes and Protocols for the Synthesis of Block Copolymers using Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dibutyltin (B87310) bis(2-ethylhexanoate) as a catalyst in the synthesis of block copolymers. The focus is on the ring-opening polymerization (ROP) of lactones, a common method for producing biodegradable polyesters for various applications, including drug delivery.

Introduction

Dibutyltin bis(2-ethylhexanoate), an organotin compound, serves as an effective catalyst for esterification and polycondensation reactions.[1] It is utilized in the synthesis of various polymers, including saturated polyester (B1180765) resins and polyurethanes.[1][2] In the context of block copolymers, it is particularly relevant for the ring-opening polymerization of cyclic esters like lactide (LA) and ε-caprolactone (CL). This method allows for the synthesis of well-defined block copolymers such as poly(lactic acid)-poly(ethylene glycol) (PLA-PEG), which are of significant interest for biomedical applications due to their biocompatibility and biodegradability.[3]

The catalytic mechanism for tin compounds in the ROP of lactones is generally understood to be a coordination-insertion mechanism.[4][5] This process enables the controlled synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Application Notes

Catalyst Properties and Handling:

  • Compound: Dibutyltin bis(2-ethylhexanoate)

  • CAS Number: 2781-10-4[2]

  • Appearance: Typically a solid white powder.[2]

  • Solubility: Soluble in organic solvents such as mineral oils, ketones, and xylenes.[2]

  • Handling Precautions: Avoid strong heat and dust formation. Ensure good ventilation and follow standard precautionary measures for handling organotin compounds.[2]

Applications in Block Copolymer Synthesis:

Dibutyltin bis(2-ethylhexanoate) and similar tin catalysts are instrumental in the synthesis of block copolymers for advanced applications:

  • Drug Delivery: PLA-PEG block copolymers are used to create "stealth" microparticles and nanoparticles for drug delivery. The PEG blocks provide hydrophilicity and can help the particles evade the immune system, increasing their circulation time, while the PLA segments offer rigidity and a matrix for drug encapsulation.[3]

  • Biomaterials: The resulting biodegradable polyesters are used in medical devices and tissue engineering scaffolds.

  • Material Science: It is also used in the production of high-performance coatings and polyurethane foams.[1]

Mechanism of Catalysis:

The ring-opening polymerization of lactones catalyzed by tin compounds like dibutyltin bis(2-ethylhexanoate) typically proceeds via a coordination-insertion mechanism. The polymerization can be initiated by an alcohol, which coordinates to the tin center. The lactone monomer then coordinates and inserts into the tin-alkoxide bond, propagating the polymer chain.

Experimental Protocols

The following protocols are based on established methods for the synthesis of PLA-PEG block copolymers using tin-based catalysts. While some of the cited literature uses the closely related stannous octoate (tin(II) 2-ethylhexanoate), the general principles and procedures are applicable to dibutyltin bis(2-ethylhexanoate).

Protocol 1: Synthesis of PLA-PEG-PLA Triblock Copolymer

This protocol is adapted from a method for synthesizing PLA-PEG-PLA copolymers via ring-opening polymerization.[6]

Materials:

  • d,l-lactide

  • Poly(ethylene glycol) (mPEG)

  • Dibutyltin bis(2-ethylhexanoate)

  • Dichloromethane (anhydrous)

  • Chloroform (B151607)

  • Diethyl ether (cold)

  • Distilled water

Procedure:

  • Reaction Setup: In a dried reaction vessel, combine mPEG (1 mg), d,l-lactide (6 mg), and dibutyltin bis(2-ethylhexanoate) (0.05% w/w of the monomer) in anhydrous dichloromethane.

  • Polymerization: Heat the mixture to 130°C with continuous stirring.

  • Reaction Time: Allow the reaction to proceed for 24 hours.

  • Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by adding the chloroform solution dropwise to an excess of cold diethyl ether.

    • For further purification, the product can be precipitated in distilled water three times.[6]

  • Drying: Dry the purified polymer under vacuum.

Protocol 2: Synthesis of PEG-PLA Diblock Copolymer

This protocol is based on the ring-opening polymerization of L-lactide initiated by m-PEG.[7]

Materials:

  • m-PEG (methoxy poly(ethylene glycol))

  • L-lactide

  • Dibutyltin bis(2-ethylhexanoate) stock solution (0.1% in anhydrous toluene)

  • Anhydrous toluene

  • Tetrahydrofuran (THF)

  • Cold diethyl ether

Procedure:

  • Preparation: In a 100 mL oven-dried Schlenk tube, mix 2 g of m-PEG with 2.16 g of L-lactide in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add 120 µL of the 0.1% dibutyltin bis(2-ethylhexanoate) stock solution.

  • Degassing: Fit the tube with a rubber septum and degas the mixture using three freeze-pump-thaw cycles.

  • Polymerization: Place the Schlenk tube in an oil bath at 80°C and stir the mixture under an argon atmosphere.

  • Monitoring Conversion: Periodically, a small aliquot (e.g., 30 mg) can be taken to determine the monomer conversion by ¹H-NMR.[7]

  • Purification:

    • Dissolve the polymer in a few drops of THF.

    • Precipitate the polymer into an excess of cold diethyl ether to remove low molecular weight impurities.

    • Filter the solution and collect the polymer.

  • Drying: Dry the final product in a desiccator under vacuum.

Data Presentation

The following tables summarize representative quantitative data for block copolymers synthesized using tin-based catalysts, as found in the literature.

Table 1: Properties of PLA-PEG-PLA and PEG-PLA-PEG Copolymers for Drug Delivery [6]

CopolymerDrug to Polymer Ratio (w/w)Encapsulation Efficiency (%)
PLA-PEG-PLA1:5043.9 ± 2.1
PLA-PEG-PLA1:1061.4 ± 1.4
PEG-PLA-PEG1:5036.2 ± 1.9
PEG-PLA-PEG1:1052.3 ± 1.3

Table 2: Molecular Characteristics of PLA-co-PEG Copolymers [8]

PEG Molecular WeightMonomer Feed Ratio (LA:PEG)Copolymer Ratio by ¹H-NMR (LA:PEG)
400090:1089:11
400070:3068:32
400050:5049:51
800090:1091:9
800070:3072:28
800050:5051:49
2000090:1090:10
2000070:3071:29
2000050:5052:48

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic mechanism for the synthesis of block copolymers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reactants Reactants (Lactone, PEG) mixing Mixing & Degassing reactants->mixing catalyst Catalyst (Dibutyltin bis(2-ethylhexanoate)) catalyst->mixing solvent Solvent (e.g., Toluene) solvent->mixing polymerization Polymerization (Heating under Inert Atmosphere) mixing->polymerization dissolution Dissolution (e.g., in THF) polymerization->dissolution precipitation Precipitation (in non-solvent like Diethyl Ether) dissolution->precipitation drying Drying (under vacuum) precipitation->drying characterization Characterization (NMR, GPC, FT-IR) drying->characterization

Caption: Experimental workflow for block copolymer synthesis.

coordination_insertion_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_result Result initiator Initiator (R-OH) activated_catalyst Activated Catalyst (R-O-Sn) initiator->activated_catalyst catalyst Sn(IV) Catalyst catalyst->activated_catalyst coordinated_complex Coordinated Complex activated_catalyst->coordinated_complex lactone Lactone Monomer lactone->coordinated_complex inserted_chain Propagating Chain coordinated_complex->inserted_chain Insertion inserted_chain->coordinated_complex Chain Growth polymer Block Copolymer inserted_chain->polymer

Caption: Coordination-insertion mechanism for ROP.

References

Application Notes and Protocols for the Catalytic Use of Dibutyltin bis(2-ethylhexanoate) in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activity of Dibutyltin (B87310) bis(2-ethylhexanoate) in esterification reactions. This document includes detailed experimental protocols, quantitative data on catalyst performance (using closely related analogs as representative examples), and visualizations of the catalytic mechanism and experimental workflow.

Introduction

Dibutyltin bis(2-ethylhexanoate), a versatile organotin compound, is a highly effective catalyst for esterification and polycondensation reactions. Its primary utility lies in its ability to significantly accelerate the formation of ester linkages, a fundamental process in the synthesis of a wide range of commercially important products, including polyesters, plasticizers, and precursors for polyurethanes.[1] Organotin catalysts, in general, are known for their high reactivity and selectivity in such reactions, enabling precise control over the process and leading to higher yields and improved product quality.[2]

The catalytic activity of dibutyltin compounds in esterification reactions is attributed to their Lewis acidic nature. The tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Applications

Dibutyltin bis(2-ethylhexanoate) and other organotin catalysts are widely employed in various industrial applications:

  • Polyester (B1180765) Resins: They are instrumental in the synthesis of saturated polyester resins, which are key components in high-performance coatings, such as those used in automotive and coil coating applications.[1]

  • Polyurethane Production: These catalysts are used in the synthesis of polyester polyols, which are essential precursors for the production of both flexible and rigid polyurethane foams.[1][3]

  • Plasticizers: The synthesis of plasticizers, such as dioctyl phthalate (B1215562) (DOP), often utilizes organotin catalysts to achieve high conversion rates.

  • Alkyd Resins: They find application in the production of alkyd resins used in paints and coatings.

Quantitative Data on Catalytic Performance

Table 1: Catalytic Performance of Butyltin tris(2-ethylhexanoate) in the Esterification of 2,5-Furandicarboxylic Acid (FDCA) with Methanol

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)FDCA Conversion (%)FDME Yield (%)
0.11752>95>85
0.51751>95>85
0.12001>98>90
0.52000.5>98>90

Data is representative for Butyltin tris(2-ethylhexanoate) as presented in patent literature. FDME stands for 2,5-furandimethyl ester.[4]

Table 2: Catalytic Performance of Dibutyltin Dilaurate in the Esterification of Fatty Acids with Various Alcohols

Fatty AcidAlcoholTemperature (°C)Reaction Time (h)Yield (%)
Soybean Fatty AcidMethanol120276
Soybean Fatty AcidMethanol150273
Soybean Fatty AcidEthanol120283
Soybean Fatty AcidEthanol150295

This table presents data for the closely related Dibutyltin Dilaurate catalyst.[5]

Experimental Protocols

The following are detailed protocols for common esterification reactions where Dibutyltin bis(2-ethylhexanoate) can be utilized as a catalyst.

Protocol 1: Synthesis of a Saturated Polyester Resin

This protocol is adapted from established procedures for polyester synthesis using organotin catalysts and can be applied for Dibutyltin bis(2-ethylhexanoate).[6]

Materials:

  • Dicarboxylic acid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • Dibutyltin bis(2-ethylhexanoate) (Catalyst)

  • Xylene (for azeotropic water removal)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with the dicarboxylic acid, diol (typically in a 1:1.1 molar ratio), and xylene (approximately 5-10% of the total reactant weight).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.

  • Heating and Water Removal: Begin stirring and heat the reaction mixture to the reflux temperature of xylene (around 140-150°C). Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Catalyst Addition: Once the initial water evolution slows down, cool the reactor slightly and add Dibutyltin bis(2-ethylhexanoate) (typically 0.05-0.2% by weight of the total reactants).

  • Polycondensation: Gradually increase the temperature to 180-220°C while continuing to remove water. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals.

  • Vacuum Application (Optional): For higher molecular weight polyesters, once the acid value drops below a certain point (e.g., <10 mg KOH/g), a vacuum can be applied to facilitate the removal of the final traces of water and glycol.

  • Completion and Discharge: The reaction is considered complete when the desired acid value and viscosity are reached. Cool the reactor and discharge the polyester resin.

Protocol 2: Synthesis of a Fatty Acid Ester (Plasticizer Analog)

This protocol describes the esterification of a fatty acid with an alcohol, a common reaction for producing plasticizers and lubricants.

Materials:

  • Fatty Acid (e.g., Oleic Acid)

  • Alcohol (e.g., 2-Ethylhexanol)

  • Dibutyltin bis(2-ethylhexanoate) (Catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Nitrogen gas supply

  • Reaction vessel equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Reactant Loading: In the reaction vessel, combine the fatty acid and the alcohol (a slight excess of the alcohol, e.g., 1.2 equivalents, can be used to drive the reaction to completion). Add toluene as the azeotropic solvent.

  • Inerting: Flush the system with nitrogen for 15 minutes and maintain a gentle nitrogen purge.

  • Heating: Heat the mixture to the reflux temperature of toluene (around 110-120°C) with stirring.

  • Catalyst Introduction: Once reflux begins and water starts to collect in the Dean-Stark trap, add Dibutyltin bis(2-ethylhexanoate) (typically 0.1-0.5 mol% based on the fatty acid).

  • Reaction Monitoring: Continue the reaction at reflux until the theoretical amount of water has been collected in the Dean-Stark trap. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude ester can then be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and finally, purification by vacuum distillation or column chromatography if necessary.

Visualizations

Catalytic Mechanism of Esterification

The catalytic cycle of esterification promoted by Dibutyltin bis(2-ethylhexanoate) proceeds via a Lewis acid mechanism. The following diagram illustrates the key steps involved in this process.

G Catalyst Dibutyltin bis(2-ethylhexanoate) (Lewis Acid) Activation Activation of Carbonyl Catalyst->Activation Coordination Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Activation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Activation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester Ester (R-COOR') Elimination->Ester Water Water (H2O) Elimination->Water Ester->Catalyst Catalyst Regeneration

Caption: Lewis acid catalytic cycle for esterification.

Experimental Workflow for Polyester Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of a polyester resin using Dibutyltin bis(2-ethylhexanoate) as a catalyst.

G Start Start Charge_Reactants Charge Reactor with Dicarboxylic Acid, Diol, & Solvent Start->Charge_Reactants Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Purge) Charge_Reactants->Inert_Atmosphere Heat_to_Reflux Heat to Reflux for Azeotropic Water Removal Inert_Atmosphere->Heat_to_Reflux Add_Catalyst Add Dibutyltin bis(2-ethylhexanoate) Heat_to_Reflux->Add_Catalyst Polycondensation Increase Temperature for Polycondensation Add_Catalyst->Polycondensation Monitor_Reaction Monitor Acid Value and Viscosity Polycondensation->Monitor_Reaction Monitor_Reaction->Polycondensation Continue reaction Completion Reaction Complete Monitor_Reaction->Completion Desired specs met Vacuum Apply Vacuum (Optional) Cool_and_Discharge Cool and Discharge Polyester Resin Vacuum->Cool_and_Discharge Completion->Vacuum End End Cool_and_Discharge->End

Caption: Workflow for polyester synthesis.

References

Application Notes and Protocols for Dibutyltin bis(2-ethylhexanoate) in Industrial Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin bis(2-ethylhexanoate) (DBTEH) is an organotin compound widely utilized as a catalyst in the formulation of industrial adhesives and sealants. Its primary function is to accelerate the crosslinking reactions that lead to the curing of these materials, thereby influencing their final physical and mechanical properties. This document provides detailed application notes and experimental protocols for the use of DBTEH in both polyurethane and silicone-based adhesive and sealant systems.

Physicochemical Properties of Dibutyltin bis(2-ethylhexanoate)

A summary of the key physical and chemical properties of DBTEH is presented in the table below.

PropertyValue
Synonyms Dibutyltin di(2-ethylhexanoate), DBTEH, Di-n-butyltin di-2-ethylhexanoate
CAS Number 2781-10-4
Molecular Formula C24H48O4Sn
Appearance White solid powder
Solubility Soluble in mineral oils, ketones, and xylenes

Applications in Industrial Formulations

DBTEH serves as a versatile catalyst in two primary types of adhesive and sealant formulations:

  • Polyurethane Systems: In polyurethane adhesives and sealants, DBTEH catalyzes the reaction between isocyanate (-NCO) and hydroxyl (-OH) groups, which is the fundamental reaction for the formation of the polyurethane network. The use of DBTEH allows for control over the curing time and can enhance the final bond strength and flexibility of the adhesive.

  • Silicone Systems: For silicone-based materials, particularly Room Temperature Vulcanizing (RTV) sealants, DBTEH is a classic catalyst for silane-silanol condensation reactions. This catalytic activity is crucial for the moisture-curing process that transforms the liquid or paste-like sealant into a durable, elastomeric solid.

Data Presentation: Performance Characteristics

Table 1: Hypothetical Performance Comparison of Catalysts in a Two-Component Polyurethane Adhesive

CatalystConcentration (wt%)Gel Time (minutes)Lap Shear Strength (MPa) on Steel (ASTM D1002)
DBTEH 0.1[Insert Data][Insert Data]
0.3[Insert Data][Insert Data]
0.5[Insert Data][Insert Data]
Dibutyltin Dilaurate (DBTDL) 0.1[Insert Data][Insert Data]
0.3[Insert Data][Insert Data]
0.5[Insert Data][Insert Data]
Bismuth Neodecanoate 0.1[Insert Data][Insert Data]
0.3[Insert Data][Insert Data]
0.5[Insert Data][Insert Data]

Table 2: Hypothetical Performance Comparison of Catalysts in a Neutral Cure RTV Silicone Sealant

CatalystConcentration (wt%)Tack-Free Time (minutes) (ASTM C679)Tensile Strength (MPa) (ASTM D412)Elongation at Break (%) (ASTM D412)
DBTEH 0.2[Insert Data][Insert Data][Insert Data]
0.5[Insert Data][Insert Data][Insert Data]
1.0[Insert Data][Insert Data][Insert Data]
Dibutyltin Diacetate (DBTDA) 0.2[Insert Data][Insert Data][Insert Data]
0.5[Insert Data][Insert Data][Insert Data]
1.0[Insert Data][Insert Data][Insert Data]
Titanium Chelate 0.2[Insert Data][Insert Data][Insert Data]
0.5[Insert Data][Insert Data][Insert Data]
1.0[Insert Data][Insert Data][Insert Data]

Experimental Protocols

The following are detailed protocols for the preparation and testing of adhesive and sealant formulations using Dibutyltin bis(2-ethylhexanoate) as a catalyst.

Protocol 1: Preparation of a Two-Component Polyurethane Adhesive

Objective: To prepare a two-component polyurethane adhesive and evaluate the effect of DBTEH concentration on its curing and mechanical properties.

Materials:

  • Part A (Polyol Component):

    • Polyether polyol (e.g., Voranol™ P 2000)

    • Chain extender (e.g., 1,4-Butanediol)

    • Dibutyltin bis(2-ethylhexanoate) (DBTEH)

    • Solvent (e.g., Ethyl acetate)

  • Part B (Isocyanate Component):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

  • Preparation of Part A: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the polyether polyol and chain extender. b. Heat the mixture to 60°C under a nitrogen blanket and stir until homogeneous. c. Cool the mixture to 40°C and add the desired amount of DBTEH catalyst (e.g., 0.1, 0.3, 0.5 wt% of the total formulation). d. Add the solvent to adjust the viscosity and stir until a uniform solution is obtained.

  • Mixing and Application: a. In a separate container, weigh the required amount of Part B (pMDI) based on the desired NCO:OH ratio (typically 1.05:1). b. Add Part A to Part B and mix vigorously for 2-3 minutes until a homogeneous mixture is achieved. c. Immediately apply the mixed adhesive to the substrates to be bonded.

  • Curing and Testing: a. Allow the bonded assemblies to cure at room temperature (23 ± 2°C) and 50 ± 5% relative humidity for 7 days. b. After the curing period, perform mechanical tests such as lap shear strength according to ASTM D1002. c. Record the gel time of the adhesive mixture by observing the point at which it no longer flows.

Protocol 2: Formulation of a Neutral Cure RTV Silicone Sealant

Objective: To formulate a one-component, neutral cure RTV silicone sealant and assess the influence of DBTEH on its curing profile and physical properties.

Materials:

  • α,ω-Dihydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) polymer

  • Fumed silica (B1680970) (hydrophobic grade)

  • Plasticizer (e.g., non-reactive silicone fluid)

  • Crosslinker (e.g., vinyltrimethoxysilane)

  • Adhesion promoter (e.g., an aminosilane)

  • Dibutyltin bis(2-ethylhexanoate) (DBTEH)

Procedure:

  • Compounding: a. In a planetary mixer, combine the PDMS polymer and fumed silica. Mix under vacuum until the silica is fully dispersed and a homogeneous paste is formed. b. Add the plasticizer and continue mixing under vacuum to adjust the viscosity and consistency. c. In a separate, dry container, premix the crosslinker, adhesion promoter, and DBTEH catalyst. d. Add the premixed solution to the polymer/filler base and mix thoroughly under vacuum until a uniform sealant is obtained.

  • Packaging and Curing: a. Package the formulated sealant in moisture-proof cartridges. b. To evaluate the curing properties, extrude a bead of the sealant onto a polyethylene (B3416737) sheet and expose it to ambient conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Testing: a. Determine the tack-free time according to ASTM C679 by lightly touching the surface of the sealant with a clean polyethylene film at regular intervals. b. Prepare cured sheets of the sealant and cut dumbbell-shaped specimens for tensile testing according to ASTM D412. c. Measure the tensile strength and elongation at break of the cured sealant.

Mandatory Visualization

Catalytic Mechanism of DBTEH in Polyurethane Formation

The following diagram illustrates the Lewis acid catalysis mechanism of an organotin catalyst, such as DBTEH, in the reaction between an isocyanate and an alcohol to form a urethane.

G cluster_0 Catalytic Cycle R_NCO R-N=C=O (Isocyanate) Intermediate1 Activated Isocyanate-Catalyst Complex R_NCO->Intermediate1 Coordination R_OH R'-OH (Alcohol) Intermediate2 Ternary Complex R_OH->Intermediate2 Catalyst Sn(IV) Catalyst (DBTEH) Catalyst->Intermediate1 Intermediate1->Intermediate2 + R'-OH Intermediate2->Catalyst Catalyst Regeneration Urethane R-NH-CO-OR' (Urethane) Intermediate2->Urethane Nucleophilic Attack & Proton Transfer G cluster_1 Experimental Workflow A Prepare Part A (Polyol + DBTEH) C Mix Part A and Part B A->C B Prepare Part B (Isocyanate) B->C D Apply Adhesive to Substrates C->D E Cure for 7 Days D->E F Mechanical Testing (ASTM D1002) E->F G Data Analysis F->G G cluster_2 Silicone Curing Mechanism Alkoxysilane Si-OR (Alkoxysilane) Silanol Si-OH (Silanol) Alkoxysilane->Silanol Hydrolysis Water H2O (Moisture) Water->Silanol Catalyst Sn(IV) Catalyst (DBTEH) Catalyst->Silanol Catalyzes Siloxane Si-O-Si (Siloxane Network) Catalyst->Siloxane Catalyzes Silanol->Siloxane Condensation Silanol->Siloxane Alcohol R-OH (Byproduct) Siloxane->Alcohol Forms

Application Notes and Protocols: Dibutyltin bis(2-ethylhexanoate) for Crosslinking Silane-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the use of Dibutyltin bis(2-ethylhexanoate), also known as DBTEH or Dibutyltin dioctoate, as a catalyst for the moisture-curing crosslinking of silane-modified polymers (SMPs). This document is intended for researchers, scientists, and professionals in materials science and drug development. It details the catalytic mechanism, provides typical formulation guidelines, presents detailed experimental protocols for polymer crosslinking and characterization, and summarizes key data. Safety considerations regarding the use of organotin catalysts are also addressed.

Introduction

Silane-modified polymers are widely used in adhesives, sealants, coatings, and elastomers due to their unique properties, which include a moisture-initiated curing mechanism, excellent adhesion to a variety of substrates, and high flexibility.[1] The crosslinking process, which imparts the final mechanical and chemical resistance properties to the material, relies on the hydrolysis of alkoxysilane groups and the subsequent condensation of the resulting silanol (B1196071) groups to form stable siloxane (-Si-O-Si-) bonds.[2]

This reaction is often slow and requires a catalyst to proceed at a practical rate.[3] Organotin compounds, such as Dibutyltin bis(2-ethylhexanoate), are highly effective catalysts for the silane-silanol condensation reaction.[4][5] DBTEH promotes rapid curing at room temperature, enabling the formulation of one-component (1K) and two-component (2K) moisture-curable systems.[6][7] This document outlines the mechanism, applications, and experimental procedures for utilizing DBTEH in the crosslinking of SMPs.

Catalytic Mechanism of Action

The crosslinking of silane-modified polymers in the presence of DBTEH and moisture occurs in a two-step process: hydrolysis and condensation. The organotin catalyst primarily accelerates the condensation step.

  • Hydrolysis: The alkoxysilane terminal groups on the polymer backbone first react with ambient moisture to form reactive silanol (Si-OH) groups and an alcohol byproduct.[8]

  • Condensation: The newly formed silanol groups then condense with each other or with other alkoxysilane groups to form a stable, crosslinked siloxane network (-Si-O-Si-).[2]

The proposed mechanism for tin catalysis involves the initial hydrolysis of the DBTEH catalyst itself to form an organotin hydroxide, which is considered the true catalytic species.[2] This species then reacts with an alkoxysilane group to form a tin silanolate intermediate, which readily reacts with silanols to produce the siloxane linkage and regenerate the catalyst.[2][8]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation (Catalyzed) Polymer_SiOR Polymer-Si(OR)₃ Polymer_SiOH Polymer-Si(OH)₃ (Silanol) Polymer_SiOR->Polymer_SiOH Moisture Water H₂O Water->Polymer_SiOH Silanol1 Polymer-Si(OH)₃ Silanol2 Polymer-Si(OH)₃ Alcohol R-OH Crosslink Polymer-Si-O-Si-Polymer (Crosslinked Network) Silanol1->Crosslink Silanol2->Crosslink Water_byproduct H₂O Crosslink->Water_byproduct Catalyst DBTEH Catalyst Catalyst->Crosslink Accelerates

Caption: Moisture-curing mechanism of silane-modified polymers.

Application Notes

  • Catalyst Selection: DBTEH is a classic and effective catalyst for silicone and silane-modified polymer systems.[4] It provides a good balance of properties for many applications.[9] However, due to regulatory concerns and the toxicity of organotin compounds, tin-free alternatives are also being actively developed and should be considered.[3][8]

  • Formulation Components: A typical formulation consists of a silane-modified polymer backbone (e.g., polyether, polyurethane), a silane (B1218182) crosslinker/adhesion promoter, the DBTEH catalyst, and various additives like fillers, plasticizers, and stabilizers.[10][11]

  • Concentration Effects: The concentration of DBTEH directly influences the curing rate. Higher catalyst loadings lead to faster skin formation and cure-through times but can sometimes result in reduced elongation and increased hardness, potentially indicating an excessively high degree of crosslinking.[9][12] Conversely, very low catalyst levels may lead to excessively long cure times.[9] Optimization is crucial for each specific polymer system.

  • Compatibility: DBTEH is soluble in various organic media, including mineral oils, ketones, and xylenes, which facilitates its incorporation into polymer formulations.[4]

Data Presentation

The following tables summarize typical components used in formulations and the general effect of DBTEH concentration on the curing properties of an SMP-based sealant.

Table 1: Typical Components in a Silane-Modified Polymer Formulation

Component Function Typical Concentration (% w/w) Example
Silane-Modified Polymer Primary binder, provides flexibility 20 - 50 Silane-terminated polyether/polyurethane
Plasticizer Improves flexibility, reduces cost 10 - 40 Phthalate or non-phthalate plasticizers
Filler Reinforcement, cost reduction, thixotropy 20 - 60 Precipitated Calcium Carbonate, Fumed Silica
Adhesion Promoter Enhances bond to substrates 0.5 - 3.0 Aminosilanes, Epoxysilanes[11]
Dehydrating Agent Scavenges moisture to improve shelf life 0.5 - 2.0 Vinyltrimethoxysilane (VTMS)
DBTEH Catalyst Accelerates condensation crosslinking 0.05 - 0.5 Dibutyltin bis(2-ethylhexanoate)

| Other Additives | UV stabilizers, antioxidants, pigments | 0.1 - 2.0 | HALS, Phenolic antioxidants |

Table 2: Representative Influence of DBTEH Concentration on Curing Properties

DBTEH Conc. (% w/w) Skin Formation Time (min) Tack-Free Time (hours) Shore A Hardness (7 days) Elongation at Break (%)
0.05 ~60 ~12 ~20 ~450
0.15 ~25 ~6 ~28 ~350
0.30 ~10 ~3 ~35 ~250

Note: Data is illustrative, based on general trends reported in the literature. Actual values are highly dependent on the specific polymer, formulation, temperature, and humidity.[9][12]

Experimental Protocols

The following workflow outlines the general procedure for preparing and testing a crosslinked silane-modified polymer.

G A 1. Component Preparation (Polymer, Filler, Plasticizer) B 2. Mixing (Planetary or High-Shear Mixer) A->B C 3. Degassing (Under Vacuum) B->C D 4. Catalyst Addition (DBTEH + Adhesion Promoter) C->D E 5. Final Mixing D->E F 6. Sample Preparation (e.g., Compression Molding) E->F G 7. Curing (Controlled Temp/Humidity) F->G H 8. Characterization (Gel Content, Mechanical Testing) G->H

Caption: General experimental workflow for SMP crosslinking.
Protocol 1: Preparation of a Crosslinked Silane-Modified Polymer Film

Objective: To prepare a crosslinked polymer film using DBTEH as a catalyst for evaluation.

Materials:

  • Silane-modified polyether or polyurethane polymer

  • Dibutyltin bis(2-ethylhexanoate) (DBTEH)

  • Vinyltrimethoxysilane (VTMS, as a dehydrating agent and crosslinker)

  • Fillers, plasticizers, and other additives as required

  • Planetary mixer or similar high-shear mixing equipment

  • Vacuum oven or desiccator

  • Compression molding press with heated platens

  • PTFE or steel mold (e.g., for 2 mm thick sheets)

Procedure:

  • Pre-Drying: Dry all fillers (e.g., calcium carbonate) in a vacuum oven at 110°C for at least 4 hours to remove residual moisture.

  • Initial Mixing: Charge the silane-modified polymer, plasticizer, and dried fillers into the mixing vessel. Mix under vacuum at a moderate speed for 30 minutes to ensure homogenous dispersion.

  • Degassing: Continue mixing under a high vacuum (<100 mbar) for an additional 30-60 minutes to remove any entrapped air or volatile moisture.

  • Catalyst and Crosslinker Addition: Release the vacuum. Add the VTMS and the DBTEH catalyst to the mixture. Proportions should be based on prior optimization (e.g., 1 part VTMS and 0.15 parts DBTEH per 100 parts polymer).

  • Final Mixing: Immediately resume mixing under vacuum for 15-20 minutes to ensure the catalyst and crosslinker are fully incorporated.

  • Molding: Transfer the formulated compound into a 2 mm thick mold placed between two PTFE sheets. Place the assembly into a compression press preheated to 150-180°C.[13][14]

  • Compression: Apply a pressure of approximately 10 MPa for 10-30 minutes to form a uniform sheet.[14]

  • Curing: Carefully remove the molded sheet and allow it to cool. Place the sample in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 7 days to allow for complete moisture curing. For accelerated curing, samples can be placed in a water bath.[15]

Protocol 2: Determination of Gel Content (Degree of Crosslinking)

Objective: To quantify the insoluble fraction of the crosslinked polymer as an indicator of crosslink density, based on ASTM D2765-01.[14]

Materials:

  • Cured polymer sample (from Protocol 1)

  • Analytical balance

  • 120-mesh stainless steel cage or pouch

  • Xylene solvent

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Sample Preparation: Cut an approximately 0.5 g piece from the cured polymer film. Record its initial weight accurately (W_i).[14]

  • Encapsulation: Place the sample into the pre-weighed stainless steel cage.

  • Extraction: Place the cage containing the sample into the Soxhlet extractor charged with xylene.[14]

  • Reflux: Heat the xylene to its boiling point and allow it to reflux for at least 6-8 hours. This process will dissolve and extract the non-crosslinked (soluble) portion of the polymer.[14]

  • Drying: After extraction, carefully remove the cage and dry it in a vacuum oven at 80-90°C until a constant weight is achieved.

  • Final Weighing: Allow the cage to cool in a desiccator and then weigh it to determine the final weight of the dried, insoluble polymer gel (W_f).

  • Calculation: Calculate the gel content as a percentage using the following formula:

    Gel Content (%) = (W_f / W_i) x 100

    Where:

    • W_i = Initial weight of the sample

    • W_f = Final weight of the dried, insoluble gel

A higher gel content percentage indicates a greater degree of crosslinking.

Safety and Handling

Organotin compounds, including DBTEH and the commonly used analogue Dibutyltin dilaurate (DBTDL), are associated with significant health and environmental risks. DBTDL, for example, is classified as toxic, potentially mutagenic, and reprotoxic (toxic to fertility and the unborn child).[3]

  • Handling: Always handle DBTEH in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. Keep containers tightly sealed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemicals.

  • Alternatives: Due to these concerns, researchers are strongly encouraged to investigate and validate newer, tin-free catalyst systems where possible.[3][16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polyurethane Cure with Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing polyurethane curing processes catalyzed by Dibutyltin (B87310) bis(2-ethylhexanoate), also known as DBTDL or DBTEH.

Troubleshooting Guide

This section addresses common issues encountered during polyurethane curing experiments.

Question: Why is my polyurethane cure rate too slow or failing to cure?

Answer:

A slow or incomplete cure can be attributed to several factors ranging from catalyst concentration to environmental conditions.

  • Potential Cause 1: Insufficient Catalyst Concentration. Dibutyltin bis(2-ethylhexanoate) is a highly efficient catalyst, but levels that are too low will result in a slow reaction.[1]

    • Solution: Incrementally increase the catalyst concentration. A typical starting range for DBTDL in two-component urethane (B1682113) systems is 0.02-0.03% of the catalyst as supplied, based on the total resin solids.[2] It's crucial to make small, controlled adjustments to avoid over-catalysis.

  • Potential Cause 2: Low Ambient Temperature. The polyurethane curing reaction is exothermic and temperature-dependent.[3] Low temperatures will significantly slow down the reaction rate.[4]

    • Solution: Ensure the curing environment is within the ideal temperature range, typically between 60°F to 80°F (15°C to 27°C).[4][5] Applying moderate heat can accelerate the cure but must be done carefully to prevent defects.[6]

  • Potential Cause 3: Moisture Contamination. Water reacts with isocyanates to produce carbon dioxide and urea (B33335) linkages, which can interfere with the primary urethane reaction and consume isocyanate groups intended for curing.[3][7]

    • Solution: Use anhydrous raw materials and ensure all mixing vessels and substrates are completely dry.[7][8] Performing the reaction under a nitrogen or argon blanket can prevent atmospheric moisture contamination.[7]

  • Potential Cause 4: Incorrect Mix Ratio. An off-ratio mix of polyol and isocyanate will leave unreacted components, leading to an incomplete cure and poor final properties.[6][9]

    • Solution: Carefully verify the stoichiometry of your formulation. Ensure accurate weighing and thorough mixing of components.

Question: Why is my polyurethane curing too fast, leading to a short pot life?

Answer:

An excessively fast cure can make processing difficult and introduce defects.

  • Potential Cause 1: Excessive Catalyst Concentration. While effective, too much DBTDL can accelerate the reaction uncontrollably.[7]

    • Solution: Reduce the catalyst concentration. Even small reductions can significantly extend the pot life.[1] Consider a step-down titration to find the optimal level.

  • Potential Cause 2: High Ambient Temperature. Higher temperatures increase the reaction rate, shortening the gel time and pot life.

    • Solution: Conduct the experiment in a temperature-controlled environment. If possible, lower the ambient temperature or cool the individual components before mixing.

  • Potential Cause 3: Reactive Raw Materials. The intrinsic reactivity of the specific polyol and isocyanate used will affect the cure profile. Aromatic isocyanates, for example, are generally more reactive than aliphatic ones.[1]

    • Solution: If the formulation allows, consider substituting a portion of the reactive components with less reactive alternatives. Alternatively, the use of a delayed-action co-catalyst might be explored.[10]

Question: Why does my cured polyurethane have bubbles or voids?

Answer:

Bubbles are typically caused by trapped air or gas generated during the reaction.

  • Potential Cause 1: Trapped Air During Mixing. Vigorous mixing can introduce air into the viscous liquid, which may not escape before the material gels.[4][6]

    • Solution: Mix the components thoroughly but gently to avoid introducing air. Do not shake the container.[4] After mixing, degas the mixture under vacuum (e.g., 29" Hg) to remove trapped air before casting or application.[8]

  • Potential Cause 2: Moisture Contamination. As mentioned, moisture reacts with isocyanates to form carbon dioxide gas.[3] This is a primary cause of foaming and bubbles.[8]

    • Solution: Ensure all reactants, containers, and substrates are meticulously dried.[7][8]

  • Potential Cause 3: Excessive Exotherm. A very rapid cure in a large mass can generate significant heat, potentially causing localized boiling of low-vapor-pressure components or accelerating gas-forming side reactions.

    • Solution: Reduce the catalyst concentration to slow the reaction, or cast the material in thinner layers to allow for better heat dissipation.

Question: Why are the mechanical properties (e.g., hardness, tensile strength) of my cured polyurethane poor?

Answer:

Sub-optimal mechanical properties often point to issues with the polymer network formation.

  • Potential Cause 1: Incorrect Catalyst Level. Both too little and too much catalyst can be detrimental. An insufficient level leads to an incomplete cure, while an excessive concentration of DBTDL can sometimes weaken the polymer network.[11][12]

    • Solution: There is an optimal concentration range. For example, one study found that 0.15 phr (parts per hundred resin) of a similar catalyst, DBTDL, resulted in optimal tensile and tear strength.[10] Systematically vary the concentration to find the sweet spot for your specific formulation.

  • Potential Cause 2: Off-Ratio Mix. An imbalance in the NCO:OH ratio results in a defective polymer structure with dangling chain ends, severely compromising mechanical properties.[6]

    • Solution: Re-verify and precisely measure your components according to the required stoichiometric ratio.

  • Potential Cause 3: Inadequate Post-Cure. Many polyurethane systems require a period of post-curing at a specific temperature to achieve their final, ultimate properties.[8]

    • Solution: Review the technical data for your specific polyol and isocyanate system. Implement a post-cure schedule (e.g., 24 hours at 70°C) if recommended.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Dibutyltin bis(2-ethylhexanoate)? A typical concentration level for DBTDL in a two-component polyurethane system is between 0.02% and 0.03% by weight of the total resin solids.[2] However, the optimal amount is highly dependent on the specific reactants, desired cure speed, and processing temperature. It is always recommended to start with a low concentration and gradually increase it.

Q2: How does temperature affect the catalytic activity of Dibutyltin bis(2-ethylhexanoate)? The catalytic activity of DBTDL is significantly influenced by temperature. Increasing the temperature accelerates the cure rate. This relationship is critical for controlling the balance between a workable pot life and an efficient cure time.

Q3: Can Dibutyltin bis(2-ethylhexanoate) catalyze the reaction between isocyanate and water? Yes, while DBTDL is highly selective for the isocyanate-hydroxyl (urethane) reaction, it can also catalyze the isocyanate-water reaction, which leads to the formation of CO2 and urea.[1] This is why it is critical to minimize moisture in the system to prevent bubbling and other defects.

Q4: How does the concentration of Dibutyltin bis(2-ethylhexanoate) impact the final properties of the polyurethane? The catalyst concentration has a direct impact on the final polymer. An optimized concentration helps achieve desired properties like tensile strength and hardness.[10][13] However, increasing the DBTDL content can sometimes lead to a decrease in properties like break stress and hardness, although tear strength may see an improvement up to a certain point.[11][12]

Data Presentation

Table 1: Illustrative Effect of DBTDL Concentration on Polyurethane Properties

This table provides a generalized example of how varying the concentration of Dibutyltin bis(2-ethylhexanoate) can affect key curing and mechanical properties in a hypothetical polyurethane system. Actual results will vary based on the specific formulation.

DBTDL Concentration (% of total resin solids)Gel Time (minutes)Tack-Free Time (hours)Shore A Hardness (24 hr)
0.005%1201270
0.01%60680
0.02% 30 3 85
0.05%101.583
0.10%< 5< 181

Note: This data is illustrative. Researchers should perform their own experiments to determine the optimal concentration for their specific system.

Experimental Protocols

Protocol 1: Determination of Gel Time

  • Objective: To determine the point at which the liquid polyurethane mixture transitions into a solid gel. This is a key indicator of pot life.

  • Methodology (ASTM D3056 as a reference): [14]

    • Prepare the polyurethane system by accurately weighing and mixing the polyol, isocyanate, and the desired concentration of Dibutyltin bis(2-ethylhexanoate) catalyst in a disposable cup. Start a stopwatch at the exact moment of mixing.

    • Maintain the mixture at a constant, controlled temperature.

    • Periodically, gently probe the surface of the mixture with a clean wooden spatula or glass rod.

    • The "gel time" is the point at which the material becomes stringy or "cobweb-like" and no longer flows back to form a smooth surface after probing.[15]

    • Record the elapsed time from the start of mixing.

Protocol 2: Determination of Tack-Free Time

  • Objective: To determine the time required for the surface of the curing polyurethane to become non-sticky.

  • Methodology (Based on ASTM D7487 concepts): [16][17][18]

    • Prepare and pour the polyurethane sample onto a standard substrate (e.g., a glass panel or release paper) to a uniform thickness.

    • Start a stopwatch at the beginning of the mixing process.

    • Place the sample in a controlled environment (temperature and humidity).

    • Periodically, gently touch the surface of the curing material with a clean, gloved finger or a specific tool as defined by the standard.

    • The "tack-free time" is the point at which the material no longer transfers to the probing object.[15]

    • Record the elapsed time.

Visualizations

TroubleshootingWorkflow start Curing Problem Identified check_rate Is the cure rate the primary issue? start->check_rate rate_too_slow Cure Too Slow / Incomplete check_rate->rate_too_slow Yes, Too Slow rate_too_fast Cure Too Fast / Short Pot Life check_rate->rate_too_fast Yes, Too Fast check_defects Are there physical defects in the final part? check_rate->check_defects No sol_slow_cat Increase Catalyst Concentration rate_too_slow->sol_slow_cat sol_slow_temp Increase Temperature rate_too_slow->sol_slow_temp sol_slow_mix Verify Mix Ratio rate_too_slow->sol_slow_mix sol_fast_cat Decrease Catalyst Concentration rate_too_fast->sol_fast_cat sol_fast_temp Decrease Temperature rate_too_fast->sol_fast_temp defects_bubbles Bubbles or Voids check_defects->defects_bubbles Yes, Bubbles defects_properties Poor Mechanical Properties check_defects->defects_properties Yes, Poor Properties sol_bubbles_degas Degas Mixture (Vacuum) defects_bubbles->sol_bubbles_degas sol_bubbles_moisture Check for Moisture Contamination defects_bubbles->sol_bubbles_moisture sol_prop_cat Optimize Catalyst Concentration defects_properties->sol_prop_cat sol_prop_mix Verify Mix Ratio defects_properties->sol_prop_mix sol_prop_postcure Implement Post-Cure defects_properties->sol_prop_postcure

Caption: Troubleshooting workflow for common polyurethane curing issues.

CatalystEffect cluster_outcomes Resulting Effects conc Catalyst Concentration [Dibutyltin bis(2-ethylhexanoate)] low_conc Too Low conc->low_conc Decrease opt_conc Optimal high_conc Too High conc->high_conc Increase slow_cure Slow / Incomplete Cure Poor Crosslinking low_conc->slow_cure good_cure Balanced Pot Life Efficient Cure Rate opt_conc->good_cure fast_cure Short Pot Life Processing Issues Potential Exotherm high_conc->fast_cure poor_props Poor Mechanical Properties slow_cure->poor_props dec_props Decreased Mechanical Properties (e.g., Hardness) fast_cure->dec_props opt_props Optimal Mechanical Properties good_cure->opt_props

Caption: Relationship between catalyst concentration and cure outcomes.

References

Side reactions associated with Dibutyltin bis(2-ethylhexanoate) catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTDL) as a catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is experiencing significant gassing and bubble formation. What is the likely cause and how can I mitigate it?

A1: Unwanted gas formation, typically carbon dioxide (CO₂), is a common issue when using DBTDL catalysts, particularly in systems where moisture is present.[1]

  • Primary Cause: DBTDL can catalyze the reaction between isocyanates and water, which produces an unstable carbamic acid that decomposes into an amine and CO₂.[1][2] This side reaction is often faster with DBTDL compared to alternative catalysts like zirconium complexes.[1]

  • Troubleshooting Steps:

    • Moisture Control: Ensure all reactants, solvents, and additives are thoroughly dried. The use of moisture scavengers, such as para-toluenesulfonyl isocyanate (PTSI), can be beneficial.

    • High-Purity Reagents: Use high-purity DBTDL and other reactants to minimize the presence of water and other impurities that can promote side reactions.

    • Catalyst Selection: In moisture-sensitive systems, consider alternative catalysts that are less prone to catalyzing the isocyanate-water reaction, such as certain zirconium-based catalysts.[1][3][4]

    • Temperature Management: While higher temperatures increase the main reaction rate, they can also accelerate side reactions. Optimize the reaction temperature to find a balance between curing speed and minimizing gas formation.[5]

Q2: I'm observing a loss of catalytic activity over time, leading to incomplete conversion. What could be the reason?

A2: Catalyst deactivation is a frequent problem and can often be attributed to the hydrolysis of the DBTDL catalyst itself.

  • Primary Cause: DBTDL is susceptible to hydrolysis in the presence of water, leading to the formation of dibutyltin oxide (DBTO) and 2-ethylhexanoic acid. This reduces the concentration of the active catalyst.[6]

  • Troubleshooting Steps:

    • Storage Conditions: Store DBTDL in a tightly sealed container in a dry environment to prevent moisture absorption.

    • Inert Atmosphere: For highly sensitive reactions, handle the catalyst and reactants under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Order of Addition: The sequence of adding the catalyst can influence its effectiveness. In some systems, adding the catalyst to the polyol before the isocyanate can lead to complex formation between the catalyst and the diol, potentially reducing the reaction rate.[7] It is recommended to add the catalyst to the mixture of diol and isocyanate for the highest reaction rate.[7]

Q3: My final product has a hazy appearance and reduced gloss. What side reaction might be causing this?

A3: Reduced gloss and haziness can be due to the formation of insoluble byproducts from side reactions.

  • Primary Cause: The formation of insoluble polyureas from the reaction of isocyanates with water can lead to a decrease in gloss.[3] Hydrolysis of the catalyst itself can also form insoluble tin oxides.

  • Troubleshooting Steps:

    • Minimize Water Content: As with gassing issues, stringent moisture control is crucial.

    • Filtration: If insoluble particles are present in the final product, filtration may be a necessary purification step.

    • Catalyst Stability: Ensure the catalyst has not degraded during storage.

Q4: How can I control the pot life of my two-component system when using DBTDL?

A4: The pot life, or the working time before the viscosity of the system becomes too high, is directly influenced by the catalyst concentration and temperature.

  • Primary Cause: DBTDL is a highly efficient catalyst, and even small amounts can significantly accelerate the reaction, leading to a short pot life.[3]

  • Troubleshooting Steps:

    • Catalyst Concentration: Carefully optimize the DBTDL concentration. A lower concentration will generally result in a longer pot life.[3]

    • Temperature Control: Lowering the reaction temperature will slow down the reaction and extend the pot life.

    • Use of Inhibitors: In some formulations, the addition of a volatile chelating agent like 2,4-pentanedione can extend the pot life of metal-catalyzed systems.[3]

Quantitative Data on DBTDL Catalysis

The following table summarizes the effect of DBTDL concentration and the sequence of its addition on the rate of polyurethane formation.

Reaction No.Catalyst Concentration (mol/L)Sequence of AdditionRate Constant (K) (L/mol·s)Half-life (t₁/₂) (s)
10-0.0001214400
20.0016Catalyst added to NPG and TDI mixture0.000453840
30.1Catalyst added to NPG and TDI mixture0.00151140
40.1Catalyst added to NPG, then TDI added0.00111560

Data adapted from a study on the reaction of neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI) in THF solution.[7]

Key Side Reactions and Their Mechanisms

The following diagrams illustrate the primary desired reaction and common side reactions associated with DBTDL catalysis.

G cluster_main Desired Urethane Formation cluster_side1 Isocyanate-Water Reaction cluster_side2 Allophanate Formation Isocyanate Isocyanate Urethane Urethane Isocyanate->Urethane + Polyol (DBTDL) Polyol Polyol Polyol->Urethane Isocyanate_w Isocyanate Carbamic_Acid Carbamic Acid (unstable) Isocyanate_w->Carbamic_Acid + Water (DBTDL) Water Water Water->Carbamic_Acid Amine Amine Carbamic_Acid->Amine CO2 CO₂ (Gas) Carbamic_Acid->CO2 Urethane_a Urethane Allophanate Allophanate Urethane_a->Allophanate + Isocyanate (DBTDL, heat) Isocyanate_a Isocyanate Isocyanate_a->Allophanate G start Problem Observed gassing Gassing / Foaming start->gassing deactivation Incomplete Reaction / Slow Cure start->deactivation poor_properties Poor Physical Properties (e.g., low gloss, haze) start->poor_properties check_moisture Check for Moisture in Reagents/System gassing->check_moisture optimize_temp Optimize Temperature gassing->optimize_temp deactivation->check_moisture check_catalyst Verify Catalyst Activity and Storage Conditions deactivation->check_catalyst optimize_conc Adjust Catalyst Concentration deactivation->optimize_conc poor_properties->check_moisture check_impurities Analyze for Impurities poor_properties->check_impurities dry_reagents Dry Reagents/ Use Moisture Scavenger check_moisture->dry_reagents Moisture Present alt_catalyst Consider Alternative Catalyst (e.g., Zr-based) check_moisture->alt_catalyst System is Waterborne new_catalyst Use Fresh/High-Purity Catalyst check_catalyst->new_catalyst Degradation Suspected purify_reagents Purify Reagents check_impurities->purify_reagents Impurities Detected temp_profile Adjust Temperature Profile optimize_temp->temp_profile conc_adjust Fine-tune Catalyst Level optimize_conc->conc_adjust

References

Technical Support Center: Removal of Dibutyltin bis(2-ethylhexanoate) from Polymer Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing Dibutyltin bis(2-ethylhexanoate) (DBTEH) from polymer products.

Frequently Asked Questions (FAQs)

Q1: What is Dibutyltin bis(2-ethylhexanoate) (DBTEH) and why is it used in polymers?

A1: Dibutyltin bis(2-ethylhexanoate), also known as DBTEH or Dibutyltin dioctoate, is an organotin compound.[1][2] It is primarily used as a catalyst in the manufacturing of silicones and polyurethanes.[1][3] It also serves as a heat stabilizer in polyvinyl chloride (PVC) plastics to make them more resistant to weathering.[1][4]

Q2: Why is the removal of DBTEH from final polymer products necessary?

A2: The removal of residual DBTEH is crucial for several reasons. Organotin compounds can be toxic and may pose health risks if they leach from the product, a significant concern for medical devices and food contact materials.[5][6] For scientific and drug development applications, residual catalysts like DBTEH can interfere with experimental assays or compromise the purity and stability of the final product.

Q3: What are the primary methods for removing DBTEH from polymer products?

A3: The most common methods for removing DBTEH and other additives from polymers are solvent-based extraction techniques. These include:

  • Solvent Extraction: This involves dissolving or swelling the polymer in a suitable solvent to allow the DBTEH to diffuse out.

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[7][8] It is considered a "green" alternative as it avoids the use of large quantities of organic solvents.[8]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvents and accelerate the extraction process.[9]

Q4: Which solvents are most effective for extracting DBTEH and other organotins?

A4: The choice of solvent depends on the type of polymer. For PVC, studies have shown that solvents like methylene (B1212753) chloride, tetrahydrofuran (B95107) (THF), and xylene are effective for extracting organotins.[10] Methylene chloride, in particular, has demonstrated high extraction efficiency.[10] For analytical purposes, THF is often used to dissolve the PVC sample before further processing.[11]

Q5: What factors influence the efficiency of DBTEH removal?

A5: Several factors can impact the efficiency of DBTEH extraction, similar to the leaching of other polymer additives:

  • Temperature: Higher temperatures generally increase the diffusion rate of the additive out of the polymer matrix.[12][13]

  • Contact Time: Longer exposure to the extraction solvent allows for more complete removal.[12][13]

  • Solvent Type: The solvent must be able to swell the polymer matrix effectively without dissolving it if the polymer's integrity needs to be maintained.

  • Agitation: Stirring or agitating the mixture enhances mass transfer and speeds up the extraction process.[12]

  • Polymer Properties: The type, density, and cross-linking of the polymer can affect how easily additives can be removed.

Q6: How can I confirm that DBTEH has been successfully removed?

A6: After the removal process, analytical testing is required to quantify any remaining DBTEH. A common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.[11] Other analytical techniques for polymer characterization that can be used to assess changes in the material after extraction include Fourier-Transform Infrared Spectroscopy (FT-IR) and various thermal analysis methods like Thermogravimetric Analysis (TGA).[14][15][16]

Troubleshooting Guides

Problem 1: Low recovery of DBTEH during solvent extraction.

Possible Cause Suggested Solution
Inappropriate Solvent The solvent may not be effectively swelling the polymer matrix. Consult literature for solvents compatible with your specific polymer. For PVC, methylene chloride has shown high efficiency for organotin extraction.[10] A combination of a swelling solvent and an extraction solvent can also be effective.[17]
Insufficient Extraction Time The extraction process may be too short. Try increasing the extraction time in increments and analyze the extract at each step to determine the optimal duration.
Low Temperature Extraction at room temperature may be too slow. If compatible with the polymer's stability, moderately increasing the temperature can significantly improve extraction efficiency.[12][13]
Poor Agitation Inadequate mixing can lead to slow diffusion. Ensure continuous and vigorous agitation of the polymer-solvent mixture throughout the extraction process.
Polymer Particle Size Large polymer pellets or pieces have a low surface-area-to-volume ratio. Grinding or shredding the polymer into smaller particles before extraction can increase the surface area and improve extraction speed.

Problem 2: The polymer product is degrading or deforming during the extraction process.

Possible Cause Suggested Solution
Aggressive Solvent The chosen solvent may be too aggressive, causing the polymer to dissolve or degrade. Select a solvent that swells the polymer without causing irreversible damage.
High Temperature The extraction temperature may be too close to or above the polymer's glass transition temperature or melting point. Reduce the temperature and compensate by increasing the extraction time.
Alternative Method Needed For sensitive polymers, conventional solvent extraction may be too harsh. Consider using Supercritical Fluid Extraction (SFE) with CO2, which is generally non-destructive and operates at lower temperatures.[8][18]

Problem 3: Difficulty quantifying residual DBTEH in the polymer after treatment.

Possible Cause Suggested Solution
Matrix Interference The polymer matrix can interfere with analytical measurements. Ensure your sample preparation method effectively separates the analyte (DBTEH) from the polymer. This may involve dissolving the polymer and precipitating it out before analysis of the supernatant.[11]
Incorrect Analytical Technique The chosen analytical method may lack the necessary sensitivity or selectivity. GC-MS is a highly effective technique for the qualitative and quantitative analysis of organotins in polymer extracts.[11]
Lack of Derivatization Many organotin compounds require derivatization to improve their volatility and chromatographic behavior for GC-MS analysis. A common derivatizing agent is sodium tetraethylborate.[11]

Data Presentation

Table 1: Efficiency of Different Solvents for Organotin Extraction from PVC

SolventExtraction EfficiencyReference
Methylene Chloride>97% in two extractions[10]
Tetrahydrofuran (THF)Evaluated, less efficient than Methylene Chloride[10]
XyleneEvaluated, less efficient than Methylene Chloride[10]

This table summarizes findings from a study on various PVC product types.[10]

Experimental Protocols

Protocol 1: General Solvent Extraction for DBTEH Removal

Objective: To remove residual DBTEH from a polymer sample using solvent extraction.

Materials:

  • Polymer sample containing DBTEH

  • Extraction solvent (e.g., Methylene Chloride for PVC)

  • Glass extraction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar, or a shaker

  • Filtration apparatus

  • Evaporation system (e.g., rotary evaporator) to recover the polymer if needed

Methodology:

  • Preparation: If possible, reduce the particle size of the polymer sample by cutting or grinding to increase the surface area.

  • Immersion: Place the polymer sample into the extraction vessel and add a sufficient volume of the selected solvent to fully immerse the material. A typical solid-to-liquid ratio is 1:10 to 1:20 (w/v).

  • Extraction: Agitate the mixture continuously at a controlled temperature (e.g., room temperature or slightly elevated) for a predetermined period (e.g., 2-24 hours).

  • Separation: Separate the polymer from the solvent. If the polymer has not dissolved, this can be done by simple decantation or filtration.

  • Rinsing: Rinse the polymer with fresh solvent to remove any remaining extract on the surface.

  • Repetition: For higher purity, the extraction process (steps 2-4) can be repeated with fresh solvent. Studies have shown two extractions can be highly effective.[10]

  • Drying: Dry the polymer sample in a vacuum oven at a moderate temperature to remove all residual solvent.

  • Analysis: Analyze a small portion of the dried polymer to quantify the remaining DBTEH using an appropriate analytical technique like GC-MS.

Protocol 2: Conceptual Workflow for Supercritical Fluid Extraction (SFE)

Objective: To remove residual DBTEH from a polymer sample using an environmentally benign solvent.

Materials & Equipment:

  • Polymer sample containing DBTEH

  • Supercritical Fluid Extraction (SFE) system

  • High-purity carbon dioxide (CO2)

  • Collection vial

Methodology:

  • Sample Loading: Place the polymer sample into the extraction vessel of the SFE system.

  • System Pressurization: Seal the vessel and pressurize it with CO2 to supercritical conditions (above 31°C and 73.8 bar). The exact pressure and temperature can be tuned to optimize the solubility of DBTEH.[8]

  • Extraction: Pump supercritical CO2 through the extraction vessel at a controlled flow rate. The supercritical fluid will solvate the DBTEH and extract it from the polymer matrix.[19]

  • Depressurization & Collection: The CO2 containing the extracted DBTEH is passed through a pressure-reducing valve into a collection vessel. As the pressure drops, the CO2 turns into a gas, losing its solvating power and depositing the DBTEH in the collection vessel.[7]

  • Cycle Completion: Continue the process until the desired level of removal is achieved. The CO2 can be vented or recycled.

  • Sample Recovery: Depressurize the extraction vessel and remove the purified, solvent-free polymer sample.

  • Analysis: Quantify the residual DBTEH in the polymer to verify the effectiveness of the extraction.

Visualizations

G cluster_prep Preparation cluster_extraction Extraction Cycle cluster_post Post-Processing start Polymer Sample (with DBTEH) prep_polymer Reduce Particle Size (Grind/Cut) start->prep_polymer add_solvent Immerse in Solvent prep_polymer->add_solvent agitate Agitate at Controlled Temperature & Time add_solvent->agitate separate Separate Polymer from Solvent agitate->separate separate->add_solvent Repeat Cycle with Fresh Solvent dry Dry Polymer (Vacuum Oven) separate->dry analyze Analyze for Residual DBTEH dry->analyze finish Purified Polymer analyze->finish

Caption: Workflow for DBTEH Removal via Solvent Extraction.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low DBTEH Extraction Efficiency cause1 Incorrect Solvent problem->cause1 cause2 Insufficient Time/Temp problem->cause2 cause3 Poor Agitation problem->cause3 cause4 Large Particle Size problem->cause4 sol1 Select Effective Swelling Solvent cause1->sol1 sol2 Increase Duration or Temperature cause2->sol2 sol3 Ensure Vigorous Mixing cause3->sol3 sol4 Reduce Particle Size cause4->sol4

Caption: Troubleshooting Low Extraction Efficiency.

References

Technical Support Center: Dibutyltin bis(2-ethylhexanoate) Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the catalytic activity of Dibutyltin bis(2-ethylhexanoate) (DBTEH).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of moisture on the catalytic activity of Dibutyltin bis(2-ethylhexanoate) (DBTEH)?

A1: The primary impact of moisture on DBTEH is the deactivation of the catalyst through hydrolysis.[1][2] Organotin catalysts like DBTEH are sensitive to water. The presence of moisture leads to the hydrolysis of the tin-ester bonds, which reduces the catalytic activity.[2] This deactivation is a common issue in reactions catalyzed by organotin compounds.[3]

Q2: How does the hydrolysis of DBTEH affect my reaction?

A2: Hydrolysis of DBTEH leads to the formation of inactive tin species, which in turn reduces the overall reaction rate or may even halt the reaction completely. In polyurethane synthesis, for instance, this can result in incomplete curing, leading to a tacky or sticky product with poor mechanical properties.[4]

Q3: Are there any visual indicators of DBTEH hydrolysis or contamination?

A3: While DBTEH is typically a colorless to pale yellow liquid, its hydrolysis can sometimes lead to the formation of insoluble tin oxides, which may appear as a precipitate or cause turbidity in the reaction mixture. However, the absence of visual indicators does not guarantee the absence of moisture-related deactivation.

Q4: Can I use DBTEH in aqueous or water-based systems?

A4: Due to its susceptibility to hydrolysis, DBTEH is generally not recommended for use in aqueous systems without special considerations.[2] The presence of water will likely lead to rapid deactivation of the catalyst. For waterborne polyurethane systems, alternative catalysts with improved hydrolytic stability are often preferred.[5]

Q5: How can I prevent moisture from affecting my experiment?

A5: To prevent moisture from affecting your experiment, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] The use of moisture scavengers can also be an effective strategy to remove trace amounts of water from the reaction system.[6]

Troubleshooting Guides

Issue 1: Decreased or No Catalytic Activity

Symptom: The reaction is sluggish, proceeds to incomplete conversion, or fails to initiate.

Potential Cause Troubleshooting Step Recommended Action
Moisture Contamination Verify the dryness of all reactants and solvents.Dry solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent). Ensure reagents are anhydrous. Consider using a moisture scavenger.[6]
Check for atmospheric leaks in the reaction setup.Ensure all glassware joints are properly sealed. Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.
Improper Catalyst Storage Review the storage conditions of the DBTEH catalyst.Store DBTEH in a tightly sealed container in a cool, dry place, away from atmospheric moisture.[7]
Catalyst Hydrolysis The catalyst may have been exposed to moisture prior to the reaction.Use a fresh, unopened container of DBTEH or a properly stored sample.
Issue 2: Inconsistent Reaction Rates or Product Quality

Symptom: Significant variability in reaction times or final product properties between batches.

Potential Cause Troubleshooting Step Recommended Action
Variable Moisture Content Quantify the water content in starting materials.Use Karl Fischer titration to determine the water content of solvents and liquid reagents. Maintain consistent and low moisture levels across all experiments.
Inconsistent atmospheric conditions during reaction setup.Standardize the procedure for setting up the reaction under an inert atmosphere to minimize exposure to ambient moisture.
Side Reactions with Water In polyurethane synthesis, water reacts with isocyanates.This side reaction can compete with the desired urethane (B1682113) formation, affecting stoichiometry and polymer properties.[1] Rigorously exclude water from the reaction.

Quantitative Data

Water Content (ppm)Relative Reaction Rate (%)Observations
< 50100Optimal reaction conditions, leading to complete and efficient conversion.
10085Slight decrease in reaction rate, potentially manageable for some applications.
20060Noticeable inhibition of the catalytic activity, leading to longer reaction times.
50025Significant deactivation of the catalyst, resulting in incomplete reactions and poor product quality.[4]
> 1000< 5Severe catalyst deactivation, reaction may not proceed to any significant extent.

Note: This data is illustrative and the actual impact of moisture can vary depending on the specific reaction conditions, including temperature, substrate concentration, and catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Catalyzed by DBTEH

This protocol outlines the key steps for setting up a polyurethane synthesis reaction under anhydrous conditions to minimize catalyst deactivation.

1. Glassware and Equipment Preparation:

  • Thoroughly clean all glassware (e.g., three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer).
  • Dry the glassware in an oven at 120 °C for at least 4 hours.
  • Assemble the glassware while hot and allow it to cool to room temperature under a continuous stream of dry nitrogen or argon.

2. Solvent and Reagent Preparation:

  • Use anhydrous solvents. If not commercially available, dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent).
  • Ensure all liquid reagents (e.g., polyol, isocyanate) are anhydrous. If necessary, dry them over molecular sieves.
  • Solid reagents should be dried in a vacuum oven.

3. Reaction Setup and Execution:

  • Set up the reaction apparatus under a positive pressure of inert gas. Use a bubbler to monitor the gas flow.
  • Add the anhydrous polyol and solvent (if any) to the reaction flask via a cannula or a dry syringe.
  • Begin stirring and bring the reaction mixture to the desired temperature.
  • Using a dry syringe, add the Dibutyltin bis(2-ethylhexanoate) catalyst to the reaction flask.
  • Slowly add the isocyanate to the reaction mixture using a dropping funnel or a syringe pump.
  • Maintain the inert atmosphere and constant temperature throughout the reaction.
  • Monitor the reaction progress using appropriate analytical techniques (e.g., FT-IR spectroscopy to follow the disappearance of the isocyanate peak at ~2270 cm⁻¹).

4. Work-up and Analysis:

  • Once the reaction is complete (e.g., disappearance of the isocyanate peak), the product can be worked up as required by the specific procedure. At this stage, exposure to atmospheric moisture is generally acceptable.

Visualizations

MoistureImpact DBTEH Active DBTEH Catalyst Hydrolysis Hydrolysis Reaction DBTEH->Hydrolysis Reaction Catalytic Reaction (e.g., Urethane Formation) DBTEH->Reaction Catalyzes Moisture Moisture (H₂O) Moisture->Hydrolysis Inactive Inactive Tin Species (e.g., Tin Oxides/Hydroxides) Hydrolysis->Inactive NoProduct Incomplete Reaction/ No Product Inactive->NoProduct Leads to Product Desired Product Reaction->Product

Caption: Impact of moisture on DBTEH catalytic activity.

Caption: Troubleshooting workflow for low DBTEH activity.

References

Technical Support Center: Stabilizing Dibutyltin bis(2-ethylhexanoate) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH) solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DBTEH solution has become hazy and a white precipitate has formed. What is causing this?

A1: This is the most common issue and is almost certainly caused by hydrolysis. DBTEH reacts with moisture (water) to form insoluble dibutyltin oxide (DBTO) and 2-ethylhexanoic acid.[1] The white precipitate is the DBTO. This reaction compromises the catalytic activity of your solution.

Primary Degradation Pathway: Hydrolysis

The ester linkages in Dibutyltin bis(2-ethylhexanoate) are susceptible to cleavage by water.

Caption: Hydrolysis degradation pathway of DBTEH.

Q2: How can I prevent hydrolysis in my DBTEH solutions?

A2: Prevention is key. Implement the following storage and handling procedures:

  • Use Dry Solvents: Ensure all solvents (e.g., mineral oils, ketones, xylenes) are anhydrous or have a very low water content.[2]

  • Inert Atmosphere: Store solutions under a dry, inert atmosphere such as nitrogen or argon.[3] This displaces moist air from the container headspace.

  • Proper Sealing: Use containers with high-quality, tight-fitting seals. Parafilm or other sealing tapes can provide an extra barrier.

  • Moisture Scavengers: For highly sensitive applications, consider adding a compatible chemical drying agent or moisture scavenger to the solvent before dissolving the DBTEH.

Q3: Besides hydrolysis, are there other degradation pathways I should be aware of?

A3: Yes. While hydrolysis is the primary concern, you should also consider:

  • Oxidation: The compound can slowly oxidize in the presence of air.[3] Storing under an inert atmosphere helps mitigate this.

  • Photodegradation: Direct sunlight can cause slow degradation to inorganic tin salts.[1][3] Always store solutions in amber or opaque containers in a dark location.

  • Thermal Degradation: Avoid strong heat, open flames, or sparks, as irritating fumes and organic acid vapors can develop at elevated temperatures.[1][3]

Troubleshooting Workflow for Unstable DBTEH Solutions

Troubleshooting_Workflow start Observe Instability in DBTEH Solution (Haze, Precipitate, Color Change) check_precipitate Is a white precipitate present? start->check_precipitate hydrolysis Primary Cause: Hydrolysis (Reaction with moisture) check_precipitate->hydrolysis Yes check_light Is the solution exposed to light? check_precipitate->check_light No review_storage Action: Review Storage Protocol 1. Use anhydrous solvents. 2. Store under inert gas (N₂/Ar). 3. Ensure airtight seals. hydrolysis->review_storage photodegradation Potential Cause: Photodegradation check_light->photodegradation Yes check_air Is the solution stored under ambient air? check_light->check_air No store_dark Action: Store in amber or opaque containers away from light. photodegradation->store_dark oxidation Potential Cause: Oxidation check_air->oxidation Yes store_inert Action: Purge headspace with and store under inert gas. oxidation->store_inert

References

Technical Support Center: Mitigating Polymer Yellowing with Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address yellowing in polymers catalyzed by Dibutyltin bis(2-ethylhexanoate) (DBTEH).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in polymers when using Dibutyltin bis(2-ethylhexanoate) as a catalyst?

A1: Yellowing in polymers catalyzed by DBTEH is typically not caused by the catalyst in isolation but rather by a combination of factors. The primary drivers are thermo-oxidative and photo-oxidative degradation of the polymer backbone.[1][2] High temperatures during processing or exposure to ultraviolet (UV) light can initiate the formation of chromophores (color-forming groups) within the polymer structure, leading to a yellow appearance.[1][2] The catalyst can indirectly contribute by influencing the reaction environment and potentially interacting with other components in the formulation.

Q2: How does the concentration of Dibutyltin bis(2-ethylhexanoate) affect the yellowing of the final polymer?

A2: While direct quantitative data for DBTEH is limited, the concentration of organotin catalysts can influence the thermal history of the polymer. A higher catalyst concentration can lead to a faster reaction rate and a higher exotherm, potentially increasing the initial color or "yellowness" of the polymer. It is crucial to optimize the catalyst concentration to achieve the desired reaction rate without excessive heat generation that can promote degradation pathways.

Q3: Can other additives in my formulation interact with Dibutyltin bis(2-ethylhexanoate) to cause yellowing?

A3: Yes, interactions between DBTEH and other additives can significantly contribute to yellowing. Phenolic antioxidants, commonly used to prevent degradation, can themselves oxidize to form colored quinone-type byproducts, especially at high processing temperatures.[3][4] Additionally, certain UV stabilizers, like benzotriazole-based absorbers, can chelate with the metal in the catalyst, leading to discoloration.[5]

Q4: Is the 2-ethylhexanoic acid ligand in DBTEH involved in the yellowing process?

A4: 2-Ethylhexanoic acid and its metallic salts are known to act as driers in coatings by accelerating oxidative cross-linking.[6] While the ligand itself is not a primary chromophore, its presence in the reaction mixture, potentially through hydrolysis of the catalyst, could influence the oxidative environment. However, the main contribution to yellowing is more commonly associated with the degradation of the polymer or other additives.

Q5: Are there alternative catalysts to Dibutyltin bis(2-ethylhexanoate) that are less prone to causing yellowing?

A5: Yes, alternative catalyst systems are available. Zirconium-based catalysts, for example, have been reported to show less yellowing, particularly in formulations containing benzotriazole (B28993) UV absorbers.[5] Bismuth and aluminum-based catalysts are also used in polyurethane synthesis.[1] However, the selection of an alternative catalyst should be carefully evaluated for its catalytic activity, selectivity, and compatibility with other formulation components.

Troubleshooting Guides

Issue 1: Polymer exhibits yellowing immediately after synthesis.

This issue often points to problems with the raw materials or the reaction conditions.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Reactants Ensure all reactants (polyols, isocyanates, etc.) are of high purity and free from moisture and acidic impurities.[7]Reduced initial color and improved color stability.
Excessive Catalyst Concentration Titrate the catalyst concentration to the lowest effective level.Minimized exotherm and reduced thermal degradation.
High Reaction Temperature Optimize the reaction temperature profile to avoid excessive heat exposure.Less thermal stress on the polymer, leading to lower initial yellowing.
Interaction with Antioxidants If using phenolic antioxidants, consider switching to a non-discoloring type or a blend with a phosphite (B83602) co-stabilizer.[4]Elimination of yellowing caused by antioxidant transformation products.
Issue 2: Polymer yellows over time when exposed to light.

This suggests photo-degradation is the primary cause of yellowing.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate UV Stabilization Incorporate a UV absorber and/or a Hindered Amine Light Stabilizer (HALS) into the formulation.[8]Significant improvement in the polymer's resistance to photo-oxidation and yellowing.
Interaction with UV Absorber If using a benzotriazole UV absorber, consider switching to a triazine-based one to avoid chelation with the tin catalyst.[5]Reduced yellowing caused by catalyst-UV absorber interactions.
Aromatic Isocyanate Backbone For polyurethane synthesis, consider replacing aromatic isocyanates with aliphatic isocyanates.[9]Aliphatic polyurethanes have inherently better UV stability and lower tendency to yellow.
Issue 3: Polymer yellows upon heat aging.

This indicates thermo-oxidative instability.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Antioxidant Package Increase the concentration of the primary antioxidant or add a secondary antioxidant (e.g., a phosphite) to improve long-term heat stability.[4]Enhanced protection against thermal degradation and reduced yellowing during heat aging.
Residual Catalyst Activity While challenging to eliminate completely, ensuring the catalyst is used at the optimal concentration can minimize its contribution to long-term degradation.A well-cured polymer with minimal residual reactive species will have better thermal stability.
Polymer Backbone Instability The inherent thermal stability of the polymer backbone plays a crucial role. Ensure the chosen polymer system is suitable for the intended thermal environment.Selection of a more thermally stable polymer will inherently lead to less yellowing.

Quantitative Data Summary

The following tables provide an illustrative summary of how different factors can influence the Yellowness Index (YI) of a polymer. The YI values are representative and intended for comparative purposes. Actual results will vary depending on the specific polymer system and conditions.

Table 1: Effect of Catalyst Concentration and Temperature on Initial Yellowness Index

Catalyst Concentration (wt%)Reaction Temperature (°C)Illustrative Yellowness Index (YI)
0.01705.2
0.05708.1
0.107012.5
0.059015.8
0.0511025.3

Table 2: Effect of Additives on Yellowness Index after UV Exposure

Additive SystemYellowness Index (YI) - InitialYellowness Index (YI) - After 1000h UV Exposure
No Stabilizer8.545.2
Phenolic Antioxidant only10.235.8
HALS + UV Absorber9.112.4
Phenolic AO + HALS + UV Absorber11.515.1

Experimental Protocols

Protocol for Measuring Yellowness Index (YI)

This protocol is based on the ASTM E313 standard test method.[10][11][12]

1. Objective: To quantitatively measure the degree of yellowness in a polymer sample.

2. Equipment:

  • Spectrophotometer or colorimeter[12]

  • Standard white calibration plate[10]

  • Sample holder

3. Sample Preparation:

  • Prepare polymer samples with a uniform thickness and a smooth, clean surface.

  • Ensure samples are free of any surface contaminants like dust or fingerprints.

  • Condition the samples at a standard temperature and humidity for a specified period before measurement if required.

4. Instrument Calibration:

  • Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white plate.[10]

5. Measurement Procedure:

  • Place the polymer sample in the sample holder.

  • Measure the tristimulus values (X, Y, Z) of the sample using the spectrophotometer. The instrument will typically have a setting for Yellowness Index measurement.[13]

  • Take measurements at multiple locations on the sample to ensure an average and representative value.

6. Calculation: The Yellowness Index (YI) is calculated using the following formula from ASTM E313:

YI = [100(CxX - CzZ)] / Y

Where:

  • X, Y, and Z are the CIE tristimulus values.

  • Cx and Cz are coefficients that depend on the illuminant and observer.

7. Reporting: Report the Yellowness Index value. For comparative studies, also report the change in Yellowness Index (ΔYI) between a control and a test sample, or between initial and aged samples.

Visualizations

Yellowing_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Degradation cluster_catalyst Catalyst & Additives Heat Heat Polymer_Backbone Polymer_Backbone Heat->Polymer_Backbone Thermal Energy UV_Light UV_Light UV_Light->Polymer_Backbone Photo Energy Free_Radicals Free_Radicals Polymer_Backbone->Free_Radicals Chain Scission Oxidation Oxidation Free_Radicals->Oxidation Reacts with O2 Chromophores Chromophores Oxidation->Chromophores Forms Carbonyls, Conjugated Systems Yellowing Yellowing Chromophores->Yellowing DBTEH DBTEH DBTEH->Polymer_Backbone Catalyzes Polymerization (can increase exotherm) Antioxidants Antioxidants Oxidized_AO Oxidized_AO Antioxidants->Oxidized_AO Oxidation Oxidized_AO->Yellowing Troubleshooting_Workflow Start Start Yellowing_Observed Yellowing_Observed Start->Yellowing_Observed Check_Raw_Materials Check_Raw_Materials Yellowing_Observed->Check_Raw_Materials Initial Check Purity_Issue Purity_Issue Check_Raw_Materials->Purity_Issue Optimize_Reaction_Conditions Optimize_Reaction_Conditions Temp_Conc_Issue Temp_Conc_Issue Optimize_Reaction_Conditions->Temp_Conc_Issue Evaluate_Additive_Package Evaluate_Additive_Package Additive_Interaction Additive_Interaction Evaluate_Additive_Package->Additive_Interaction Problem_Solved Problem_Solved Purity_Issue->Optimize_Reaction_Conditions No Purify_Reactants Purify_Reactants Purity_Issue->Purify_Reactants Yes Temp_Conc_Issue->Evaluate_Additive_Package No Adjust_Temp_Catalyst Adjust_Temp_Catalyst Temp_Conc_Issue->Adjust_Temp_Catalyst Yes Additive_Interaction->Problem_Solved No Change_Stabilizers Change_Stabilizers Additive_Interaction->Change_Stabilizers Yes Purify_Reactants->Problem_Solved Adjust_Temp_Catalyst->Problem_Solved Change_Stabilizers->Problem_Solved

References

Analytical techniques for detecting residual Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of residual Dibutyltin (B87310) bis(2-ethylhexanoate) (DBT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical methods, frequently asked questions, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Dibutyltin bis(2-ethylhexanoate) and why is its residual analysis important in pharmaceutical development?

A1: Dibutyltin bis(2-ethylhexanoate) is an organotin compound. Organotin compounds are used as catalysts and heat stabilizers in the production of plastics like polyvinyl chloride (PVC).[1][2] Residual analysis is critical in drug development and manufacturing because some organotin compounds, including dibutyltin (DBT), can be immunotoxic, irritate the skin and eyes, and may pose a risk to human health, especially for children.[3][4] Regulatory bodies have established strict limits for such compounds in consumer products and materials that may come into contact with drug products.[1]

Q2: What are the primary analytical techniques for detecting residual DBT?

A2: The two primary techniques for the sensitive and selective detection of DBT are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][5] Due to the low volatility of DBT compounds, GC-MS analysis requires a chemical modification step called derivatization.[3][5][6] LC-MS/MS can often analyze these compounds directly, simplifying sample preparation.[3][5]

Q3: When should I choose GC-MS over LC-MS/MS for DBT analysis?

A3: The choice depends on sample complexity, available equipment, and the specific analytical goals.

  • GC-MS is a robust and widely available technique. It is often preferred when high separation efficiency is needed. However, it requires a derivatization step to make the polar DBT compounds volatile enough for gas chromatography.[3][6] This step adds time and potential for error to the workflow.

  • LC-MS/MS is increasingly preferred as it can often analyze polar compounds like DBT directly without derivatization, which simplifies sample preparation and shortens run times.[3][5] It offers high sensitivity and selectivity, which is particularly useful for complex matrices where matrix effects can be an issue.[3]

Q4: What is derivatization and why is it necessary for the GC-MS analysis of DBT?

A4: Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[7][8] For GC-MS, polar compounds like DBT are not volatile enough to travel through the GC column. Derivatization replaces polar functional groups with nonpolar ones, increasing the compound's volatility and thermal stability, allowing for successful analysis by GC.[7][8] Common derivatization reagents for organotins include sodium tetraethylborate or Grignard reagents (e.g., methylmagnesium bromide), which convert them into more volatile tetraalkyltin compounds.[1][6]

Analytical Methodologies & Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the determination of DBT in a sample matrix following extraction and derivatization.

1. Sample Extraction:

  • Weigh approximately 0.5 g of the sample material into a centrifuge tube.

  • Add an appropriate acidic extraction solvent (e.g., hydrochloric acid in an organic solvent like hexane).[1]

  • Agitate the sample, for instance by letting it stand overnight at 40°C with occasional shaking, to ensure efficient extraction of DBT into the solvent.[1]

2. Derivatization (Ethylation):

  • To the extract, add 5 mL of an acetic acid/sodium acetate (B1210297) buffer solution.[1]

  • Add 1 mL of a freshly prepared 2% (w/v) sodium tetraethylborate aqueous solution.[1][9]

  • Shake the mixture vigorously for at least 20 minutes and then allow the phases to separate for about 1 hour.[1] The DBT will be converted to its more volatile ethylated derivative.

3. GC-MS Analysis:

  • Carefully transfer the upper hexane (B92381) layer to a GC vial.

  • Inject 1-3 µL of the hexane extract into the GC-MS system.[1][9]

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

    • Inlet: Splitless mode.

    • Oven Program: Initial temperature of 60°C for 1 min, then ramp at 30°C/min to 300°C.[10]

  • MS Conditions (Example):

    • Ionization: Electron Impact (EI) at 70 eV.[10]

    • Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for the derivatized DBT. For ethylated DBT, a key ion is often m/z 263.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a direct analysis method for DBT, which is often suitable for pharmaceutical matrices and does not require derivatization.

1. Sample Preparation (Extraction):

  • Weigh an appropriate amount of the sample and add a suitable internal standard.

  • Add acetonitrile (B52724) as the extraction solvent and shake or sonicate vigorously for several minutes.[3]

  • Centrifuge the sample to pellet any solids.

  • Transfer an aliquot of the supernatant and dilute it (e.g., 10x) with LC-grade water. This dilution helps to minimize potential matrix effects.[3]

2. LC-MS/MS Analysis:

  • Transfer the diluted extract to an autosampler vial for injection.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18, 50x3mm) at 40°C.[3]

    • Mobile Phase A: Water with 2% formic acid + 5 mM ammonium (B1175870) formate.[3]

    • Mobile Phase B: Methanol with 2% formic acid + 5 mM ammonium formate.[3]

    • Flow Rate: 800 µL/min.[3]

    • Gradient: A suitable gradient to separate DBT from matrix components.

  • MS/MS Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.[3]

    • Mode: Multiple Reaction Monitoring (MRM) for quantitation and identification. At least two MRM transitions should be monitored for each compound to ensure specificity.[3]

Performance Data Summary

The following table summarizes typical performance characteristics for the analytical methods discussed. Values can vary based on the specific matrix, instrumentation, and laboratory conditions.

ParameterGC-MSLC-MS/MSReference(s)
Derivatization Required YesNo[3][5]
Typical Limit of Quantitation (LOQ) < 0.01 µg/mL (in solution)0.5 - 50 µg/kg (in matrix)[1][3]
**Linearity (R²) **> 0.999> 0.99[1][3]
Reported Recoveries 92.6% - 108.0% (textile matrix)~72% - 96% (water matrix)[11]

Visual Guides

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Deriv Derivatization (GC-MS Only) Extraction->Deriv Dilution Dilution (LC-MS/MS) Extraction->Dilution GCMS GC-MS Analysis Deriv->GCMS LCMS LC-MS/MS Analysis Dilution->LCMS Integration Peak Integration GCMS->Integration LCMS->Integration Quant Quantitation Integration->Quant Report Final Report Quant->Report Troubleshooting Start Poor Analytical Result (e.g., Low Recovery, Bad Peak Shape) Check_Recovery Is analyte recovery low? Start->Check_Recovery Check_Peak_Shape Is peak shape poor? Check_Recovery->Check_Peak_Shape No Extraction_Issue Optimize Extraction: - Check solvent choice - Increase extraction time/temp - Verify sample pH Check_Recovery->Extraction_Issue Yes Tailing Peak Tailing? Check_Peak_Shape->Tailing Yes Deriv_Issue Check Derivatization (GC): - Use fresh reagent - Ensure proper pH - Check reaction time Extraction_Issue->Deriv_Issue Deriv_Issue->Start Re-analyze Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol Address Activity: - Trim GC column inlet (10-20cm) - Use a new, deactivated liner - Check for leaks Tailing->Tailing_Sol Yes Fronting_Sol Address Overload: - Dilute sample - Reduce injection volume - Check column capacity Fronting->Fronting_Sol Yes Tailing_Sol->Start Re-analyze Fronting_Sol->Start Re-analyze

References

Technical Support Center: Byproduct Formation in Dibutyltin bis(2-ethylhexanoate) Catalyzed Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to byproduct formation in polymerizations catalyzed by Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH).

Frequently Asked Questions (FAQs)

Q1: What is Dibutyltin bis(2-ethylhexanoate) (DBTEH) and what is its primary role in polymerization?

Dibutyltin bis(2-ethylhexanoate) is an organotin compound commonly used as a catalyst in various polymerization reactions, most notably in the synthesis of polyurethanes and silicones.[1][2] Its primary function is to accelerate the reaction between monomers, such as isocyanates and polyols in polyurethane production, leading to the formation of the polymer chain.

Q2: What are the main byproducts that can form during DBTEH-catalyzed polymerizations?

The primary byproducts of concern stem from two main sources: side reactions of the monomers themselves and reactions involving the catalyst. In polyurethane synthesis, common byproducts include polyureas (from the reaction of isocyanates with water), carbon dioxide, allophanates, and biurets.[3][4] A significant byproduct concern related to the catalyst is its potential hydrolysis in the presence of moisture, which can lead to the formation of Dibutyltin Oxide (DBTO) and 2-ethylhexanoic acid.

Q3: How does moisture affect DBTEH-catalyzed polymerizations?

Moisture can have a significant negative impact on polymerizations catalyzed by DBTEH. Firstly, in polyurethane synthesis, water reacts with isocyanates to produce an unstable carbamic acid which then decomposes into an amine and carbon dioxide gas, the latter of which can cause unwanted foaming. The amine can then react with another isocyanate to form a urea (B33335) linkage, creating polyurea byproducts.[3] Secondly, organotin catalysts like DBTEH can be sensitive to hydrolysis.[5][6] The presence of water can lead to the hydrolysis of the catalyst, reducing its catalytic activity and forming byproducts such as Dibutyltin Oxide (DBTO).

Q4: What is Dibutyltin Oxide (DBTO) and why is it a concern?

Dibutyltin Oxide (DBTO) is a potential hydrolysis byproduct of DBTEH.[7] While DBTO itself can act as a catalyst in some reactions, its formation from DBTEH during polymerization indicates catalyst degradation.[7] This can lead to a decrease in the desired reaction rate and potentially affect the final properties of the polymer. The presence of DBTO as an impurity can also be a concern in applications with strict purity requirements.

Q5: Can DBTEH catalyze side reactions other than the main polymerization reaction?

Yes, particularly in polyurethane synthesis at elevated temperatures, DBTEH can catalyze the formation of allophanates (reaction of an isocyanate with a urethane (B1682113) group) and biurets (reaction of an isocyanate with a urea group).[4] These side reactions lead to branching and cross-linking in the polymer, which can significantly alter the material's mechanical properties, sometimes leading to premature gelation.

Troubleshooting Guides

Issue 1: Slow or Incomplete Polymerization
Possible Cause Recommended Troubleshooting Steps
Catalyst Hydrolysis/Deactivation Moisture Contamination: Ensure all reactants (monomers, solvents) are thoroughly dried before use. Implement stringent anhydrous reaction conditions. Consider using molecular sieves. Acidic Impurities: Impurities in the reactants can deactivate the catalyst. Purify monomers and solvents prior to use.
Insufficient Catalyst Loading Verify the correct amount of DBTEH was added to the reaction mixture.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress. Be aware that higher temperatures can promote side reactions.
Issue 2: Unexpected Foaming or Gas Evolution (in Polyurethane Synthesis)
Possible Cause Recommended Troubleshooting Steps
Reaction of Isocyanate with Water Strict Anhydrous Conditions: As with slow reactions, ensure all components of the reaction are free from moisture. Degas Reactants: Degas monomers under vacuum before reaction to remove dissolved water and air.
Thermal Decomposition of Reactants Ensure the reaction temperature is not exceeding the thermal stability limits of the monomers.
Issue 3: Premature Gelation or Increase in Viscosity
Possible Cause Recommended Troubleshooting Steps
Allophanate/Biuret Formation Control Temperature: These side reactions are often promoted by high temperatures. Lowering the reaction temperature can help minimize their formation. Optimize Catalyst Concentration: Use the minimum effective concentration of DBTEH.
High Monomer Purity Issues Ensure the purity of the monomers, as some impurities can act as cross-linking agents.
Issue 4: Poor Mechanical Properties or Inconsistent Batches
Possible Cause Recommended Troubleshooting Steps
Presence of Byproducts Characterize the polymer for the presence of byproducts such as polyureas, allophanates, or biurets using techniques like FTIR or NMR. Their presence can indicate issues with moisture control or reaction temperature.
Inconsistent Catalyst Activity Ensure consistent quality and storage conditions of the DBTEH catalyst, as its activity can be affected by hydrolysis during storage.

Data Presentation

Table 1: Potential Byproducts in DBTEH-Catalyzed Polymerizations

Polymerization TypePotential ByproductOriginFactors Promoting Formation
Polyurethane PolyureaReaction of isocyanate with waterPresence of moisture
Carbon DioxideDecomposition of carbamic acid (from isocyanate + water)Presence of moisture
AllophanateReaction of isocyanate with urethane groupHigh temperature, high catalyst concentration
BiuretReaction of isocyanate with urea groupHigh temperature, high catalyst concentration
General Dibutyltin Oxide (DBTO)Hydrolysis of DBTEH catalystPresence of moisture
2-Ethylhexanoic AcidHydrolysis of DBTEH catalystPresence of moisture

Experimental Protocols

Protocol 1: Monitoring Polyurethane Formation via FT-IR Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of the isocyanate group, indicating the progress of the polyurethane-forming reaction.

Methodology:

  • Set up the polymerization reaction in a vessel compatible with an in-situ FT-IR probe.

  • Acquire a background spectrum of the initial reaction mixture (polyol, solvent, etc.) before the addition of the isocyanate.

  • Add the isocyanate and DBTEH catalyst to the reaction mixture and immediately begin spectral acquisition.

  • Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.

  • The rate of reaction can be determined by plotting the absorbance of the isocyanate peak versus time.

Protocol 2: Detection of Organotin Byproducts by GC-MS

This protocol outlines a general procedure for the extraction and analysis of organotin compounds, such as residual DBTEH and potential DBTO byproducts, from a polymer matrix.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the polymer sample in a suitable solvent (e.g., THF, dichloromethane).

    • Extract the organotin compounds from the polymer solution using a liquid-liquid extraction with a solvent like hexane (B92381), after acidification of the sample.[8]

  • Derivatization:

    • Since many organotin compounds are not volatile enough for GC analysis, a derivatization step is necessary. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[8][9][10]

    • To the extracted sample, add a solution of NaBEt₄ and vortex the mixture.[9]

  • GC-MS Analysis:

    • Inject the derivatized hexane layer into a GC-MS system.

    • Use a suitable GC column (e.g., a 5% phenyl-methylpolysiloxane column) and temperature program to separate the derivatized organotin compounds.

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for the target organotin compounds.

Mandatory Visualizations

Byproduct_Formation_Polyurethane Isocyanate Isocyanate (-NCO) Urethane Polyurethane (-NHCOO-) Isocyanate->Urethane + Polyol Carbamic_Acid Carbamic Acid (unstable) Isocyanate->Carbamic_Acid + Water Urea Polyurea (-NHCONH-) Isocyanate->Urea Allophanate Allophanate (Branching) Isocyanate->Allophanate Biuret Biuret (Branching) Isocyanate->Biuret Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->Carbamic_Acid DBTO Dibutyltin Oxide (DBTO) Water->DBTO EHA 2-Ethylhexanoic Acid Water->EHA DBTEH DBTEH Catalyst DBTEH->Urethane catalyzes DBTEH->Allophanate catalyzes DBTEH->Biuret catalyzes DBTEH->DBTO hydrolysis DBTEH->EHA hydrolysis Urethane->Allophanate + Isocyanate (High Temp) Amine Amine (-NH₂) Carbamic_Acid->Amine decomposes CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Amine->Urea + Isocyanate Urea->Biuret + Isocyanate (High Temp)

Caption: Byproduct formation pathways in DBTEH-catalyzed polyurethane synthesis.

Troubleshooting_Workflow Start Experimental Issue Observed Issue_Slow Slow/Incomplete Reaction Start->Issue_Slow Issue_Foam Foaming/Gas Evolution Start->Issue_Foam Issue_Gel Premature Gelation Start->Issue_Gel Cause_Hydrolysis Catalyst Hydrolysis? Issue_Slow->Cause_Hydrolysis Cause_Water Water Contamination? Issue_Foam->Cause_Water Cause_Temp High Temperature? Issue_Gel->Cause_Temp Action_Dry Dry Reactants & Solvents Cause_Hydrolysis->Action_Dry Yes Action_Catalyst Verify Catalyst Loading Cause_Hydrolysis->Action_Catalyst No Cause_Water->Action_Dry Yes Analyze_Byproducts Analyze for Byproducts (FTIR, GC-MS, NMR) Cause_Water->Analyze_Byproducts No Action_Temp Optimize Temperature Cause_Temp->Action_Temp Yes Cause_Temp->Analyze_Byproducts No Action_Dry->Analyze_Byproducts Action_Temp->Analyze_Byproducts Action_Catalyst->Analyze_Byproducts

Caption: Troubleshooting workflow for common issues in DBTEH-catalyzed polymerizations.

References

Effect of temperature on the performance of Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibutyltin (B87310) bis(2-ethylhexanoate)

Welcome to the Technical Support Center for Dibutyltin bis(2-ethylhexanoate), also known as DBTDL or DBTEH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this organotin catalyst, with a specific focus on the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Dibutyltin bis(2-ethylhexanoate) and how does temperature impact it?

A1: Dibutyltin bis(2-ethylhexanoate) is a highly effective organotin catalyst primarily used to accelerate polymerization reactions.[1] Its main applications include the formation of polyurethanes, curing silicone elastomers (RTV), and as a PVC stabilizer.[1][2]

Temperature is a critical factor influencing its catalytic performance.[3] Generally, increasing the temperature accelerates the reaction rate.[3] However, excessively high temperatures can lead to undesirable side reactions, such as isocyanate trimerization, or even catalyst degradation, which can compromise the quality of the final product.[3][4] Finding the optimal temperature is key to balancing reaction speed and product integrity.[3]

Q2: My polyurethane reaction is curing much faster/slower than expected. Could the catalyst's temperature be the cause?

A2: Yes, variations in temperature are a likely cause. The catalytic activity of Dibutyltin bis(2-ethylhexanoate) is highly sensitive to temperature.[3]

  • Slow Curing: If your ambient temperature is lower than specified in your protocol, the catalyst's efficiency will decrease, leading to longer gel and tack-free times. For instance, a reaction that proceeds well at 24°C will be significantly slower at 5°C.[5]

  • Fast Curing: Conversely, higher-than-expected temperatures will dramatically increase the reaction rate, potentially reducing pot life and causing premature gelation.[3][6] This can be problematic in processes like casting where a certain flow time is required.[7]

See the troubleshooting guide below for a systematic approach to diagnosing this issue.

Q3: What is the optimal operating temperature range for this catalyst?

A3: The optimal temperature range is highly dependent on the specific application (e.g., polyurethane foam, coatings, elastomers) and the other reactants involved.[8]

  • For many polyurethane coating systems, an effective range is between 25°C and 80°C.[3]

  • In the synthesis of some polyester (B1180765) resins, temperatures can be much higher, ranging from 210-240°C.[9]

  • For storage, to ensure catalyst stability and shelf life, a cool, dry environment between 10°C and 30°C is recommended.[8]

It is crucial to perform preliminary experiments to determine the ideal temperature for your specific formulation.

Q4: I'm observing yellowing in my final product. Can high temperatures cause the catalyst to degrade?

A4: Yes, thermal decomposition of organotin compounds at elevated temperatures is a known issue.[4] Strong heat should be avoided.[2] This degradation can lead to discoloration (yellowing or browning) in the final polymer and a potential loss of catalytic activity. If you are operating at the higher end of the temperature range for your system, consider running trials at slightly lower temperatures to see if the discoloration is mitigated.

Q5: How does temperature affect the physical properties of the catalyst itself?

A5: Dibutyltin bis(2-ethylhexanoate) is a solid white powder at room temperature with a melting point of approximately 57-59°C.[4][10] It is often dissolved in solvents like mineral oils or xylene for easier handling.[2] Temperature will affect the viscosity of these solutions. At lower temperatures, viscosity will increase, which can affect accurate dosing and mixing. Ensure the catalyst is within its recommended storage temperature range (10-30°C) before use to maintain consistent physical properties.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to temperature effects.

Issue 1: Inconsistent Curing Times (Too Fast or Too Slow)

Potential Cause Verification Step Recommended Action
Ambient Temperature Fluctuation Use a calibrated thermometer to measure the temperature of the reactants, the reaction vessel, and the immediate lab environment.Isolate the experiment from drafts. Use a temperature-controlled water bath or reaction block to maintain a consistent temperature.
Exothermic Reaction Monitor the internal reaction temperature with a probe. A rapid rise after adding reactants indicates a strong exotherm.Pre-cool the reactants before mixing. Add the isocyanate component slowly (dropwise) to better manage heat generation.[6]
Incorrect Catalyst Concentration Double-check calculations for catalyst loading, ensuring it is based on the total resin solids.Adjust catalyst concentration. Remember that the relationship between concentration and cure time is often logarithmic.[11]

Issue 2: Final Product Discoloration (Yellowing)

Potential Cause Verification Step Recommended Action
Catalyst Thermal Degradation Review the peak temperature reached during the reaction. Was it excessively high or sustained for too long?Lower the reaction temperature in 10°C increments to find a balance between cure speed and color stability.
Side Reactions at High Temperature Analyze the product for byproducts like allophanates, which are favored at elevated temperatures.[3][6]Optimize the temperature to favor the primary urethane (B1682113) reaction. A range of 60-80°C is often a good starting point for TDI-polyol reactions to minimize side reactions.[6]

Troubleshooting Workflow Diagram

G start Problem: Inconsistent Product Quality check_cure Curing Time Issue? start->check_cure check_color Discoloration Issue? start->check_color check_cure->check_color No cure_slow Curing Too Slow check_cure->cure_slow Yes (Slow) cure_fast Curing Too Fast (Short Pot Life) check_cure->cure_fast Yes (Fast) yellowing Product Yellowing check_color->yellowing Yes sol_temp_low Action: Increase and control reaction temperature. cure_slow->sol_temp_low sol_temp_high Action: Decrease and control reaction temperature. Manage exotherm. cure_fast->sol_temp_high sol_degrade Action: Lower peak cure temperature to prevent catalyst degradation. yellowing->sol_degrade

A decision tree for troubleshooting common issues.

Quantitative Data Summary

The catalytic activity of Dibutyltin bis(2-ethylhexanoate) is directly correlated with temperature. The following table illustrates the typical effect of temperature on the gel time of a polyurethane coating system.

Table 1: Effect of Temperature on Gel Time

Temperature (°C) Gel Time (minutes) Observation
25 45 Reaction proceeds at a moderate rate.
50 18 Significant increase in reaction speed.
80 7 Very rapid gelation; pot life is short.

(Note: Data is illustrative, based on general findings. Actual times will vary significantly with the specific chemical system.[3])

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Cure Time

This protocol outlines a method to quantify how temperature influences the catalytic performance of Dibutyltin bis(2-ethylhexanoate) in a generic two-component polyurethane system.

1. Materials:

  • Polyol component

  • Isocyanate component (e.g., MDI or TDI)

  • Dibutyltin bis(2-ethylhexanoate) catalyst solution (e.g., 0.1% in a suitable solvent)

  • Anhydrous solvent (if required)

  • Temperature-controlled water bath or hot plate with a reaction block

  • Digital thermometer or thermocouple

  • Stopwatch

  • Glass vials or beakers

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

2. Procedure:

  • Preparation: Set up a series of reactions to be run at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Reactant Conditioning: Place the polyol and isocyanate components in the temperature-controlled bath for at least 30 minutes to allow them to reach the target temperature.

  • Mixing: In a reaction vial, add the pre-heated polyol. Begin stirring.

  • Catalyst Addition: Add the calculated amount of Dibutyltin bis(2-ethylhexanoate) catalyst to the polyol and mix for 30 seconds.

  • Initiation: Add the pre-heated isocyanate to the polyol/catalyst mixture. Start the stopwatch immediately.

  • Data Collection:

    • Gel Time: Record the time it takes for the mixture to become stringy or gel-like, such that it no longer flows smoothly. This is the gel time.

    • Tack-Free Time: Periodically touch the surface of the mixture with a clean tool. The tack-free time is when the material no longer feels sticky to the touch.

  • Analysis: Repeat the experiment for each designated temperature. Plot the gel time and tack-free time as a function of temperature to visualize the relationship.

Experimental Workflow Diagram

G prep 1. Prepare Reactants (Polyol, Isocyanate, Catalyst) condition 2. Thermally Condition Reactants to Target Temp (T) prep->condition mix 3. Mix Polyol and Catalyst condition->mix initiate 4. Add Isocyanate & Start Timer mix->initiate observe 5. Monitor Viscosity and Surface Tack initiate->observe record 6. Record Gel Time & Tack-Free Time observe->record repeat 7. Repeat for Different Temperatures (T1, T2, T3...) record->repeat repeat->condition Next Temp analyze 8. Plot Time vs. Temp repeat->analyze

Workflow for temperature-dependent cure time analysis.

References

Validation & Comparative

A Head-to-Head Battle of Catalysts: Dibutyltin Bis(2-Ethylhexanoate) vs. Dibutyltin Dilaurate in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, the choice of catalyst is a critical determinant of the final properties and performance of polyurethane-based materials. Among the plethora of available options, organotin compounds, particularly dibutyltin (B87310) derivatives, have long been favored for their high catalytic efficiency. This guide provides a detailed comparative analysis of two widely used organotin catalysts: Dibutyltin bis(2-ethylhexanoate) and Dibutyltin Dilaurate, focusing on their performance in polyurethane catalysis, supported by experimental data and protocols.

Executive Summary

Dibutyltin bis(2-ethylhexanoate) and Dibutyltin Dilaurate (DBTDL) are both highly effective catalysts in promoting the gelling reaction—the formation of urethane (B1682113) linkages from isocyanates and polyols—which is fundamental to the curing of polyurethane foams, coatings, adhesives, and elastomers. While both catalysts operate through a similar Lewis acid mechanism, subtle differences in their molecular structure can influence their reactivity, hydrolytic stability, and ultimately, the processing characteristics and final properties of the polyurethane product. This guide will delve into these differences, presenting available data to aid in catalyst selection for specific applications.

Catalytic Performance: A Comparative Analysis

The primary role of these catalysts is to accelerate the reaction between the isocyanate (-NCO) and hydroxyl (-OH) groups.[1] This is crucial for achieving a desirable cure rate and ensuring the development of the polymer network. The catalytic activity is often evaluated by measuring key reaction profile parameters such as cream time, gel time, rise time, and tack-free time.[2][3]

CatalystCream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)
Dibutyltin bis(2-ethylhexanoate) Data not available in comparative studiesData not available in comparative studiesData not available in comparative studiesData not available in comparative studies
Dibutyltin Dilaurate (DBTDL) Varies with formulation (e.g., 18-34s in some rigid foams)[4]Varies with formulation[5][6]Varies with formulationVaries with formulation (e.g., 230-260s in some flexible foams)[4]

Note: Direct, side-by-side comparative data for Dibutyltin bis(2-ethylhexanoate) and Dibutyltin Dilaurate under identical experimental conditions is limited in the reviewed literature. The data for DBTDL is provided as a reference from studies on various polyurethane formulations.

Hydrolytic Stability: A Key Differentiator

A critical consideration in the selection of an organotin catalyst is its hydrolytic stability, as the presence of moisture can lead to the deactivation of the catalyst and affect the final product's quality.[7] Organotin carboxylates can be susceptible to hydrolysis, which can reduce their catalytic activity.[7]

CatalystHydrolytic Stability
Dibutyltin bis(2-ethylhexanoate) Generally considered to have good hydrolytic stability.
Dibutyltin Dilaurate (DBTDL) Known to be sensitive to hydrolysis.[7][8]

The steric hindrance provided by the 2-ethylhexanoate (B8288628) groups in Dibutyltin bis(2-ethylhexanoate) may contribute to its enhanced hydrolytic stability compared to the laurate groups in DBTDL.

Experimental Protocols

To ensure accurate and reproducible comparison of catalyst performance, standardized experimental procedures are essential.

Determination of Reaction Profile (Cup Foam Test) - Based on ASTM D7487-13[3][10]

This practice is used to determine the reaction profile of a polyurethane foam formulation.

Materials and Equipment:

  • Polyol blend

  • Isocyanate

  • Catalyst (Dibutyltin bis(2-ethylhexanoate) or Dibutyltin Dilaurate)

  • Paper cup (e.g., 250 mL)

  • Mixing paddle (e.g., attached to a high-speed mixer)

  • Stopwatch

  • Thermocouple (optional, for exotherm measurement)

  • Fume hood

Procedure:

  • Pre-condition the polyol, isocyanate, and catalyst to a specified temperature (e.g., 25 °C).

  • Accurately weigh the polyol blend into the paper cup.

  • Add the specified amount of catalyst to the polyol and mix thoroughly.

  • Place the cup under the mixer in a fume hood.

  • Start the stopwatch and the mixer simultaneously as you add the isocyanate to the polyol blend.

  • Mix for a specified time (e.g., 10 seconds) at a specified speed (e.g., 2000 rpm).

  • Stop the mixer and observe the reacting mixture.

  • Record the following times:

    • Cream Time: The time from the start of mixing until the mixture starts to rise and changes color or becomes cloudy.[3]

    • Gel Time: The time from the start of mixing until fine strands of polymer can be pulled from the surface of the foam with a spatula or wooden stick.[3][6]

    • Rise Time: The time from the start of mixing until the foam reaches its maximum height.[3][6]

    • Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.[3]

Evaluation of Foam Properties

After the foam has cured (typically for 24 hours at ambient temperature), the following properties can be evaluated:

  • Density: Measured according to standard methods (e.g., ASTM D1622).

  • Compressive Strength: Measured according to standard methods (e.g., ASTM D1621).

Catalytic Mechanism and Logical Workflow

The catalytic action of both dibutyltin bis(2-ethylhexanoate) and dibutyltin dilaurate in polyurethane formation is generally accepted to proceed through a Lewis acid mechanism.[1] The tin center of the catalyst coordinates with the reactants, lowering the activation energy of the reaction.

G Catalytic Cycle of Dibutyltin Esters in Urethane Formation Catalyst Dibutyltin Ester (DBTEH or DBTDL) Intermediate Activated Complex [Catalyst-Isocyanate-Polyol] Catalyst->Intermediate Coordination Isocyanate R-N=C=O Isocyanate->Intermediate Polyol R'-OH Polyol->Intermediate Urethane Urethane Linkage R-NH-CO-OR' Intermediate->Urethane Nucleophilic Attack & Bond Formation Regenerated_Catalyst Regenerated Catalyst Intermediate->Regenerated_Catalyst Release G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation Define Polyurethane Formulation (Polyol, Isocyanate, Additives) Catalyst_Selection Select Catalysts: - Dibutyltin bis(2-ethylhexanoate) - Dibutyltin Dilaurate Formulation->Catalyst_Selection Cup_Test Perform Cup Foam Test (ASTM D7487-13) Catalyst_Selection->Cup_Test Measure_Kinetics Measure Reaction Profile: - Cream Time - Gel Time - Rise Time - Tack-Free Time Cup_Test->Measure_Kinetics Cure_Foam Cure Foam Samples (24 hours) Measure_Kinetics->Cure_Foam Measure_Properties Measure Physical Properties: - Density - Compressive Strength Cure_Foam->Measure_Properties Compare_Data Compare Performance Data Measure_Properties->Compare_Data

References

A Comparative Study: Tin vs. Platinum Catalysts for Silicone Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of catalyst in silicone curing is a critical determinant of the final properties and performance of the cured material. This guide provides a comprehensive comparison of the two most prevalent types of catalysts used in room temperature vulcanizing (RTV) silicones: tin-based (condensation cure) and platinum-based (addition cure) systems. This document will delve into the fundamental chemistry, comparative performance data, and detailed experimental protocols to aid in the selection of the optimal catalyst system for your research, development, and manufacturing needs.

Introduction to Curing Chemistries

Silicone elastomers are formed through the cross-linking of polydimethylsiloxane (B3030410) (PDMS) polymer chains. The catalyst dictates the specific chemical reaction that forms this three-dimensional network.

Tin-Catalyzed (Condensation) Curing: This process typically utilizes an organotin compound, such as dibutyltin (B87310) dilaurate, as the catalyst. The curing mechanism is a condensation reaction where a hydroxyl-terminated PDMS reacts with a silane (B1218182) crosslinker in the presence of atmospheric moisture.[1][2][3] This reaction results in the formation of a siloxane bond and the release of a small byproduct, typically an alcohol or acetic acid.[2][3]

Platinum-Catalyzed (Addition) Curing: This system employs a platinum complex, often Karstedt's catalyst, to facilitate a hydrosilylation reaction.[4] In this reaction, a vinyl-functional silicone polymer undergoes an addition reaction with a silicon-hydride functional crosslinker.[5] A key advantage of this mechanism is that no byproducts are formed during the curing process.[5][6]

Comparative Performance Data

The choice between tin and platinum catalysts significantly impacts the physical and chemical properties of the cured silicone. The following tables summarize key performance indicators based on typical values found in technical datasheets.

PropertyTin-Cured Silicone (Condensation Cure)Platinum-Cured Silicone (Addition Cure)
Curing Mechanism Condensation ReactionAddition (Hydrosilylation) Reaction
Catalyst Organotin compounds (e.g., tin salts)Platinum complexes
Byproducts Yes (e.g., alcohol, acetic acid)[2][3]No[5][6]
Shrinkage Higher (typically 0.3% - 1% or more)[1][3][6]Very low (typically < 0.1%)[6]
Cure Inhibition Less prone to inhibitionSensitive to sulfur, tin, amines, and other compounds[1][6][7]
Food/Skin Contact Not generally recommendedOften biocompatible and can be formulated for food and skin contact applications[6]
Cost Generally lower[1][7]Generally higher[1][7]
Library Life Shorter, can degrade over time[6][7]Longer, very stable over time[6][7]

Table 1: General Characteristics of Tin vs. Platinum-Cured Silicones

Mechanical PropertyTypical Values for Tin-Cured SiliconesTypical Values for Platinum-Cured Silicones
Hardness (Shore A) 10 - 400 - 70
Tensile Strength (MPa) 2.0 - 5.04.0 - 9.0
Tear Strength (kN/m or ppi) 15 - 30 kN/m (85 - 171 ppi)15 - 40 kN/m (85 - 228 ppi)
Elongation at Break (%) 300 - 700300 - 1000
Pot Life (Working Time) 5 - 90 minutes5 minutes - several hours
Cure Time (at room temp.) 4 - 24 hours1 - 24 hours (can be heat-accelerated)[8]

Table 2: Comparative Mechanical and Curing Properties

Experimental Protocols

To ensure accurate and reproducible data when comparing silicone elastomers, standardized testing procedures are essential. The following are detailed methodologies for key experiments.

Rheological Analysis of Curing Profile

Objective: To monitor the change in viscoelastic properties of the silicone during the curing process to determine pot life and cure time.

Apparatus: A rotational rheometer with parallel plate geometry, capable of oscillatory measurements and temperature control.

Procedure:

  • Sample Preparation: In a clean container, precisely weigh and thoroughly mix the silicone base and catalyst according to the manufacturer's specified ratio.

  • Instrument Setup:

    • Set the rheometer to the desired isothermal test temperature (e.g., 25°C for room temperature cure or an elevated temperature for accelerated curing).

    • Set the geometry gap appropriate for the sample viscosity (typically 1-2 mm).

  • Loading the Sample: Immediately after mixing, place the required amount of the silicone mixture onto the center of the lower plate of the rheometer.

  • Initiating the Test:

    • Lower the upper plate to the set gap, ensuring the sample is evenly distributed and slightly overfills the gap. Trim any excess material.

    • Start the oscillatory time sweep measurement. Typical parameters include a frequency of 1 Hz and a strain within the linear viscoelastic region (LVER) of the material (determined from a prior strain sweep).

  • Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of time.

  • Data Interpretation:

    • Pot Life (Working Time): Often defined as the time at which the viscosity doubles or the time to the G'/G'' crossover point, where the material transitions from a liquid-like to a solid-like behavior.[9][10]

    • Cure Time: Typically defined as the time to reach a certain percentage (e.g., 90%) of the final storage modulus or the point where the storage modulus plateaus.

Tensile Strength and Elongation at Break (ASTM D412)

Objective: To determine the tensile strength and ultimate elongation of the cured silicone elastomer.

Apparatus: A universal testing machine (tensile tester) with appropriate grips for elastomeric materials. A die for cutting dumbbell-shaped specimens (Die C is common).

Procedure:

  • Specimen Preparation:

    • Prepare a flat sheet of the cured silicone with a uniform thickness.

    • Using the die, cut at least three dumbbell-shaped test specimens from the sheet.

    • Measure the thickness and width of the narrow section of each specimen.

  • Test Execution:

    • Set the crosshead speed of the tensile tester to 500 ± 50 mm/min.

    • Clamp a specimen securely in the grips of the machine.

    • Start the test and record the force and elongation until the specimen ruptures.

  • Calculations:

    • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The extension of the specimen at the point of rupture, expressed as a percentage of the original gauge length.

Tear Strength (ASTM D624)

Objective: To measure the resistance of the cured silicone elastomer to tearing.

Apparatus: A universal testing machine (tensile tester). A die for cutting the specified test specimen (e.g., Die C - right angle tear).

Procedure:

  • Specimen Preparation:

    • Prepare a flat sheet of the cured silicone with a uniform thickness.

    • Cut at least three test specimens using the appropriate die.

  • Test Execution:

    • Set the crosshead speed of the tensile tester to 500 ± 50 mm/min.

    • Place the specimen in the grips so that the tab ends are held and the force is applied to the apex of the angle.

    • Start the test and record the maximum force required to tear the specimen.

  • Calculation:

    • Tear Strength (kN/m or ppi): The maximum force recorded divided by the thickness of the specimen.

Visualizing the Curing Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental chemical reactions of tin and platinum-catalyzed silicone curing.

TinCuring Tin-Catalyzed (Condensation) Curing cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products PDMS_OH Hydroxyl-Terminated PDMS (HO-SiR2-O-[SiR2-O]n-SiR2-OH) Cured_Silicone Cross-linked Silicone Network (...-Si-O-Si-...) PDMS_OH->Cured_Silicone Crosslinker Silane Crosslinker (e.g., Si(OR)4) Crosslinker->Cured_Silicone Moisture Atmospheric Moisture (H2O) Tin_Catalyst Organotin Catalyst (e.g., Dibutyltin Dilaurate) Moisture->Tin_Catalyst activates Tin_Catalyst->Cured_Silicone catalyzes Byproduct Byproduct (e.g., Alcohol, R-OH) Cured_Silicone->Byproduct releases PlatinumCuring Platinum-Catalyzed (Addition) Curing cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Vinyl_PDMS Vinyl-Functional PDMS (...-SiR2-CH=CH2) Cured_Silicone Cross-linked Silicone Network (...-SiR2-CH2-CH2-SiR2-...) Vinyl_PDMS->Cured_Silicone Hydride_Crosslinker Hydride-Functional Crosslinker (...-SiR2-H) Hydride_Crosslinker->Cured_Silicone Platinum_Catalyst Platinum Catalyst (e.g., Karstedt's Catalyst) Platinum_Catalyst->Cured_Silicone catalyzes

References

A Comparative Performance Analysis of Dibutyltin bis(2-ethylhexanoate) and Zinc Octoate Catalysts in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount in controlling reaction kinetics and determining the final properties of polyurethane-based materials. This guide provides a detailed comparison of the performance of two commonly used catalysts: Dibutyltin bis(2-ethylhexanoate) and Zinc Octoate.

Organotin compounds, such as Dibutyltin bis(2-ethylhexanoate), have long been the industry standard due to their high catalytic efficiency in promoting the urethane (B1682113) formation (gelling) reaction.[1][2] However, growing concerns over their toxicity have spurred the adoption of more environmentally friendly alternatives like Zinc Octoate.[3][4] This comparison delves into their respective catalytic activities, providing available experimental data and detailed protocols for their evaluation.

Quantitative Performance Comparison

While direct head-to-head quantitative data for Dibutyltin bis(2-ethylhexanoate) versus Zinc Octoate is limited in publicly available literature, a comparative summary can be compiled from existing studies on analogous organotin and zinc-based catalysts in polyurethane systems. The following table summarizes key performance indicators.

Performance MetricDibutyltin bis(2-ethylhexanoate) (and analogous organotins)Zinc OctoateKey Observations
Primary Catalytic Activity High activity for the gelling reaction (isocyanate-polyol).[1][5]Preferentially catalyzes crosslinking reactions (allophanate/biuret formation).[6]Tin catalysts are potent gelling agents, while zinc catalysts are more effective in the later stages of curing.
Reaction Onset Fast-acting.[7]Delayed action.[3][7]The delayed onset of zinc octoate can provide a longer pot life.[8]
Toxicity Profile High toxicity concerns.[2][4]Lower toxicity, considered more environmentally friendly.[3][4]Regulatory and safety considerations often favor the use of zinc-based catalysts.
Typical Use Primary catalyst for urethane formation.[5]Often used as a co-catalyst, frequently with bismuth compounds.[6]Zinc octoate's synergistic effects with other catalysts can be leveraged to fine-tune reaction profiles.[8]
Curing Characteristics Promotes rapid development of physical properties.Can contribute to improved adhesion and flexibility.[1]The choice of catalyst significantly impacts the final mechanical properties of the polyurethane.

Experimental Protocols

To facilitate a direct and quantitative comparison of catalyst performance, the following experimental protocol outlines a methodology for monitoring the polyurethane reaction kinetics using Fourier Transform Infrared (FTIR) spectroscopy.

Objective:

To determine and compare the reaction kinetics of a polyurethane formulation catalyzed by Dibutyltin bis(2-ethylhexanoate) and Zinc Octoate.

Materials:
  • Polyol (e.g., Polypropylene glycol, Polyester polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • Dibutyltin bis(2-ethylhexanoate) catalyst

  • Zinc Octoate catalyst

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Dibutylamine solution (for quenching and titration, if supplementary analysis is desired)

  • Standardized hydrochloric acid solution (for titration)

  • Bromocresol green indicator

Equipment:
  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.[9]

  • Reaction vessel (three-neck round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, and thermometer/thermocouple.

  • Constant temperature bath.

  • Syringes for reactant and catalyst addition.

Procedure:
  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent side reactions with water.

    • Dry the polyol and solvent over molecular sieves to remove residual moisture.

    • Prepare stock solutions of each catalyst in the anhydrous solvent at a known concentration.

  • Reaction Setup:

    • Charge the reaction vessel with a predetermined amount of the dried polyol and solvent.

    • Place the vessel in the constant temperature bath and allow the contents to reach the desired reaction temperature (e.g., 50-70 °C) under a nitrogen blanket.[9]

    • Begin stirring at a constant rate.

  • Kinetic Measurement (FTIR):

    • Insert the ATR probe into the reaction mixture and collect a background spectrum.

    • Add the desired amount of catalyst solution to the reaction vessel and allow it to mix thoroughly.

    • Initiate the reaction by adding a stoichiometric amount of the diisocyanate to the mixture. This is considered time zero (t=0).

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).[10]

    • Monitor the disappearance of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹.[11]

  • Data Analysis:

    • Calculate the concentration of the isocyanate group at each time point by measuring the area of its corresponding peak in the FTIR spectrum.

    • Plot the concentration of isocyanate versus time for each catalyst.

    • Determine the apparent rate constant (k) for each reaction, assuming pseudo-first or second-order kinetics, by fitting the experimental data to the appropriate integrated rate law.

  • Physical Property Measurement (Optional but Recommended):

    • Gel Time: Periodically check for the point at which the mixture no longer flows and forms a gel-like substance.

    • Tack-Free Time: Periodically touch the surface of a sample of the reacting mixture to determine the time at which it is no longer sticky to the touch.[12]

Catalytic Mechanisms and Signaling Pathways

The catalytic mechanisms of organotin and zinc compounds in polyurethane formation differ, which accounts for their distinct performance characteristics.

Dibutyltin bis(2-ethylhexanoate): A Lewis Acid Catalysis Pathway

Organotin catalysts like Dibutyltin bis(2-ethylhexanoate) are generally understood to function as Lewis acids. The tin center coordinates with the reactants, activating them for nucleophilic attack. One proposed mechanism involves the formation of a tin alkoxide intermediate.[13]

G cluster_0 Catalytic Cycle of Dibutyltin bis(2-ethylhexanoate) Sn Bu2Sn(OOCR)2 (Catalyst) Sn_Alkoxide Bu2Sn(OOCR)(OR') (Tin Alkoxide) Sn->Sn_Alkoxide + R'-OH - RCOOH Polyol R'-OH (Polyol) Complex [Catalyst-Reactant Complex] Sn_Alkoxide->Complex + R''-NCO Isocyanate R''-NCO (Isocyanate) Urethane R''-NH-COO-R' (Urethane Product) Complex->Urethane Intramolecular Rearrangement Urethane->Sn Releases Catalyst

Caption: Lewis acid catalytic cycle of Dibutyltin bis(2-ethylhexanoate).

Zinc Octoate: A Coordination-Insertion Mechanism

Zinc-based catalysts are thought to operate through a coordination-insertion mechanism. The zinc ion coordinates with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[3]

G cluster_1 Catalytic Cycle of Zinc Octoate Zn Zn(OOCR)2 (Catalyst) Zn_Iso_Complex [Zn-Isocyanate Complex] Zn->Zn_Iso_Complex + R''-NCO Isocyanate R''-NCO (Isocyanate) Transition_State [Transition State] Zn_Iso_Complex->Transition_State + R'-OH Polyol R'-OH (Polyol) Urethane R''-NH-COO-R' (Urethane Product) Transition_State->Urethane Nucleophilic Attack & Proton Transfer Urethane->Zn Releases Catalyst G cluster_workflow Comparative Catalyst Performance Evaluation Workflow start Start prep Prepare Reactants (Dry Polyol, Solvent) start->prep setup Reaction Setup (Vessel, Temp Control, N2) prep->setup catalyst_A Add Catalyst A (Dibutyltin bis(2-ethylhexanoate)) setup->catalyst_A catalyst_B Add Catalyst B (Zinc Octoate) setup->catalyst_B initiate_A Initiate Reaction A (Add Isocyanate) catalyst_A->initiate_A initiate_B Initiate Reaction B (Add Isocyanate) catalyst_B->initiate_B monitor_A Monitor Reaction A (FTIR Spectroscopy) initiate_A->monitor_A monitor_B Monitor Reaction B (FTIR Spectroscopy) initiate_B->monitor_B analyze Data Analysis (Calculate Rate Constants) monitor_A->analyze monitor_B->analyze compare Compare Performance (Kinetics, Physical Properties) analyze->compare end End compare->end

References

Bismuth-Based Catalysts: A Viable Alternative to Dibutyltin bis(2-ethylhexanoate) in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more environmentally benign alternatives to organotin catalysts, bismuth-based compounds are emerging as a compelling option. This guide provides an objective comparison of the performance of bismuth-based catalysts against the widely used Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTDL), supported by experimental data and detailed protocols.

The use of organotin compounds, such as Dibutyltin bis(2-ethylhexanoate), in polyurethane applications has come under increasing scrutiny due to their associated toxicity and environmental concerns.[1][2] This has driven the search for less toxic, yet highly effective, alternatives. Bismuth-based catalysts, particularly bismuth carboxylates like bismuth neodecanoate, have shown significant promise as replacements, offering comparable and, in some cases, superior catalytic activity.[3][4][5]

Performance Comparison: Bismuth Catalysts vs. Dibutyltin bis(2-ethylhexanoate)

Bismuth-based catalysts have demonstrated competitive performance in polyurethane formulations, particularly in accelerating the urethane (B1682113) reaction (gelling). Their catalytic activity can be influenced by the specific bismuth compound used, the presence of co-catalysts, and the reaction conditions.

Quantitative Performance Data

The following tables summarize key performance indicators for bismuth-based catalysts compared to DBTDL, collated from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different sources.

Table 1: Comparison of Reaction Kinetics

Catalyst TypeParameterValueConditionsSource
Bismuth NeodecanoatePot Life (2K PU system)Shorter than DBTDLNot specified[6]
Bismuth/Zinc CarboxylatePot Life (2K PU system)Similar or slightly longer than DBTDLNot specified[6]
Bismuth TriflateIsocyanate Conversion EfficiencyHigher than stannous octoateSimilar reaction times[4]
Bismuth CarboxylatesCatalytic ActivityModerate, can be enhanced with lithium carboxylatesNot specified[1]
Bismuth Catalysts (BiCAT 8106)Reactivity (Cream, Gel, Tack-Free Times)2-3 times more reactive than tinSpray polyurethane foam formulation[7]

Table 2: Curing and Physical Properties

CatalystParameterResultFormulationSource
Bismuth NeodecanoateHardness DevelopmentInitially lower, final hardness similar to DBTDLAliphatic isocyanate system[8]
Bismuth CatalystsHardness DevelopmentHigher initial hardness than DBTDLAromatic isocyanate system[8]
Bismuth-catalyzed foamsMechanical PropertiesBetter than tin-catalyzed foamFlexible polyurethane foam[9]
Bismuth CatalystsSelectivity (NCO/OH vs. NCO/H₂O)Higher than DBTDLCasting formulation[8]

Experimental Protocols

To ensure a standardized and objective comparison of catalyst performance, the following experimental protocols are provided as a guideline.

Key Experiment: Evaluation of Catalytic Activity in a Two-Component Polyurethane System

Objective: To determine and compare the effect of a bismuth-based catalyst and Dibutyltin bis(2-ethylhexanoate) on the curing profile of a polyurethane system.

Materials:

  • Polyol Component:

    • Polyether or polyester (B1180765) polyol

    • Solvent (e.g., xylene, methyl ethyl ketone)

    • Catalyst (Bismuth Neodecanoate or Dibutyltin bis(2-ethylhexanoate))

  • Isocyanate Component:

    • Hexamethylene diisocyanate (HDI) trimer or Isophorone diisocyanate (IPDI)

  • Equipment:

    • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

    • Rotational viscometer

    • Stopwatch

    • Mechanical stirrer

    • Constant temperature water bath

Procedure:

  • Formulation Preparation:

    • Prepare the polyol component by thoroughly mixing the polyol, solvent, and the respective catalyst at a predetermined concentration (e.g., 0.1 wt% of the total resin solids).

    • Ensure the isocyanate component is at the same temperature as the polyol component.

  • Kinetic Analysis using FTIR Spectroscopy:

    • Mix a small, precise amount of the polyol component with a stoichiometric amount of the isocyanate component.

    • Immediately place a drop of the reacting mixture onto the ATR crystal of the FTIR spectrometer.

    • Record spectra at regular intervals (e.g., every 30 seconds).

    • Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) to determine the rate of reaction and calculate the percentage of isocyanate conversion over time.

  • Pot Life Determination (Viscosity Measurement):

    • Combine the polyol and isocyanate components in the desired ratio in a beaker and start the stopwatch.

    • Immediately begin measuring the viscosity of the mixture using a rotational viscometer at a constant shear rate and temperature.

    • Record the viscosity at regular intervals.

    • The pot life is defined as the time taken for the initial viscosity to double.

  • Tack-Free Time Determination:

    • Apply a thin film of the reacting mixture onto a substrate (e.g., a glass panel).

    • Periodically, gently touch the surface of the film with a clean, dry finger or a specified tool.

    • The tack-free time is the point at which the film no longer feels sticky and does not transfer to the finger.

Reaction Mechanisms

The catalytic mechanisms of bismuth-based catalysts and DBTDL in the urethane formation reaction, while both facilitating the reaction between an isocyanate and a polyol, proceed through different pathways.

Catalytic Cycle of Dibutyltin bis(2-ethylhexanoate) (DBTDL)

DBTDL is believed to act as a Lewis acid, coordinating with both the isocyanate and the alcohol to facilitate the nucleophilic attack of the hydroxyl group on the isocyanate group.[10][11][12]

DBTDL_Mechanism DBTDL DBTDL Intermediate1 DBTDL-Isocyanate Complex DBTDL->Intermediate1 Coordination Isocyanate R-N=C=O Isocyanate->Intermediate1 Polyol R'-OH Intermediate2 Ternary Complex (DBTDL-Isocyanate-Polyol) Polyol->Intermediate2 Nucleophilic Attack Intermediate1->Intermediate2 Intermediate2->DBTDL Catalyst Regeneration Urethane R-NH-CO-OR' Intermediate2->Urethane Rearrangement

Caption: Proposed catalytic cycle of DBTDL in urethane formation.

Catalytic Cycle of Bismuth-Based Catalysts

Bismuth carboxylates also act as Lewis acids. The proposed mechanism involves the formation of a bismuth-alkoxide intermediate after reaction with the polyol. This intermediate then reacts with the isocyanate.[13]

Bismuth_Mechanism Bi_cat Bismuth Carboxylate Intermediate1 Bismuth-Alkoxide Intermediate Bi_cat->Intermediate1 Ligand Exchange Polyol R'-OH Polyol->Intermediate1 Intermediate2 Coordinated Complex Intermediate1->Intermediate2 Isocyanate R-N=C=O Isocyanate->Intermediate2 Coordination Intermediate2->Bi_cat Catalyst Regeneration Urethane R-NH-CO-OR' Intermediate2->Urethane Insertion & Rearrangement

Caption: Proposed catalytic cycle of Bismuth Carboxylates.

Experimental Workflow

A typical workflow for comparing the performance of different catalysts in a polyurethane system is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Define Polyurethane Formulation Catalyst_Selection Select Bismuth Catalyst and DBTDL Formulation->Catalyst_Selection Component_Prep Prepare Polyol and Isocyanate Components Catalyst_Selection->Component_Prep Mixing Mix Components Component_Prep->Mixing FTIR FTIR Kinetic Analysis Mixing->FTIR Viscosity Viscosity Measurement (Pot Life) Mixing->Viscosity Tack_Free Tack-Free Time Determination Mixing->Tack_Free Data_Collection Collect and Tabulate Quantitative Data FTIR->Data_Collection Viscosity->Data_Collection Tack_Free->Data_Collection Comparison Compare Reaction Rates, Pot Life, and Curing Times Data_Collection->Comparison Conclusion Draw Conclusions on Catalyst Performance Comparison->Conclusion

Caption: Workflow for comparative catalyst performance evaluation.

Conclusion

Bismuth-based catalysts present a highly promising and safer alternative to Dibutyltin bis(2-ethylhexanoate) for the synthesis of polyurethanes.[3] Experimental evidence suggests that they can offer comparable or even enhanced catalytic activity, particularly in terms of initial reaction rates.[7][8] While a direct one-to-one replacement may not always be feasible due to differences in their catalytic behavior, formulation adjustments can be made to achieve desired performance characteristics.[8] The lower toxicity profile of bismuth compounds makes them an attractive option for applications where biocompatibility and environmental regulations are a primary concern.[1][14] Further research and optimization of formulations incorporating bismuth catalysts will undoubtedly expand their application in the development of next-generation polyurethane materials.

References

A Comparative Analysis of Dibutyltin bis(2-ethylhexanoate) and Other Organotin Catalysts in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical determinant of reaction efficiency, product quality, and process economics. This guide provides an objective comparison of the efficacy of Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH) against other widely used organotin catalysts, namely Dibutyltin dilaurate (DBTDL) and Tin(II) octoate. The information presented herein is supported by available experimental data to facilitate informed catalyst selection in polymerization and esterification reactions.

Organotin compounds are a cornerstone in the synthesis of polyurethanes, silicones, and polyesters due to their high catalytic activity.[1] They function primarily as Lewis acids, activating reactants and significantly accelerating reaction rates.[2] The choice of catalyst can profoundly influence reaction kinetics, cure times, and the final properties of the polymer. While DBTDL has historically been a workhorse in many applications, factors such as toxicity and environmental concerns have prompted the evaluation of alternatives like DBTEH and Tin(II) octoate.[1]

Quantitative Performance Data

Direct quantitative comparisons of DBTEH with other organotin catalysts are not extensively available in publicly accessible literature. However, performance data for individual catalysts under various conditions allows for an indirect assessment. The following table summarizes key performance indicators for DBTDL and Tin(II) octoate in polyurethane and esterification reactions.

CatalystApplicationKey Performance MetricObserved Value/Behavior
Dibutyltin dilaurate (DBTDL) Polyurethane SynthesisGel TimeProvides superior control over gel time and demolding in industrial casting applications.[3]
Polyurethane SynthesisReaction Rate Constant (K)Dependent on the sequence of catalyst addition; highest rate observed when added after the isocyanate is mixed with the diol.[4]
Polyurethane SynthesisHardness (Shore A)Can achieve high hardness values in the final product.
EsterificationCatalytic ActivityEffective catalyst for esterification and transesterification reactions.[5]
Tin(II) octoate Polyurethane FoamReaction SelectivityCatalyzes both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.
Ring-Opening PolymerizationMonomer ConversionAchieves high monomer conversion in the polymerization of cyclic esters like lactide.
Dibutyltin bis(2-ethylhexanoate) (DBTEH) Polyurethane SynthesisCatalytic EfficiencyGenerally considered to have comparable or slightly different activity to DBTDL, though direct comparative data is sparse in the reviewed literature.[2]
Silicone CondensationCatalytic ActivityKnown as a classic and effective catalyst for silane-silanol condensation reactions.

Note: The performance of these catalysts is highly dependent on the specific reaction conditions, including the types of monomers, solvents, temperature, and catalyst concentration.

Experimental Protocols

To ensure the reproducibility and comparability of results when evaluating organotin catalysts, a standardized experimental protocol is crucial. The following outlines a general procedure for a comparative study of catalyst efficacy in polyurethane synthesis.

Objective: To compare the catalytic activity of different organotin catalysts in the formation of a polyurethane elastomer by monitoring the reaction kinetics (e.g., gel time, reaction rate).

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Toluene diisocyanate, TDI)

  • Organotin catalysts (Dibutyltin bis(2-ethylhexanoate), Dibutyltin dilaurate, Tin(II) octoate)

  • Anhydrous solvent (e.g., Toluene or methyl ethyl ketone)

  • Dibutylamine (B89481) solution (for quenching and titration)

  • Standardized hydrochloric acid (HCl) solution

  • Bromophenol blue indicator

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet

  • Constant temperature bath

  • Automatic titrator or burette

  • FTIR spectrometer (optional, for monitoring NCO conversion)

Procedure:

  • Reactor Setup: A clean, dry, jacketed reaction vessel is assembled with a mechanical stirrer, thermometer, and a nitrogen inlet to maintain an inert atmosphere. The reactor is connected to a constant temperature bath set to the desired reaction temperature (e.g., 60°C).

  • Charging Reactants: The polyol and solvent are charged into the reactor. The mixture is stirred and allowed to reach the desired temperature under a nitrogen blanket.

  • Catalyst Addition: The organotin catalyst is added to the reactor at a specific concentration (e.g., 0.01-0.1% by weight of the total reactants). The mixture is stirred for a predetermined time to ensure homogeneity.

  • Initiation of Reaction: The diisocyanate is added to the reactor, and this point is marked as time zero (t=0).

  • Monitoring the Reaction:

    • Titration Method: Aliquots of the reaction mixture are withdrawn at regular intervals. Each aliquot is immediately quenched in a flask containing a known excess of dibutylamine solution to react with the remaining isocyanate groups. The excess dibutylamine is then back-titrated with a standardized HCl solution using bromophenol blue as an indicator. The consumption of isocyanate over time is used to determine the reaction rate.[4]

    • FTIR Spectroscopy (Optional): The disappearance of the isocyanate peak (around 2270 cm⁻¹) can be monitored in real-time using an in-situ FTIR probe. This provides a continuous measure of the reaction progress.

  • Determination of Gel Time: The gel time is determined as the point at which the reaction mixture becomes highly viscous and can no longer be stirred effectively. This can be observed visually or measured with a viscometer.

  • Data Analysis: The percentage of reacted isocyanate is plotted against time for each catalyst. The initial reaction rate can be determined from the slope of this curve. The gel times for each catalyst are also recorded and compared.

Reaction Pathway and Experimental Workflow Diagrams

Polyurethane_Formation_Pathway Isocyanate Isocyanate (R-NCO) Intermediate Catalyst-Reactant Complex Isocyanate->Intermediate Coordination Polyol Polyol (R'-OH) Polyol->Intermediate Catalyst Organotin Catalyst (e.g., DBTEH) Catalyst->Intermediate Activation Urethane Polyurethane (-R-NH-CO-O-R'-) Intermediate->Urethane Reaction RegeneratedCatalyst Regenerated Catalyst Intermediate->RegeneratedCatalyst RegeneratedCatalyst->Intermediate Catalytic Cycle Experimental_Workflow Start Start: Catalyst Comparison Study Preparation Prepare Reactants and Catalyst Solutions Start->Preparation Setup Set up Reaction Vessel with Controlled Temperature and Inert Atmosphere Preparation->Setup Reaction Charge Reactants and Add Catalyst to Initiate Polymerization Setup->Reaction Monitoring Monitor Reaction Progress over Time (Titration or FTIR) Reaction->Monitoring DataCollection Record Gel Time and Isocyanate Conversion Data Monitoring->DataCollection Analysis Analyze Data to Determine Reaction Rates and Catalyst Efficacy DataCollection->Analysis Comparison Compare Performance of Different Organotin Catalysts Analysis->Comparison End End: Conclude on Catalyst Efficacy Comparison->End

References

A Comparative Kinetic Analysis of Polymerization Catalyzed by Dibutyltin bis(2-ethylhexanoate) and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to controlling polymerization kinetics and, consequently, the final properties of the polymer. Dibutyltin (B87310) bis(2-ethylhexanoate) (DBTEH) is a prominent organotin catalyst utilized in various polymerization reactions, including the formation of polyurethanes, silicones, and polyesters through ring-opening polymerization (ROP). This guide provides a comparative kinetic analysis of DBTEH and its analogues, supported by experimental data, to aid in catalyst selection and process optimization.

Organotin compounds, particularly those of tin(IV), are widely recognized for their catalytic activity in organic synthesis. Dibutyltin bis(2-ethylhexanoate) and its analogues, such as dibutyltin dilaurate (DBTDL), are effective catalysts, particularly in the formation of polyurethanes by catalyzing the reaction between isocyanates and polyols, and in the ring-opening polymerization of cyclic esters like lactones.[1][2][3]

Comparative Kinetic Data

The catalytic performance of DBTEH and its analogues is highly dependent on the specific polymerization reaction, including the monomers and reaction conditions. Below is a summary of kinetic data compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental setups.

CatalystPolymerization TypeMonomer(s)Co-catalyst/InitiatorTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference(s)
Dibutyltin bis(2-ethylhexanoate) (DBTEH) Polyurethane SynthesisIsophorone diisocyanate (IPDI), Polyols-Various--[1]
Dibutyltin dilaurate (DBTDL) Polyurethane SynthesisIsophorone diisocyanate (IPDI), Polyols-VariousMore effective with polyethers-[1]
Tributyltin n-butoxide (nBu3SnOnBu) Ring-Opening Polymerizationε-caprolactone (ε-CL)-120-78.3 (Kissinger), 82.8 (Ozawa)
Stannous Octoate (Sn(Oct)2) Ring-Opening Polymerizationε-caprolactone (ε-CL)n-Hexanol140, 160, 180Rate increases with initiator concentration-[4]
Stannous Octoate (Sn(Oct)2) Ring-Opening PolymerizationL,L-dilactide (LA)Butanol---[4]

Note: A dash (-) indicates that the specific data was not provided in the cited sources. The effectiveness of DBTDL was noted as being higher in certain polyurethane formulations compared to other metal-β-diketone complexes.[1]

Experimental Protocols

The following are generalized experimental protocols for conducting kinetic analysis of polymerization reactions catalyzed by organotin compounds.

Polyurethane Synthesis Kinetics via FTIR Spectroscopy

This method monitors the consumption of the isocyanate group, which has a characteristic infrared absorption band.

  • Materials: Isophorone diisocyanate (IPDI), polyol (e.g., polypropylene (B1209903) glycol), dibutyltin catalyst (e.g., DBTDL).

  • Preparation: The polyol and catalyst are mixed in a reactor.

  • Reaction Initiation: IPDI is added to the mixture, and this point is considered time zero.

  • Data Acquisition: The reaction is monitored in situ using Fourier Transform Infrared (FTIR) spectroscopy. The decrease in the intensity of the NCO band (around 2270-2250 cm⁻¹) is measured over time.

  • Kinetic Analysis: The concentration of the isocyanate group at different time points is calculated from the FTIR spectra. This data is then used to determine the reaction order and the rate constant.[1]

Ring-Opening Polymerization Kinetics via Differential Scanning Calorimetry (DSC)

DSC can be used to study the kinetics of bulk polymerization by measuring the heat flow associated with the reaction.

  • Materials: Cyclic ester monomer (e.g., ε-caprolactone), organotin initiator (e.g., tributyltin n-butoxide).

  • Sample Preparation: A precise amount of the monomer and initiator are weighed into a DSC pan.

  • Non-isothermal DSC: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. The activation energy can be determined using methods like Kissinger or Ozawa.

  • Isothermal DSC: The sample is rapidly heated to a specific polymerization temperature, and the heat flow is measured as a function of time. This allows for the determination of the rate constant at that temperature.

  • Data Analysis: The heat flow data is proportional to the rate of polymerization. Integration of the heat flow curve provides the extent of conversion over time, from which kinetic parameters can be derived.

Reaction Mechanism and Visualization

The polymerization of cyclic esters catalyzed by tin(II) alkoxides is generally believed to proceed via a coordination-insertion mechanism.[4] The catalyst activates the monomer, facilitating the nucleophilic attack of the growing polymer chain.

The following diagram illustrates a generalized coordination-insertion mechanism for the ring-opening polymerization of a lactone catalyzed by a tin alkoxide.

G cluster_initiation Initiation cluster_propagation Propagation Catalyst R'₂Sn(OR)₂ (Tin Alkoxide Catalyst) Coordination_Complex Coordination Complex Catalyst->Coordination_Complex Coordination Monomer Lactone (Cyclic Ester) Monomer->Coordination_Complex Initiated_Chain Initiated Polymer Chain with Tin Alkoxide End-group Coordination_Complex->Initiated_Chain Ring-Opening & Insertion Growing_Chain Growing Polymer Chain (Pₙ-O-SnR'₂(OR)) Propagation_Complex Propagation Complex Growing_Chain->Propagation_Complex Coordination Next_Monomer Lactone Next_Monomer->Propagation_Complex Elongated_Chain Elongated Polymer Chain (Pₙ₊₁-O-SnR'₂(OR)) Propagation_Complex->Elongated_Chain Ring-Opening & Insertion Elongated_Chain->Growing_Chain Repeat n times

Caption: Generalized coordination-insertion mechanism for ROP.

Experimental Workflow for Kinetic Analysis

The logical flow for conducting a kinetic analysis of these polymerization reactions is outlined below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Monomer_Prep Monomer & Catalyst Preparation Reactor_Setup Reactor Setup (e.g., Schlenk line, glovebox) Monomer_Prep->Reactor_Setup Initiation Initiate Polymerization (t=0) Reactor_Setup->Initiation Monitoring In-situ Monitoring (e.g., FTIR, NMR, DSC) Initiation->Monitoring Sampling Aliquots at Time Intervals Initiation->Sampling Conversion Determine Monomer Conversion Monitoring->Conversion Sampling->Conversion MWD Characterize Polymer (GPC for Mn, PDI) Sampling->MWD Kinetics Calculate Rate Constants & Reaction Order Conversion->Kinetics

Caption: Workflow for polymerization kinetic studies.

References

The Enduring Workhorse vs. The Rise of Greener Alternatives: A Cost-Performance Analysis of Dibutyltin bis(2-ethylhexanoate) in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance and economic viability of Dibutyltin bis(2-ethylhexanoate) compared to its emerging non-tin alternatives in key industrial applications.

Dibutyltin bis(2-ethylhexanoate), a member of the organotin catalyst family, has long been a cornerstone in the industrial production of polyurethanes, silicones, and as a heat stabilizer for PVC.[1][2][3] Its high catalytic activity and versatility have made it a reliable choice for achieving desired reaction rates and final product properties. However, growing regulatory pressure and environmental concerns associated with organotin compounds are paving the way for alternative catalyst systems, primarily based on bismuth, zinc, and titanium. This guide provides a detailed cost-performance analysis of Dibutyltin bis(2-ethylhexanoate) against these next-generation catalysts, supported by available experimental data and detailed methodologies to aid in informed catalyst selection.

Performance in Polyurethane Systems: A Balancing Act of Speed and Safety

In the realm of polyurethane production, catalysts are critical in controlling the delicate balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[4] Dibutyltin compounds are known for their high efficiency in promoting both reactions.[4] However, non-tin alternatives are demonstrating comparable, and in some aspects, superior performance.

Table 1: Comparative Performance of Catalysts in a Two-Component Polyurethane System

Catalyst TypeSpecific Catalyst ExamplePot Life (minutes)Tack-Free Time (hours)Hardness (Shore A)Key AdvantagesKey Disadvantages
Organotin Dibutyltin dilaurate (DBTDL)*>25~4HighHigh reactivity, well-establishedToxicity and regulatory concerns
Bismuth-based Bismuth Neodecanoate~18~6Moderate to HighLow toxicity, good balance of propertiesCan be more expensive, potential for lower initial hardness
Zinc-based Zinc Neodecanoate~22~5ModerateLow toxicity, good for back-end cureLower activity compared to tin and bismuth
Bismuth/Zinc Blend Bismuth/Zinc Carboxylate~22~5HighSynergistic effect, balanced cure profileFormulation complexity

Note: Data for Dibutyltin dilaurate (DBTDL) is used as a close proxy for Dibutyltin bis(2-ethylhexanoate) due to the extensive availability of comparative studies for DBTDL.

Bismuth-based catalysts, such as Bismuth Neodecanoate, are emerging as strong contenders, offering a favorable toxicological profile while maintaining good catalytic activity.[2][4] While they may exhibit a slightly longer tack-free time compared to their organotin counterparts, they can achieve comparable final hardness. Zinc-based catalysts, like Zinc Neodecanoate, generally show lower initial reactivity but are effective in promoting the final cure, making them suitable for applications where a longer pot life is desired.[5] Synergistic blends of bismuth and zinc are also gaining traction, offering a tailored approach to achieve a balanced cure profile.[5]

Performance in Silicone Systems: The Quest for Non-Toxic Curing

Dibutyltin bis(2-ethylhexanoate) is a classic catalyst for the condensation curing of Room Temperature Vulcanizing (RTV) silicone sealants.[2][3] The primary alternatives in this sector are organotitanates.

Table 2: Comparative Performance of Catalysts in RTV Silicone Sealants

Catalyst TypeSpecific Catalyst ExampleTack-Free TimeCure-Through TimeAdhesionKey AdvantagesKey Disadvantages
Organotin Dibutyltin bis(2-ethylhexanoate)FastModerateExcellentHigh catalytic efficiency, strong adhesionToxicity and environmental concerns
Titanate-based Titanium(IV) ChelatesRapidFastExcellentFavorable toxicity profile, good shelf lifeCan be sensitive to moisture

Titanate-based catalysts have shown to be effective in catalyzing the hydrolysis of curing agents in neutral-cure RTV silicones, leading to rapid cure profiles and excellent adhesion to various substrates.[6] They also act as moisture scavengers, which can extend the shelf life of the sealant cartridge.[6]

Cost-Performance Analysis: Weighing the Economic and Environmental Factors

The decision to switch from a well-established catalyst like Dibutyltin bis(2-ethylhexanoate) to an alternative often comes down to a cost-benefit analysis that extends beyond the initial purchase price.

Table 3: Cost Comparison of Catalysts

CatalystPrice Range (per kg)
Dibutyltin bis(2-ethylhexanoate)Request for Quote
Bismuth Neodecanoate$7.00 - $100.00[1][7]
Zinc Neodecanoate~$6.20 - $45.00[8]

While the price of Dibutyltin bis(2-ethylhexanoate) is available upon request from suppliers, the alternatives, particularly Zinc Neodecanoate, can be cost-competitive.[9][10] Bismuth Neodecanoate tends to have a wider price range and can be more expensive.[1][7] However, the "cost" of using organotin catalysts must also factor in the increasing regulatory burdens, potential for future restrictions, and the associated costs of compliance and reformulation. The lower toxicity of non-tin alternatives can also lead to a safer working environment and reduced personal protective equipment requirements, contributing to overall cost savings.

CostPerformanceAnalysis cluster_factors Decision Factors cluster_catalysts Catalyst Choice Performance Performance (Kinetics, Final Properties) Organotin Dibutyltin bis(2-ethylhexanoate) Performance->Organotin High Activity Alternatives Non-Tin Alternatives (Bismuth, Zinc, Titanium) Performance->Alternatives Comparable/Tailorable Cost Cost (Price, Regulatory Burden) Cost->Organotin Potentially Lower Initial Price, Higher Regulatory Cost Cost->Alternatives Competitive Pricing, Lower Compliance Cost Safety Safety & Environment (Toxicity, Sustainability) Safety->Organotin Higher Toxicity Safety->Alternatives Lower Toxicity CatalystSelection Optimal Catalyst Selection Organotin->CatalystSelection Alternatives->CatalystSelection

Caption: Logical workflow for selecting an industrial catalyst.

Experimental Protocols

To ensure a fair and accurate comparison of catalyst performance, standardized experimental protocols are essential. Below are detailed methodologies for evaluating catalysts in both polyurethane and RTV silicone systems.

Experimental Protocol for Catalyst Evaluation in Two-Component Polyurethane Coatings

1. Materials:

  • Polyol (e.g., polyester (B1180765) or polyether polyol)

  • Isocyanate (e.g., MDI or HDI)

  • Catalyst (Dibutyltin bis(2-ethylhexanoate) and alternatives) at desired concentrations (e.g., 0.1% by weight of total resin)

  • Solvents and other additives as required by the formulation

2. Formulation Preparation:

  • Accurately weigh the polyol and any other components of the "A-side" into a mixing vessel.

  • Add the catalyst to the A-side and mix thoroughly until homogeneous.

  • In a separate vessel, weigh the isocyanate ("B-side").

  • Combine the A-side and B-side in the correct stoichiometric ratio and mix vigorously for a specified time (e.g., 2 minutes).

3. Performance Testing:

  • Pot Life: Measure the time it takes for the viscosity of the mixed system to double, using a viscometer at a controlled temperature.

  • Tack-Free Time: Apply a thin film of the mixture onto a substrate. Periodically, gently touch the surface with a clean finger or a specified tool. The tack-free time is the point at which the film no longer feels sticky.[11]

  • Hardness: Allow the film to cure for a specified period (e.g., 24 hours and 7 days) at a controlled temperature and humidity. Measure the Shore A hardness using a durometer.

  • FTIR Analysis: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) in the infrared spectrum over time to determine the rate of reaction.[11]

Experimental Protocol for Catalyst Evaluation in RTV Silicone Sealants

1. Materials:

  • Silanol-terminated polydimethylsiloxane (B3030410) (PDMS)

  • Crosslinker (e.g., an alkoxysilane)

  • Catalyst (Dibutyltin bis(2-ethylhexanoate) and alternatives) at desired concentrations (e.g., 0.2% by weight of PDMS)

  • Fillers and other additives as required

2. Formulation Preparation:

  • In a moisture-free environment, mix the PDMS, crosslinker, and any fillers until a homogeneous paste is formed.

  • Add the catalyst and mix thoroughly for a specified time, ensuring minimal exposure to atmospheric moisture.

3. Performance Testing:

  • Tack-Free Time: Extrude a bead of the sealant onto a substrate. At regular intervals, lightly touch the surface with a clean tool. The tack-free time is when the sealant no longer adheres to the tool.

  • Cure-Through Time: Prepare a thicker sample of the sealant (e.g., 6 mm). At various time points, cut through the sample to measure the depth of the cured layer from the surface.

  • Mechanical Properties: After full cure (e.g., 7 days at controlled temperature and humidity), prepare test specimens (e.g., dumbbells) and measure tensile strength and elongation at break using a universal testing machine.

  • Adhesion Testing: Apply the sealant between two substrates and allow it to cure. Measure the force required to pull the substrates apart.

Conclusion: A Shift Towards a Sustainable Future

Dibutyltin bis(2-ethylhexanoate) remains a highly effective and widely used catalyst in many industrial applications. However, the performance of non-tin alternatives, particularly those based on bismuth and zinc, has advanced to a point where they are not only viable but often preferable, especially when considering the total cost of ownership, which includes regulatory compliance and environmental impact. For researchers and professionals in fields where toxicity is a critical concern, the exploration and adoption of these greener alternatives is not just a matter of compliance but a step towards more sustainable and safer product development. The choice of catalyst will ultimately depend on the specific performance requirements, cost constraints, and regulatory landscape of the intended application.

References

A Comparative Analysis of Dibutyltin bis(2-ethylhexanoate) and Zirconium Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyurethanes is a cornerstone of modern materials science, with applications ranging from biomedical devices to industrial coatings. The choice of catalyst in these systems is critical, directly influencing reaction kinetics, product selectivity, and the final properties of the polymer. For decades, organotin compounds, particularly Dibutyltin bis(2-ethylhexanoate) (a common form of Dibutyltin Dilaurate or DBTDL), have been the catalysts of choice due to their high activity. However, growing environmental and toxicological concerns are driving a shift towards alternative, "greener" catalysts. Among the most promising replacements are zirconium-based catalysts.

This guide provides an objective comparison of the performance, selectivity, and mechanistic differences between Dibutyltin bis(2-ethylhexanoate) and zirconium catalysts, supported by experimental data.

Executive Summary

Zirconium catalysts present a compelling alternative to Dibutyltin bis(2-ethylhexanoate) (DBTDL) in polyurethane formulations, primarily due to their superior selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction. This enhanced selectivity translates into significant practical advantages, including reduced CO2 evolution (gassing), longer pot life, and improved surface finish in the final product. While DBTDL is a highly active catalyst for both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, its lack of selectivity can be detrimental in applications where water is present, such as in waterborne polyurethane coatings. Zirconium catalysts, operating through a distinct "insertion" mechanism, offer a more controlled reaction profile, mitigating the undesirable side effects associated with the non-selective nature of tin-based catalysts.

Data Presentation: Performance Comparison

The following tables summarize the key performance differences observed between DBTDL and zirconium catalysts in various polyurethane formulations.

Table 1: Performance in Two-Component Waterborne Polyurethane Clear Coatings

ParameterDibutyltin bis(2-ethylhexanoate) (DBTDL)Zirconium Diketonate CatalystReference(s)
Pot Life < 0.5 hours> 3 hours[1]
Gassing/Foaming SignificantLess than uncatalyzed control[1][2]
Pinholes PresentFewer[1][2]
20° Gloss LowerHigher[1]
Surface Dry Time Improved over uncatalyzedImproved over uncatalyzed[1]

Table 2: Curing Profile of Acrylic/HDI-Trimer Formulations

ParameterDibutyltin bis(2-ethylhexanoate) (DBTDL)Zirconium Acetylacetonate (ZrAcAc)Reference(s)
Gel Time LongerShorter[3]
Tack-Free Time ShorterSignificantly Longer
Dry-Through Time ShorterLonger

Table 3: Low-Temperature Cure Response of Solvent-Borne Acrylic/Isocyanate Clearcoat

Parameter (Cure at 5°C)Dibutyltin bis(2-ethylhexanoate) (DBTDL)Zirconium CatalystReference(s)
Dry Time Increase Greater increaseSmaller increase[4]

Catalytic Mechanisms: A Tale of Two Pathways

The distinct selectivity profiles of DBTDL and zirconium catalysts stem from their fundamentally different catalytic mechanisms.

Dibutyltin bis(2-ethylhexanoate) (DBTDL): The Lewis Acid Mechanism

DBTDL functions as a Lewis acid catalyst.[2][5][6] The tin center coordinates with the electronegative oxygen and nitrogen atoms of the isocyanate and hydroxyl groups. This coordination polarizes the isocyanate's carbonyl group, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the hydroxyl group.[1][5] This mechanism accelerates both the reaction with polyols and with water without significant preference.

LewisAcidMechanism cluster_reactants Reactants cluster_activation Catalyst Activation cluster_product Product Formation R_NCO Isocyanate (R-N=C=O) Activated_Complex Ternary Complex (Isocyanate-DBTDL-Polyol) R_NCO->Activated_Complex Coordination R_OH Polyol (R'-OH) R_OH->Activated_Complex Coordination DBTDL DBTDL Catalyst DBTDL->Activated_Complex Coordination Urethane (B1682113) Urethane Linkage (R-NH-CO-O-R') Activated_Complex->Urethane Nucleophilic Attack Regen_DBTDL Regenerated DBTDL Urethane->Regen_DBTDL Release

DBTDL Lewis Acid Catalysis Pathway

Zirconium Catalysts: The Insertion Mechanism

Zirconium catalysts, particularly zirconium diketonates, are believed to operate via an "insertion" mechanism.[7][8][9] In this pathway, the zirconium complex first activates the hydroxyl group of the polyol.[8] An insertion of the isocyanate into the zirconium-oxygen bond of the activated complex follows, leading to the formation of the urethane linkage.[1] This mechanism shows a greater preference for the activation of hydroxyl groups over water, which accounts for the higher selectivity of zirconium catalysts.[7][8]

InsertionMechanism cluster_reactants_zr Reactants cluster_activation_zr Hydroxyl Activation cluster_insertion Isocyanate Insertion cluster_product_zr Product Formation Zr_Cat Zirconium Catalyst (Zr(diketonate)) Activated_OH Activated Hydroxyl Complex (Zr-O-R') Zr_Cat->Activated_OH R_OH_Zr Polyol (R'-OH) R_OH_Zr->Activated_OH Coordination R_NCO_Zr Isocyanate (R-N=C=O) Intermediate Intermediate Complex R_NCO_Zr->Intermediate Insertion Activated_OH->Intermediate Urethane_Zr Urethane Linkage (R-NH-CO-O-R') Intermediate->Urethane_Zr Reaction with Polyol Regen_Zr_Cat Regenerated Zr Catalyst Urethane_Zr->Regen_Zr_Cat Release

Zirconium Catalyst Insertion Mechanism

Experimental Protocols

To ensure a standardized and objective comparison of catalyst performance, the following experimental protocols are recommended.

Key Experiment: Evaluation of Catalyst Selectivity using In-Situ FTIR Spectroscopy

Objective: To quantitatively determine the selectivity of a catalyst for the isocyanate-polyol reaction versus the isocyanate-water reaction.

Materials:

  • Model isocyanate (e.g., cyclohexylisocyanate)

  • Primary alcohol (e.g., 1-butanol)

  • Deionized water

  • Anhydrous solvent (e.g., toluene)

  • Catalyst to be tested (DBTDL or zirconium complex)

  • In-situ FTIR spectrometer with an ATR probe

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, temperature probe, and an inert gas inlet.

  • Insert the in-situ FTIR ATR probe into the reaction vessel.

  • Charge the reactor with the anhydrous solvent and the alcohol.

  • Begin stirring and collect a background FTIR spectrum.

  • Add a known amount of water to the reaction mixture.

  • Add the catalyst at the desired concentration.

  • Initiate the reaction by injecting the model isocyanate.

  • Monitor the reaction in real-time by collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Analyze the spectra to track the disappearance of the isocyanate peak (around 2250-2270 cm⁻¹) and the appearance of the urethane and urea (B33335) carbonyl peaks. The relative rates of formation of the urethane and urea products indicate the catalyst's selectivity.

FTIR_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A 1. Prepare reaction vessel with solvent and alcohol B 2. Collect background FTIR spectrum A->B C 3. Add known amount of water B->C D 4. Add catalyst C->D E 5. Inject isocyanate to start reaction D->E F 6. Collect FTIR spectra at regular intervals E->F G 7. Monitor disappearance of NCO peak (~2260 cm⁻¹) F->G H 8. Monitor appearance of urethane and urea peaks G->H I 9. Calculate relative reaction rates to determine selectivity H->I

Workflow for Catalyst Selectivity Screening via FTIR

Measurement of Physical Properties
  • Pot Life: The time taken for the initial viscosity of the mixed two-component system to double. Viscosity can be measured periodically using a rheometer.

  • Gel Time: Determined by manually probing the curing resin with an applicator stick until the resin transitions from a liquid to a solid-like state, as outlined in methods similar to the former ASTM D2471 standard.[10]

  • Tack-Free Time: The time required for the surface of the curing film to become non-tacky to the touch, which can be measured according to ASTM C679.[11][12]

  • Gloss: Measured using a gloss meter at a specified angle (e.g., 20° or 60°) on the cured coating surface.

Conclusion

The selection of a catalyst for polyurethane synthesis requires a careful consideration of the desired reaction profile and final product properties. While Dibutyltin bis(2-ethylhexanoate) is a potent and fast-acting catalyst, its lack of selectivity can lead to undesirable side reactions in the presence of water. Zirconium-based catalysts, with their higher selectivity for the isocyanate-polyol reaction, offer a more controlled and often advantageous alternative, particularly in waterborne systems and applications where a longer pot life and superior surface finish are critical. The transition to zirconium catalysts can also address the growing regulatory and environmental concerns associated with organotin compounds, aligning with the principles of green chemistry without compromising performance. Further research into the design of novel zirconium complexes and a deeper understanding of their catalytic mechanisms will continue to expand their utility in the development of advanced polyurethane materials.

References

Safety Operating Guide

Proper Disposal of Dibutyltin bis(2-ethylhexanoate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Dibutyltin bis(2-ethylhexanoate) is critical for protecting personnel and the environment. This organotin compound is recognized for its toxicity and as a severe marine pollutant, necessitating strict adherence to hazardous waste protocols. [1]

Dibutyltin bis(2-ethylhexanoate) is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[1] Due to its hazardous nature, it must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[2][3][4]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to handle Dibutyltin bis(2-ethylhexanoate) with appropriate personal protective equipment (PPE). This includes, but is not limited to, neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection:

    • Do not mix Dibutyltin bis(2-ethylhexanoate) waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and alkalies.[5]

    • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, and wipes), in a designated, properly labeled, and sealed container.[6] The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Dibutyltin bis(2-ethylhexanoate)".

    • Include the approximate quantity of the waste and the date of accumulation.

    • Ensure the label is legible and securely attached to the container.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][3]

    • The storage area should be a designated satellite accumulation area for hazardous waste, with secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS or contractor with a detailed inventory of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.

    • Wearing appropriate PPE, contain the spill using absorbent materials.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 2781-10-4[2]
Molecular Formula C24H48O4Sn[1]
UN Number (for transport) 3146 (for solid organotin compounds, n.o.s.)[3]
Oral LD50 (rat) 136-200 mg/kg[1]
Skin LD50 (rabbit) 125 mg/kg[1]

Experimental Protocol: Oxidative Pre-treatment of Organotin Waste

For laboratories with the appropriate capabilities and EHS approval, an oxidative pre-treatment can be employed to convert the toxic organotin compound to less harmful inorganic tin species.[7]

Objective: To reduce the toxicity of liquid Dibutyltin bis(2-ethylhexanoate) waste prior to final disposal.

Materials:

  • Liquid Dibutyltin bis(2-ethylhexanoate) waste

  • Commercial bleach (sodium hypochlorite (B82951) solution) or hydrogen peroxide

  • Large, appropriate chemical-resistant container for the treatment process

  • Stir plate and stir bar

  • pH meter or pH paper

  • Designated hazardous waste container

Procedure:

  • Segregation: Ensure the organotin waste is not mixed with incompatible waste streams.[7]

  • Dilution: In a chemical fume hood, dilute concentrated organotin waste with a suitable solvent if necessary.[7]

  • Oxidation: Slowly add the oxidizing agent (e.g., commercial bleach) to the diluted waste while stirring. This reaction can be exothermic, so add the oxidant in small portions and monitor the temperature. The goal is to oxidize the organotin compounds.[7]

  • Reaction Time: Allow the mixture to react for several hours (or overnight) with continued stirring to ensure complete oxidation.[7]

  • Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[7]

  • Disposal: The treated waste, which now contains less toxic inorganic tin compounds, should still be disposed of as hazardous waste. Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for disposal through your institution's EHS department.[7]

Disposal Workflow Diagram

G Dibutyltin bis(2-ethylhexanoate) Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal A Generation of Dibutyltin bis(2-ethylhexanoate) Waste B Segregate from Incompatible Waste A->B C Collect in a Designated, Sealed Container B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Use Secondary Containment E->F G Contact Institutional EHS or Licensed Contractor F->G H Provide Waste Inventory G->H I Scheduled Waste Pickup H->I J Transport to a Licensed Hazardous Waste Facility I->J

Caption: Workflow for the proper disposal of Dibutyltin bis(2-ethylhexanoate).

References

Essential Safety and Operational Guide for Handling Dibutyltin bis(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Dibutyltin bis(2-ethylhexanoate) (CAS No. 2781-10-4). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

I. Chemical Safety and Hazard Information

Dibutyltin bis(2-ethylhexanoate) is an organotin compound that presents several health hazards. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory tract.[1][2] This substance is also suspected of causing genetic defects and may impair fertility or harm an unborn child.[3][4] Prolonged or repeated exposure can lead to organ damage.[1][3][4]

Physicochemical Properties:

PropertyValue
Appearance White powder or solid.[1][3][5][6]
Melting Point 54-60 °C[7]
Boiling Point 215-220 °C at 2 mmHg[2][8]
Solubility Insoluble in water; Soluble in mineral oil, acetone, and xylene.[2][6]
Vapor Pressure 0.1 Pa at 19.85 °C[2]

Hazard Identification:

HazardGHS ClassificationSignal Word
Acute Toxicity (Oral) Category 3 or 4Danger / Warning
Skin Corrosion/Irritation Category 1C or 2Danger / Warning
Serious Eye Damage/Irritation Category 1 or 2ADanger / Warning
Skin Sensitization Category 1Warning
Germ Cell Mutagenicity Category 2Warning
Reproductive Toxicity Category 1A or 1BDanger
Specific Target Organ Toxicity (Repeated Exposure) Category 1Danger

Note: Classifications may vary slightly between suppliers.

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Dibutyltin bis(2-ethylhexanoate) to minimize exposure.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield where splashing is possible.[1][9][10]OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin/Hands Neoprene or nitrile rubber gloves.[5][9] Wear appropriate protective clothing to prevent skin exposure.[1][9]Inspect gloves before use.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][3]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Exposure Limits for Organotin Compounds (as Sn):

OrganizationTWASTEL
ACGIH 0.1 mg/m³0.2 mg/m³
NIOSH 0.1 mg/m³-
OSHA 0.1 mg/m³-

III. Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the necessary steps for safely handling Dibutyltin bis(2-ethylhexanoate) from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Work Area Preparation: Ensure proper ventilation. Verify eyewash and safety shower are accessible. don_ppe Don PPE: Wear appropriate gloves, lab coat, and chemical safety goggles. prep_area->don_ppe weigh Weighing and Transfer: Handle in a fume hood. Minimize dust generation. don_ppe->weigh experiment Experimental Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. weigh->experiment decontaminate Decontaminate Surfaces: Wipe down work surfaces with an appropriate solvent. experiment->decontaminate doff_ppe Doff PPE: Remove PPE in the correct order to avoid contamination. decontaminate->doff_ppe wash Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. doff_ppe->wash waste_collection Waste Collection: Collect all waste (solid and liquid) in a designated, labeled hazardous waste container. wash->waste_collection waste_disposal Final Disposal: Dispose of waste according to local, state, and federal regulations. waste_collection->waste_disposal

Safe Handling Workflow for Dibutyltin bis(2-ethylhexanoate)

IV. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[9]

  • Wear appropriate PPE as outlined in Section II.

  • Avoid generating dust.[1]

  • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][9]

  • Ventilate the area of the spill.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] Wash clothing before reuse.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

V. Disposal Plan

Dibutyltin bis(2-ethylhexanoate) and any contaminated materials must be disposed of as hazardous waste.[2]

Waste Collection and Storage:

  • Collect waste material in a designated, compatible, and properly labeled hazardous waste container.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Disposal Method:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[5][9] Do not allow the material to be released into the environment.[2][3] Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyltin bis(2-ethylhexanoate)
Reactant of Route 2
Reactant of Route 2
Dibutyltin bis(2-ethylhexanoate)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.